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  • Product: 5-Nitro-6-(piperidin-1-yl)quinoline
  • CAS: 19979-55-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 5-Nitro-6-(piperidin-1-yl)quinoline: Synthesis, Characterization, and Biological Evaluation

Introduction The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural and synthetic compounds with a broad spectrum of biological activities, including antim...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural and synthetic compounds with a broad spectrum of biological activities, including antimalarial, anticancer, and antimicrobial properties.[1][2] The introduction of a nitro group can significantly modulate the electronic properties and biological activity of a molecule, often enhancing its therapeutic potential.[3][4] This guide provides a comprehensive technical overview of 5-Nitro-6-(piperidin-1-yl)quinoline, a novel derivative. Due to the limited availability of direct experimental data for this specific compound, this document outlines a predictive and methodological approach for its synthesis, characterization, and biological evaluation, drawing upon established principles and data from closely related analogues. This guide is intended for researchers, scientists, and drug development professionals.

I. Synthetic Strategy and Rationale

The synthesis of 5-Nitro-6-(piperidin-1-yl)quinoline can be logically approached through a multi-step process, culminating in a nucleophilic aromatic substitution. The rationale for this synthetic route is based on well-established reactions in heterocyclic chemistry.

Proposed Synthetic Workflow

Synthesis_Workflow cluster_reagents A Quinoline B 6-Bromoquinoline A->B Bromination C 6-Bromo-5-nitroquinoline B->C Nitration D 5-Nitro-6-(piperidin-1-yl)quinoline C->D Nucleophilic Aromatic Substitution reagent1 Br2, H2SO4/HNO3 reagent2 HNO3, H2SO4 reagent3 Piperidine, Base (e.g., K2CO3), Solvent (e.g., DMSO)

Caption: Proposed synthetic workflow for 5-Nitro-6-(piperidin-1-yl)quinoline.

Step-by-Step Methodology and Mechanistic Insights

Step 1: Bromination of Quinoline to 6-Bromoquinoline

The initial step involves the electrophilic bromination of quinoline. The substitution pattern in quinoline is directed by the electron-donating and -withdrawing nature of the fused rings. The 6-position is susceptible to electrophilic attack.

  • Protocol: To a solution of quinoline in a suitable solvent such as concentrated sulfuric acid, a nitrating-brominating mixture (e.g., a mixture of bromine in nitric and sulfuric acids) is added dropwise at a controlled temperature. The reaction mixture is then stirred for a specified duration before being carefully quenched with ice and neutralized to precipitate the product.

  • Causality: The strongly acidic medium protonates the quinoline nitrogen, deactivating the pyridine ring towards electrophilic attack. This directs the substitution to the benzene ring, with the 6-position being a favorable site.

Step 2: Nitration of 6-Bromoquinoline to 6-Bromo-5-nitroquinoline

The subsequent nitration of 6-bromoquinoline introduces the nitro group at the 5-position.

  • Protocol: 6-Bromoquinoline is treated with a mixture of concentrated nitric acid and sulfuric acid (a nitrating mixture) at a controlled temperature. The reaction is monitored until completion, after which the product is isolated by pouring the reaction mixture onto ice and collecting the precipitate.

  • Causality: The bromo group is an ortho-, para-director, and the quinoline ring system influences the position of nitration. The 5-position is activated for electrophilic substitution in the 6-bromoquinoline system.

Step 3: Nucleophilic Aromatic Substitution to Yield 5-Nitro-6-(piperidin-1-yl)quinoline

The final step is a nucleophilic aromatic substitution (SNAr) reaction where piperidine displaces the bromine atom.[5]

  • Protocol: 6-Bromo-5-nitroquinoline is dissolved in a high-boiling polar aprotic solvent such as DMSO. Piperidine and a base (e.g., potassium carbonate) are added, and the mixture is heated. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated by extraction and purified by column chromatography.

  • Causality: The presence of the strongly electron-withdrawing nitro group at the 5-position activates the 6-position for nucleophilic attack by piperidine.[5] The base is necessary to neutralize the HBr formed during the reaction.

II. Physicochemical Properties and Characterization

The following properties are predicted based on the known characteristics of quinoline derivatives and nitroaromatic compounds.[1][6][7]

Predicted Physicochemical Data
PropertyPredicted Value/CharacteristicRationale/Reference Compounds
Molecular Formula C14H15N3O2Based on chemical structure
Molecular Weight 257.29 g/mol Calculated from molecular formula
Appearance Yellow to orange crystalline solidNitroaromatic compounds are often colored.[7]
Melting Point 120-140 °CSubstituted quinolines often have melting points in this range.[8]
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and chlorinated solvents.Aromatic nitro compounds are generally insoluble in water but soluble in organic solvents.[7][9]
pKa Weakly basicThe quinoline nitrogen is basic, but the electron-withdrawing nitro group will reduce its basicity.
Analytical Characterization Workflow

Characterization_Workflow A Synthesized Product B Purification (Column Chromatography) A->B C Structural Elucidation B->C D Purity Assessment (HPLC, LC-MS) B->D NMR 1H NMR, 13C NMR C->NMR MS Mass Spectrometry (MS) C->MS IR Infrared (IR) Spectroscopy C->IR

Caption: A standard workflow for the characterization of the synthesized compound.

Spectroscopic Analysis: Predicted Data and Interpretation

1H NMR Spectroscopy

  • Prediction: The 1H NMR spectrum is expected to show distinct signals for the protons on the quinoline ring and the piperidine moiety. The aromatic region will display characteristic doublets and triplets for the quinoline protons, with their chemical shifts influenced by the nitro and piperidinyl substituents. The piperidine protons will appear as multiplets in the aliphatic region.

  • Rationale: The electron-withdrawing nitro group will deshield adjacent protons, causing them to appear at a lower field. The piperidinyl group will have a more complex effect. Computational methods can be used to predict the chemical shifts with reasonable accuracy.[10][11]

13C NMR Spectroscopy

  • Prediction: The 13C NMR spectrum will show 14 distinct signals corresponding to the 14 carbon atoms in the molecule. The carbons of the quinoline ring will appear in the aromatic region, with the carbon bearing the nitro group being significantly downfield. The piperidine carbons will be observed in the aliphatic region.

  • Rationale: The chemical shift of each carbon is dependent on its electronic environment. The nitro group will cause a significant downfield shift for the carbon it is attached to.[12]

Mass Spectrometry (MS)

  • Prediction: The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound (257.29). Fragmentation patterns will likely involve the loss of the nitro group and fragmentation of the piperidine ring.

  • Rationale: Mass spectrometry provides information about the molecular weight and fragmentation pattern, which is crucial for confirming the identity of the synthesized compound.

Infrared (IR) Spectroscopy

  • Prediction: The IR spectrum will exhibit characteristic absorption bands for the functional groups present. Strong asymmetric and symmetric stretching vibrations for the nitro group are expected around 1550-1500 cm-1 and 1370-1330 cm-1, respectively. C-N stretching vibrations for the piperidine group and aromatic C-H and C=C stretching vibrations for the quinoline ring will also be present.

  • Rationale: IR spectroscopy is a powerful tool for identifying the functional groups within a molecule.[6]

III. Potential Biological Activity and Screening Protocols

Rationale for Potential Biological Activity

The 5-Nitro-6-(piperidin-1-yl)quinoline scaffold combines two important pharmacophores: the quinoline ring and a nitroaromatic system.

  • Quinoline Moiety: Quinoline derivatives are known to exhibit a wide range of biological activities, including anticancer and antimalarial effects.[2][3] They can intercalate into DNA, inhibit topoisomerases, and modulate various signaling pathways.

  • Nitroaromatic Moiety: The nitro group is a strong electron-withdrawing group and can be reduced in biological systems to form reactive nitroso and hydroxylamino intermediates. These reactive species can induce oxidative stress and covalently modify biological macromolecules such as DNA and proteins, leading to cytotoxicity.[4][13]

Based on these features, 5-Nitro-6-(piperidin-1-yl)quinoline is a promising candidate for evaluation as an anticancer or antimicrobial agent.

Experimental Protocol: In Vitro Cytotoxicity Assessment

A standard approach to evaluate the potential anticancer activity of a novel compound is to screen it against a panel of cancer cell lines.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[14][15]

  • Step 1: Cell Seeding: Cancer cells (e.g., HeLa, A549, MCF-7) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Step 2: Compound Treatment: The cells are treated with various concentrations of 5-Nitro-6-(piperidin-1-yl)quinoline (typically in a logarithmic dilution series) for a specified incubation period (e.g., 24, 48, or 72 hours).

  • Step 3: MTT Addition: After the incubation period, the treatment medium is removed, and MTT solution is added to each well. The plate is then incubated to allow the formazan crystals to form.

  • Step 4: Solubilization and Absorbance Measurement: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, and the absorbance is measured at a specific wavelength (usually around 570 nm) using a microplate reader.

  • Step 5: Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 (half-maximal inhibitory concentration) value is then determined by plotting the cell viability against the compound concentration.

Proposed Mechanism of Action Investigation Workflow

MoA_Workflow A Active Compound Identified (from Cytotoxicity Screen) B Mechanism of Action Studies A->B C DNA Intercalation/Binding Assays B->C D Topoisomerase Inhibition Assays B->D E Reactive Oxygen Species (ROS) Measurement B->E F Cell Cycle Analysis B->F

Caption: A logical workflow for investigating the mechanism of action of a cytotoxic compound.

IV. Conclusion and Future Directions

This technical guide has outlined a comprehensive, albeit predictive, framework for the synthesis, characterization, and biological evaluation of 5-Nitro-6-(piperidin-1-yl)quinoline. The proposed synthetic route is based on robust and well-documented chemical transformations. The analytical and biological testing protocols described represent standard, validated methodologies in the field of medicinal chemistry.

Future research should focus on the actual synthesis and experimental validation of the predicted properties and biological activities. Further derivatization of the quinoline scaffold could lead to the discovery of compounds with improved potency and selectivity. Quantitative structure-activity relationship (QSAR) studies could also be employed to guide the design of more effective analogues.[16][17][18]

V. References

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. NIH. Available at: [Link]

  • (PDF) Assessing the Toxic Potential of New Entities: The Role of Cytotoxicity Assays. ResearchGate. Available at: [Link]

  • US2643256A - Preparation of 2-aminopyridine and 2-aminoquinoline. Google Patents. Available at:

  • Quinoline - Wikipedia. Available at: [Link]

  • Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. PMC - PubMed Central. Available at: [Link]

  • Aromatic Nitro Compounds. MST.edu. Available at: [Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. TSI Journals. Available at: [Link]

  • Synthesis, Characterization and Molecular Docking of Novel Quinoline and Pyridine Derivatives. Oriental Journal of Chemistry. Available at: [Link]

  • Synthesis of nitroquinoline derivatives 9 | Download Scientific Diagram. ResearchGate. Available at: [Link]

  • 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]

  • Assays for Predicting Acute Toxicity - Application of Modern Toxicology Approaches for Predicting Acute Toxicity for Chemical Defense. NCBI. Available at: [Link]

  • 24.6: Nitro Compounds. Chemistry LibreTexts. Available at: [Link]

  • A mild, catalyst-free synthesis of 2-aminopyridines. PMC - NIH. Available at: [Link]

  • Synthesis and Characterization of Some New Quinoline Derivatives Derived from 2-Amino Benzonitrile. ResearchGate. Available at: [Link]

  • Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies. Available at: [Link]

  • Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. ResearchGate. Available at: [Link]

  • Determination of Some Quinoline Derivatives with Organic Brominating Agents. Available at: [Link]

  • EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline. Google Patents. Available at:

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. Available at: [Link]

  • A simple synthesis of aminopyridines: use of amides as amine source. SciELO. Available at: [Link]

  • 13 C NMR spectra of some halocarbons. Shift predictions in polychloro-quinolines and -isoquinolines. PubMed. Available at: [Link]

  • Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO. Available at: [Link]

  • NITRO COMPOUNDS. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Available at: [Link]

  • Structure elucidation of quinoline| NMR Spectroscopy. YouTube. Available at: [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PubMed Central. Available at: [Link]

  • Discovery of Novel Targets of Quinoline Drugs in the Human Purine Binding Proteome. Available at: [Link]

  • 2D-QSAR and molecular docking study on nitrofuran analogues as antitubercular agents. Available at: [Link]

  • Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method | ACS Omega. Available at: [Link]

  • 6-methoxy-8-nitroquinoline. Organic Syntheses Procedure. Available at: [Link]

  • 3-aminopyridine. Organic Syntheses Procedure. Available at: [Link]

  • nucleophilic aromatic substitutions. YouTube. Available at: [Link]

  • Nitro compound - Wikipedia. Available at: [Link]

  • Cytotoxicity Assays – what your cells don't like. BMG Labtech. Available at: [Link]

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. MDPI. Available at: [Link]

  • Synthesis and biological evaluation of substituted quinolines containing piperazine moieties against Influenza A virus. PubMed. Available at: [Link]

  • A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Novelty Journals. Available at: [Link]

  • Synthesis of quinolines. Organic Chemistry Portal. Available at: [Link]

  • 4-Nitroquinoline 1-oxide – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Physical properties of nitro compounds. CHEM-GUIDE. Available at: [Link]

  • In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. PMC - NIH. Available at: [Link]

  • Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. UNCW Institutional Repository. Available at: [Link]

  • 3-D QSAR study on a set of nitroaromatic compounds | Request PDF. ResearchGate. Available at: [Link]

  • Catalysis in aromatic nucleophilic substitution. Part 6. Reactions of 2-methoxy-3-nitrothiophen with cyclic secondary amines in methanol and benzene. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]

  • Learn ChemBio Office Part 06 - Predicting NMR, Conversion between Names & Structures, Drawing Arrows. YouTube. Available at: [Link]

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Exploratory

An In-Depth Technical Guide to the Molecular Structure of 5-Nitro-6-(piperidin-1-yl)quinoline

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of the molecular structure, synthesis, and potential applications of 5-Nitro-6-(piperidin-1-yl)quinol...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the molecular structure, synthesis, and potential applications of 5-Nitro-6-(piperidin-1-yl)quinoline. As a novel derivative of the quinoline scaffold, this compound holds significant interest for medicinal chemistry and drug discovery, warranting a detailed examination of its structural and chemical properties.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

Quinoline, a heterocyclic aromatic compound, is a prominent structural motif in a vast array of biologically active molecules and approved pharmaceuticals.[1][2] Its rigid bicyclic structure provides a versatile framework for the development of therapeutic agents across various disease areas, including cancer, malaria, and infectious diseases.[3][4] The introduction of substituents onto the quinoline core allows for the fine-tuning of its physicochemical properties and biological activity. The title compound, 5-Nitro-6-(piperidin-1-yl)quinoline, incorporates two key functional groups: a nitro group at the 5-position and a piperidinyl moiety at the 6-position. These substituents are expected to significantly influence the molecule's electronic properties, conformation, and potential as a bioactive agent. Notably, nitroquinoline derivatives have demonstrated potent anticancer activities.[5]

Molecular Structure and Conformation

The molecular structure of 5-Nitro-6-(piperidin-1-yl)quinoline is characterized by the fusion of a benzene ring and a pyridine ring, forming the quinoline core. A nitro group (-NO₂) is attached to the C5 position of the benzene ring, and a piperidinyl group is linked via a nitrogen atom to the C6 position.

Key Structural Features:

  • Quinoline Core: A planar, aromatic system that provides a rigid scaffold.

  • Nitro Group at C5: This strongly electron-withdrawing group significantly influences the electronic distribution of the quinoline ring system, making the aromatic rings more electron-deficient. This electronic perturbation is crucial for its potential biological activity and its reactivity in chemical syntheses.

  • Piperidinyl Group at C6: This saturated heterocyclic amine introduces a non-planar, flexible moiety to the otherwise rigid quinoline core. The piperidine ring typically adopts a chair conformation to minimize steric strain. The nitrogen atom of the piperidinyl group is sp³-hybridized, and its lone pair of electrons can influence the electronic environment of the quinoline ring. The orientation of the piperidinyl group relative to the quinoline plane will be a key determinant of the molecule's overall three-dimensional shape and its ability to interact with biological targets.

The bond connecting the piperidinyl nitrogen to the C6 of the quinoline ring allows for rotation, which, combined with the conformational flexibility of the piperidine ring itself, results in multiple possible low-energy conformations for the entire molecule. Computational modeling and, ideally, X-ray crystallographic data would be necessary to definitively determine the preferred solid-state conformation.

cluster_nitro Nitro Group cluster_piperidine Piperidinyl Group C1 C2 C1->C2 C3 C2->C3 C4 C3->C4 C10 C4->C10 C9a C4->C9a C5 C10->C5 C5->C10 C6 C5->C6 N_nitro N C5->N_nitro C7 C6->C7 N_pip N C6->N_pip C8 C7->C8 N9 C8->N9 N9->C10 C9a->N9 O1_nitro O N_nitro->O1_nitro O2_nitro O N_nitro->O2_nitro C1_pip C1_pip N_pip->C1_pip C2_pip C2_pip C1_pip->C2_pip C3_pip C3_pip C2_pip->C3_pip C4_pip C4_pip C3_pip->C4_pip C5_pip C5_pip C4_pip->C5_pip C5_pip->N_pip

Caption: Connectivity diagram of 5-Nitro-6-(piperidin-1-yl)quinoline.

Synthesis of 5-Nitro-6-(piperidin-1-yl)quinoline

The synthesis of 5-Nitro-6-(piperidin-1-yl)quinoline can be logically approached through a two-step process starting from 6-bromoquinoline. This strategy is based on established methodologies for the nitration of quinolines and subsequent nucleophilic aromatic substitution. A similar synthetic route has been successfully employed for the preparation of analogous 5-nitro-6-(morpholin-1-yl)quinoline and 5-nitro-6-(piperazin-1-yl)quinoline.[6]

Step 1: Nitration of 6-Bromoquinoline

The initial step involves the electrophilic nitration of 6-bromoquinoline to introduce the nitro group at the 5-position, yielding 6-bromo-5-nitroquinoline.

Start 6-Bromoquinoline Reagents H₂SO₄ / HNO₃ Start->Reagents Nitration Intermediate 6-Bromo-5-nitroquinoline Reagents->Intermediate Piperidine Piperidine, Et₃N Intermediate->Piperidine Nucleophilic Aromatic Substitution Product 5-Nitro-6-(piperidin-1-yl)quinoline Piperidine->Product

Caption: Synthetic workflow for 5-Nitro-6-(piperidin-1-yl)quinoline.

Experimental Protocol:

  • Dissolve 6-bromoquinoline in concentrated sulfuric acid and cool the solution to -5 °C using a salt-ice bath.

  • Prepare a cooled mixture of concentrated sulfuric acid and nitric acid.

  • Add the acid mixture dropwise to the 6-bromoquinoline solution while maintaining the temperature at or below 0 °C.

  • After the addition is complete, allow the reaction to proceed for one hour.

  • Pour the reaction mixture over crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Neutralize the organic phase with an aqueous sodium bicarbonate solution and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude 6-bromo-5-nitroquinoline, which can be purified by recrystallization.

Causality of Experimental Choices: The use of a strong acid mixture (H₂SO₄/HNO₃) is standard for the nitration of aromatic rings. The low temperature is crucial to control the exothermic reaction and to minimize the formation of undesired byproducts.

Step 2: Nucleophilic Aromatic Substitution with Piperidine

The second step involves the displacement of the bromide at the 6-position with piperidine via a nucleophilic aromatic substitution (SNAr) reaction. The presence of the strongly electron-withdrawing nitro group at the 5-position activates the 6-position towards nucleophilic attack.

Experimental Protocol:

  • Combine 6-bromo-5-nitroquinoline, piperidine, and a non-nucleophilic base such as triethylamine in a reaction vessel.

  • Heat the mixture, for example, using microwave irradiation (e.g., 150 W) to a temperature of approximately 100-120 °C for a defined period (e.g., 45 minutes).

  • After cooling, dissolve the reaction mixture in an organic solvent and wash with aqueous sodium bicarbonate.

  • Dry the organic layer and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 5-Nitro-6-(piperidin-1-yl)quinoline.

Causality of Experimental Choices: The SNAr reaction is facilitated by heating, which provides the necessary activation energy for the reaction to proceed. Microwave irradiation is an efficient method for rapid heating. Triethylamine is used to neutralize the HBr formed during the reaction, preventing the protonation of the piperidine nucleophile.

Spectroscopic and Physical Properties

The structural elucidation of 5-Nitro-6-(piperidin-1-yl)quinoline relies on a combination of spectroscopic techniques. Based on the data for analogous compounds, the following spectral characteristics can be predicted.[6]

PropertyPredicted Value
Molecular Formula C₁₄H₁₅N₃O₂
Molecular Weight 257.29 g/mol
Appearance Likely a yellow or orange solid
¹H NMR (CDCl₃) Quinoline Protons: δ 7.5-9.0 ppm (complex multiplets). Piperidinyl Protons: Two broad multiplets, one around δ 3.2 ppm (protons adjacent to N) and another around δ 1.7 ppm (other methylene protons).
¹³C NMR (CDCl₃) Quinoline Carbons: δ 120-150 ppm. Piperidinyl Carbons: Signals around δ 52 ppm (carbons adjacent to N) and δ 25-26 ppm (other carbons).
IR (KBr, cm⁻¹) Aromatic C-H stretching (~3050 cm⁻¹), Aliphatic C-H stretching (2850-2950 cm⁻¹), Asymmetric and symmetric NO₂ stretching (around 1520 and 1340 cm⁻¹), C=C and C=N stretching of the quinoline ring (1500-1600 cm⁻¹).
Mass Spectrometry (HRMS-ESI) Calculated m/z for [M+H]⁺: 258.1237. The fragmentation pattern would likely involve the loss of the nitro group and fragmentation of the piperidine ring.

Potential Applications in Drug Development

The unique combination of a nitro group and a piperidinyl moiety on the quinoline scaffold suggests several potential applications in drug development, particularly in oncology.

  • Anticancer Activity: Nitro-substituted quinolines have been investigated as potential anticancer agents.[5] The mechanism of action is often attributed to their ability to induce apoptosis in cancer cells. The presence of the piperidinyl group can modulate the compound's lipophilicity and its ability to interact with biological targets.

  • Enzyme Inhibition: The quinoline scaffold is a known "privileged structure" that can interact with various enzymes. The specific substitution pattern of 5-Nitro-6-(piperidin-1-yl)quinoline may confer inhibitory activity against kinases, topoisomerases, or other enzymes implicated in cancer progression.

Further research, including in vitro screening against a panel of cancer cell lines and mechanistic studies, is warranted to fully elucidate the therapeutic potential of this compound.

Conclusion

5-Nitro-6-(piperidin-1-yl)quinoline is a synthetically accessible derivative of the versatile quinoline scaffold. Its molecular structure, characterized by a planar aromatic core and a flexible piperidinyl substituent, along with the strong electron-withdrawing nature of the nitro group, makes it a compelling candidate for further investigation in medicinal chemistry. The synthetic route outlined in this guide provides a reliable method for its preparation, and the predicted spectroscopic properties will aid in its characterization. The potential for this compound to exhibit significant biological activity, particularly as an anticancer agent, underscores the importance of continued exploration of novel quinoline derivatives in drug discovery.

References

  • Çakmak, O., et al. (2018). Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones. Arkivoc, 2018(3), 362-374. Available at: [Link]

  • Geronikaki, A., et al. (2016). Quinoline derivatives as promising agents for Alzheimer’s disease. Drug Discovery Today, 21(9), 1484-1500.
  • Korkmaz, S., et al. (2018). Biological Evaluation of Some Quinoline Derivatives With Different Functional Groups as Anticancer Agents. Journal of Biochemical and Molecular Toxicology, 32(12), e22260. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 11829, 5-Nitroquinoline. Retrieved from [Link].

  • Wikipedia contributors. (2024, January 15). Quinoline. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Thakur, G. S., et al. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Sharma, P., et al. (2020). A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. World Journal of Pharmacy and Pharmaceutical Sciences, 9(7), 1046-1061.
  • Musiol, R. (2017). Quinoline in Medicinal Chemistry. Synthesis and Application. Current Organic Chemistry, 21(1), 2-3.
  • Çakmak, O., et al. (2018). Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones. Arkivoc, 2018(3), 362-374.
  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 69085, 5-Nitroisoquinoline. Retrieved from [Link].

  • Geng, Y., et al. (2025). Novel quinoline derivatives: Synthesis, spectroscopic characterization, crystal structure, DFT calculations, Hirshfeld surface analysis, anti-tuberculosis activities and ADMET analysis. Journal of Molecular Structure, 1315, 138245.
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  • Khan, I., et al. (2018). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Molecules, 23(10), 2649.
  • MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

  • Chan-on, W., et al. (2015). Quinoline-based clioquinol and nitroxoline exhibit anticancer activity inducing FoxM1 inhibition in cholangiocarcinoma cells. OncoTargets and Therapy, 8, 849–859.
  • Jiranusornkul, S., et al. (2002). SYNTHESIS OF AMINO ACID DERIVATIVES OF 6-AMINOQUINOLINE ANTIMALARIAL AGENTS. HETEROCYCLES, 56, 487-496.
  • Faldu, V. J., et al. (2014). Synthesis, Characterization and Biological Evaluation of some Newer 5-[6-Chloro/Fluor/Nitro-2-(p-Chloro/Fluoro/Methyl Phenyl)-Quinolin-4-yl]-1,3,4-Oxadiazole-2-Thiols. International Journal of Pharmaceutical Sciences and Research, 5(10), 4235-4241.
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  • Keri, R. S., et al. (2021). A comprehensive review on the pharmacological applications of quinoline and its derivatives. Arabian Journal of Chemistry, 14(11), 103402.
  • PubMed. (n.d.). Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. Retrieved from [Link]

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Foundational

A Technical Guide to the Spectral Analysis of 5-Nitro-6-(piperidin-1-yl)quinoline

This in-depth technical guide provides a comprehensive overview of the spectral data for 5-Nitro-6-(piperidin-1-yl)quinoline, a molecule of interest in medicinal chemistry and drug development. This document is intended...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of the spectral data for 5-Nitro-6-(piperidin-1-yl)quinoline, a molecule of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field who require a detailed understanding of the structural characterization of this compound. We will delve into the theoretical and practical aspects of its analysis using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. The methodologies and interpretations presented herein are grounded in established scientific principles and supported by authoritative references.

Introduction: The Importance of Structural Elucidation

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Therefore, unambiguous confirmation of the chemical structure of a synthesized compound like 5-Nitro-6-(piperidin-1-yl)quinoline is a critical step in the drug discovery pipeline. Spectroscopic techniques provide a powerful and non-destructive means to probe the molecular architecture, offering insights into the connectivity of atoms, the nature of functional groups, and the electronic environment within the molecule. Quinolines, as a class of heterocyclic compounds, are prevalent in many biologically active natural products and synthetic molecules.[1][2][3] The addition of a nitro group and a piperidinyl substituent to the quinoline core introduces specific spectral signatures that will be explored in detail in the following sections.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By observing the behavior of atomic nuclei in a magnetic field, we can deduce the chemical environment and connectivity of atoms. For 5-Nitro-6-(piperidin-1-yl)quinoline, both ¹H and ¹³C NMR are essential for a complete structural assignment.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum provides information about the number of different types of protons and their neighboring protons. The predicted chemical shifts for 5-Nitro-6-(piperidin-1-yl)quinoline are summarized in Table 1. The aromatic protons of the quinoline ring system are expected to appear in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current.[1] The presence of the electron-withdrawing nitro group at the 5-position will further influence the chemical shifts of the adjacent protons. The protons of the piperidinyl group will be found in the upfield region, with distinct signals for the axial and equatorial protons.

Table 1: Predicted ¹H NMR Chemical Shifts for 5-Nitro-6-(piperidin-1-yl)quinoline

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-28.8 - 9.0dd~4.5, 1.5
H-37.4 - 7.6dd~8.5, 4.5
H-48.6 - 8.8dd~8.5, 1.5
H-77.2 - 7.4d~9.0
H-88.0 - 8.2d~9.0
Piperidinyl H-α (axial & equatorial)3.0 - 3.2m-
Piperidinyl H-β, H-γ (axial & equatorial)1.6 - 1.9m-

Note: Predicted values are based on the analysis of similar quinoline derivatives and general NMR principles.[4][5][6] Actual experimental values may vary depending on the solvent and other experimental conditions.

Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule. The predicted chemical shifts for the carbon atoms of 5-Nitro-6-(piperidin-1-yl)quinoline are presented in Table 2. The carbons of the quinoline ring will resonate at lower field (δ 120-160 ppm), with the carbon bearing the nitro group (C-5) and the carbon attached to the piperidinyl nitrogen (C-6) showing characteristic shifts. The piperidinyl carbons will appear at higher field.

Table 2: Predicted ¹³C NMR Chemical Shifts for 5-Nitro-6-(piperidin-1-yl)quinoline

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2~150
C-3~122
C-4~135
C-4a~128
C-5~145
C-6~155
C-7~118
C-8~130
C-8a~148
Piperidinyl C-α~53
Piperidinyl C-β~26
Piperidinyl C-γ~24

Note: These are estimated chemical shifts based on known substituent effects on the quinoline ring system.[7]

Experimental Protocol for NMR Spectroscopy

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

  • Sample Preparation: Dissolve approximately 5-10 mg of 5-Nitro-6-(piperidin-1-yl)quinoline in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.

  • Instrument Setup: The ¹H NMR spectra are typically recorded on a 300 or 400 MHz spectrometer.[4]

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Acquire a one-dimensional ¹³C NMR spectrum.

    • To aid in structural assignment, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) should be performed. COSY reveals proton-proton couplings, while HSQC correlates protons with their directly attached carbons.

  • Data Processing: Process the acquired data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

  • Data Analysis: Integrate the proton signals to determine the relative number of protons. Analyze the multiplicities and coupling constants to deduce the connectivity of the protons. Assign the carbon signals based on their chemical shifts and the HSQC data.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer H1_NMR 1D ¹H NMR transfer->H1_NMR C13_NMR 1D ¹³C NMR H1_NMR->C13_NMR COSY 2D COSY C13_NMR->COSY HSQC 2D HSQC COSY->HSQC process Fourier Transform, Phase & Baseline Correction HSQC->process analysis Integration, Multiplicity & Coupling Constant Analysis process->analysis Structural Elucidation Structural Elucidation analysis->Structural Elucidation

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

Predicted IR Absorption Bands

The IR spectrum of 5-Nitro-6-(piperidin-1-yl)quinoline is expected to show characteristic absorption bands corresponding to the nitro group, the aromatic C-H and C=C bonds of the quinoline ring, and the C-H and C-N bonds of the piperidinyl substituent.[6][8]

Table 3: Predicted IR Absorption Bands for 5-Nitro-6-(piperidin-1-yl)quinoline

Wavenumber (cm⁻¹)Bond VibrationFunctional Group
~3100-3000C-H stretchAromatic
~2950-2850C-H stretchAliphatic (Piperidinyl)
~1600-1450C=C stretchAromatic Ring
~1550-1500 & ~1350-1300N-O asymmetric & symmetric stretchNitro Group
~1300-1200C-N stretchAryl-Amine
~850-750C-H out-of-plane bendAromatic
Experimental Protocol for IR Spectroscopy
  • Sample Preparation: The sample can be prepared as a KBr pellet or analyzed as a thin film on a salt plate (e.g., NaCl or KBr). For a KBr pellet, a small amount of the sample is ground with dry KBr powder and pressed into a transparent disk.

  • Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample compartment (or the pure KBr pellet) is recorded first and automatically subtracted from the sample spectrum.

  • Data Analysis: The resulting spectrum is analyzed by identifying the characteristic absorption bands and assigning them to the corresponding functional groups.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis kbr Prepare KBr Pellet or Thin Film background Record Background Spectrum kbr->background sample Record Sample Spectrum background->sample identify Identify Characteristic Absorption Bands sample->identify Functional Group\nConfirmation Functional Group Confirmation identify->Functional Group\nConfirmation

Caption: Workflow for IR spectroscopy analysis.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule. This data is crucial for confirming the molecular formula and gaining further structural insights.

Predicted Mass Spectrum

For 5-Nitro-6-(piperidin-1-yl)quinoline (C₁₄H₁₅N₃O₂), the expected exact mass is approximately 257.1164 g/mol . In an electrospray ionization (ESI) mass spectrum, the protonated molecule [M+H]⁺ would be observed at m/z 258.1242.[4][9] The fragmentation pattern in MS/MS experiments can provide valuable structural information, such as the loss of the nitro group or fragmentation of the piperidinyl ring.

Table 4: Predicted Mass Spectrometry Data for 5-Nitro-6-(piperidin-1-yl)quinoline

IonCalculated m/z
[M]⁺257.1164
[M+H]⁺258.1242
Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.[4] Acquire a full scan mass spectrum in positive ion mode using an ESI source. For structural confirmation, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).

  • Data Analysis: Determine the molecular weight from the full scan spectrum. Analyze the fragmentation pattern from the MS/MS spectrum to confirm the connectivity of the different parts of the molecule.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis dissolve Dissolve in Suitable Solvent full_scan Full Scan MS (e.g., ESI+) dissolve->full_scan msms Tandem MS (MS/MS) on [M+H]⁺ full_scan->msms mw_det Determine Molecular Weight msms->mw_det frag_anal Analyze Fragmentation Pattern mw_det->frag_anal Molecular Formula\n& Structure Confirmation Molecular Formula & Structure Confirmation frag_anal->Molecular Formula\n& Structure Confirmation

Caption: Workflow for mass spectrometry analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The UV-Vis spectrum of quinoline and its derivatives is sensitive to the nature and position of substituents on the ring system.[10][11]

Predicted UV-Vis Absorption

The UV-Vis spectrum of 5-Nitro-6-(piperidin-1-yl)quinoline in a solvent like ethanol is expected to show multiple absorption bands characteristic of the extended π-system of the quinoline ring, with modifications due to the nitro and piperidinyl groups. The nitro group, being a strong chromophore, will likely cause a red shift (bathochromic shift) of the absorption maxima compared to unsubstituted quinoline.[10]

Table 5: Predicted UV-Vis Absorption Maxima for 5-Nitro-6-(piperidin-1-yl)quinoline

SolventPredicted λ_max (nm)
Ethanol~250, ~350
Experimental Protocol for UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) of known concentration.

  • Data Acquisition: Record the UV-Vis spectrum using a dual-beam spectrophotometer. Use a cuvette containing the pure solvent as a reference. Scan a suitable wavelength range (e.g., 200-800 nm).

  • Data Analysis: Identify the wavelengths of maximum absorbance (λ_max). If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law.

UVVis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis solution Prepare Dilute Solution of Known Concentration reference Record Reference Spectrum (Solvent) solution->reference sample Record Sample Spectrum reference->sample lambda_max Identify λ_max sample->lambda_max beer_lambert Calculate Molar Absorptivity (ε) lambda_max->beer_lambert Electronic Properties\nAnalysis Electronic Properties Analysis beer_lambert->Electronic Properties\nAnalysis

Caption: Workflow for UV-Vis spectroscopy analysis.

Conclusion

The comprehensive spectral analysis of 5-Nitro-6-(piperidin-1-yl)quinoline using a combination of NMR, IR, MS, and UV-Vis spectroscopy provides a self-validating system for its structural confirmation. Each technique offers a unique and complementary piece of the structural puzzle. The predicted data and outlined protocols in this guide serve as a valuable resource for researchers working with this and related compounds, ensuring the scientific integrity of their findings and facilitating the advancement of drug discovery and development programs.

References

  • Electronic Supplementary Information Novel quinoline-piperazine hybrids: The design, synthesis and evaluation of antibacterial a. (n.d.).
  • 5-Nitroquinoline | C9H6N2O2 | CID 11829 - PubChem. (n.d.). National Institutes of Health. Retrieved from [Link]

  • 5-Nitroisoquinoline | C9H6N2O2 | CID 69085 - PubChem. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar. (n.d.).
  • Synthesis, characterization and biological application of 5-quinoline 1,3,5-trisubstituted pyrazole based platinum(ii) complexes. (n.d.). National Institutes of Health. Retrieved from [Link]

  • (PDF) Synthesis, Characterization and Biological Evaluation of some Newer 5-[6-Chloro/Fluor/Nitro-2-(p-Chloro/Fluoro/Methyl Phenyl)-Quinolin-4-yl]-1,3,4-Oxadiazole-2-Thiols. (n.d.). ResearchGate. Retrieved from [Link]

  • Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. (n.d.). UNCW Institutional Repository. Retrieved from [Link]

  • UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and... (n.d.). ResearchGate. Retrieved from [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. Retrieved from [Link]

  • UV Properties and Loading into Liposomes of Quinoline Derivatives. (2021). MDPI. Retrieved from [Link]

  • Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. (n.d.). Impactfactor. Retrieved from [Link]

  • SYNTHESIS AND CHARACTERIZATION OF A NEW AZO QUINOLINE LIGAND AND ITS METAL COMPLEXES WITH SPECTROPHOTOMETRIC DETERMI. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Photochemistry of 1‐Cyclopropyl‐6‐fluoro‐1,4‐dihydro‐4‐oxo‐7‐ (piperazin‐1‐yl)quinoline‐3‐carboxylic Acid (=Ciprofloxacin) in Aqueous Solutions. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and in silico studies of quinoline appended acridine via conventional and green methods: photophysical analysis of novel fluorophore for picric acid detection using a 'turn-off' fluorescence approach. (n.d.). National Institutes of Health. Retrieved from [Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. (n.d.). TSI Journals. Retrieved from [Link]

  • (PDF) New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. (n.d.). ResearchGate. Retrieved from [Link]

  • 1 H NMR spectra of N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one 14. (n.d.). ResearchGate. Retrieved from [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Retrieved from [Link]

  • Rapid Determination of Quinoline and 2-Hydroxyquinoline in Quinoline Biodegradation Process by Tri-Wavelength UV/Vis Spectroscopy. (n.d.). Semantic Scholar. Retrieved from [Link]

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Exploratory

The Biological Versatility of 5-Nitro-6-(piperidin-1-yl)quinoline: A Technical Guide for Drug Discovery Professionals

Introduction: The Quinoline Scaffold as a Privileged Pharmacophore The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold as a Privileged Pharmacophore

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological activities.[1][2][3][4][5] This heterocyclic scaffold is not merely a synthetic curiosity but a recurring motif in nature, most notably in the cinchona alkaloids, which have a long history in the treatment of malaria.[3] The chemical reactivity of the quinoline nucleus, allowing for substitutions at various positions, has enabled the development of a vast library of derivatives with a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, antifungal, and antiviral properties.[1][2][3][5][6][7] The biological profile of a quinoline derivative is profoundly influenced by the nature and position of its substituents.[6]

This guide focuses on the potential biological activities of a specific derivative, 5-Nitro-6-(piperidin-1-yl)quinoline. While direct studies on this exact molecule are not extensively reported in publicly accessible literature, by examining the biological impact of its core components—the nitroquinoline and piperidine moieties—we can construct a scientifically grounded hypothesis of its potential therapeutic applications and mechanisms of action. This document will serve as a technical resource for researchers and drug development professionals, providing insights into the design of experiments to validate the predicted biological profile of this compound.

Deconstructing the Molecule: Predicted Biological Activities

The structure of 5-Nitro-6-(piperidin-1-yl)quinoline suggests a convergence of functionalities that could contribute to a range of biological effects. The presence of the nitro group and the piperidine substituent on the quinoline core are key determinants of its potential pharmacological profile.

Anticipated Anticancer Activity

The quinoline scaffold is a well-established pharmacophore in the design of anticancer agents.[8][9] Quinoline derivatives have been shown to exert their cytotoxic effects through various mechanisms, including DNA binding, inhibition of DNA synthesis, and induction of oxidative stress.[9] The introduction of a nitro group, as seen in 5-nitroquinoline, can enhance this anticancer potential. Nitroaromatic compounds are known to undergo bioreduction in hypoxic tumor environments, leading to the formation of reactive nitrogen species that can induce DNA damage and apoptosis.

Furthermore, the piperidine moiety is a common feature in many biologically active compounds, contributing to their pharmacokinetic and pharmacodynamic properties.[10] In the context of anticancer activity, piperidine-containing molecules have demonstrated efficacy against various cancer cell lines.[10] Some quinoline derivatives have been shown to induce cell cycle arrest, providing a potential avenue for therapeutic intervention.[11]

Potential Antimicrobial and Antifungal Properties

Quinoline derivatives have a long history as antimicrobial agents.[1][6][7] The core quinoline structure is present in several antibacterial and antifungal drugs. The mechanism of action often involves the inhibition of essential microbial enzymes or interference with cellular processes. The addition of a piperidine ring can modulate the lipophilicity of the molecule, potentially enhancing its ability to penetrate microbial cell membranes.[12]

Studies on related quinoline derivatives have demonstrated their efficacy against a range of bacterial and fungal strains.[13][14][15] For instance, certain 8-hydroxyquinoline-5-sulfonamide derivatives have shown significant activity against methicillin-resistant Staphylococcus aureus (MRSA).[16] Therefore, it is plausible that 5-Nitro-6-(piperidin-1-yl)quinoline could exhibit inhibitory activity against various pathogenic microorganisms.

Hypothesized Anti-inflammatory Effects

The anti-inflammatory potential of quinoline derivatives has also been explored.[2] Structurally similar compounds, such as certain 7-chloro-4-(piperazin-1-yl) quinoline derivatives, have demonstrated the ability to reduce the production of pro-inflammatory mediators like nitric oxide (NO) and cyclooxygenase-2 (COX-2) in cellular models of inflammation.[17] In vivo studies have also shown a reduction in edema and levels of inflammatory cytokines such as TNF-α and IL-1β.[17] Given these precedents, 5-Nitro-6-(piperidin-1-yl)quinoline warrants investigation for its potential anti-inflammatory properties.

Possible Antimalarial Activity

The historical success of quinoline-based drugs like chloroquine in treating malaria makes this a primary area of interest for any novel quinoline derivative.[3][18] The mechanism of action of many quinoline antimalarials involves the inhibition of hemozoin formation in the parasite's food vacuole.[18][19][20] This leads to the accumulation of toxic free heme, ultimately killing the parasite.[18][20] While drug resistance is a significant challenge, the development of new quinoline scaffolds remains a viable strategy. The specific substitutions on the quinoline ring in 5-Nitro-6-(piperidin-1-yl)quinoline could potentially overcome existing resistance mechanisms.

Proposed Mechanistic Pathways

Based on the activities of related compounds, several signaling pathways could be modulated by 5-Nitro-6-(piperidin-1-yl)quinoline.

Anticancer Mechanism

The anticancer activity of quinoline derivatives can be multifaceted. One potential pathway involves the induction of apoptosis through the modulation of the BCL-2 family of proteins.[16] Specifically, a decrease in the expression of the anti-apoptotic protein BCL-2 and an increase in the pro-apoptotic protein BAX can shift the cellular balance towards programmed cell death.[16] Additionally, an increase in the transcriptional activity of tumor suppressor proteins like p53 and p21 can lead to cell cycle arrest and apoptosis.[16]

anticancer_pathway 5-Nitro-6-(piperidin-1-yl)quinoline 5-Nitro-6-(piperidin-1-yl)quinoline p53_p21 p53 & p21 Activation 5-Nitro-6-(piperidin-1-yl)quinoline->p53_p21 BCL2_BAX BCL-2 Downregulation BAX Upregulation 5-Nitro-6-(piperidin-1-yl)quinoline->BCL2_BAX CellCycleArrest Cell Cycle Arrest p53_p21->CellCycleArrest Apoptosis Apoptosis BCL2_BAX->Apoptosis anti_inflammatory_pathway InflammatoryStimulus Inflammatory Stimulus (e.g., LPS) CellularActivation Macrophage/Immune Cell Activation InflammatoryStimulus->CellularActivation iNOS_COX2 iNOS & COX-2 Expression CellularActivation->iNOS_COX2 NO_Prostaglandins NO & Prostaglandin Production iNOS_COX2->NO_Prostaglandins Inflammation Inflammation NO_Prostaglandins->Inflammation Compound 5-Nitro-6-(piperidin-1-yl)quinoline Compound->iNOS_COX2 Inhibition

Potential Anti-inflammatory Mechanism of Action.

Experimental Protocols for Biological Evaluation

To validate the hypothesized biological activities of 5-Nitro-6-(piperidin-1-yl)quinoline, a series of well-defined experimental protocols are necessary.

In Vitro Anticancer Activity Assessment

1. Cell Viability Assay (MTT or XTT Assay)

  • Objective: To determine the cytotoxic effect of the compound on various cancer cell lines.

  • Methodology:

    • Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of 5-Nitro-6-(piperidin-1-yl)quinoline for 48-72 hours.

    • Add MTT or XTT reagent to each well and incubate for a specified period.

    • Measure the absorbance at the appropriate wavelength to determine the percentage of viable cells.

    • Calculate the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

  • Objective: To quantify the induction of apoptosis by the compound.

  • Methodology:

    • Treat cancer cells with the compound at its IC50 concentration for 24-48 hours.

    • Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI).

    • Analyze the stained cells using flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

In Vitro Antimicrobial Susceptibility Testing

1. Broth Microdilution Method

  • Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compound against various bacterial and fungal strains.

  • Methodology:

    • Prepare serial dilutions of 5-Nitro-6-(piperidin-1-yl)quinoline in a 96-well plate containing appropriate growth medium.

    • Inoculate each well with a standardized suspension of the test microorganism (e.g., S. aureus, E. coli, C. albicans).

    • Incubate the plates under suitable conditions.

    • The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

2. Disc Diffusion Assay

  • Objective: To qualitatively assess the antimicrobial activity of the compound.

  • Methodology:

    • Spread a standardized inoculum of the test microorganism onto an agar plate.

    • Place sterile paper discs impregnated with a known concentration of the compound onto the agar surface.

    • Incubate the plates.

    • Measure the diameter of the zone of inhibition around each disc.

Data Summary Tables

While specific data for 5-Nitro-6-(piperidin-1-yl)quinoline is not available, the following tables illustrate how data for analogous compounds could be presented.

Table 1: Hypothetical Anticancer Activity of 5-Nitro-6-(piperidin-1-yl)quinoline

Cell LineCancer TypeIC50 (µM)
MCF-7Breast[Predicted Value]
A549Lung[Predicted Value]
HCT116Colon[Predicted Value]
C-32Melanoma[Predicted Value]

Table 2: Hypothetical Antimicrobial Activity of 5-Nitro-6-(piperidin-1-yl)quinoline

MicroorganismTypeMIC (µg/mL)
Staphylococcus aureusGram-positive[Predicted Value]
Escherichia coliGram-negative[Predicted Value]
Candida albicansFungus[Predicted Value]

Conclusion and Future Directions

5-Nitro-6-(piperidin-1-yl)quinoline represents a promising scaffold for the development of novel therapeutic agents. Based on the well-documented biological activities of its constituent pharmacophores, this compound is predicted to possess a range of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antimalarial effects. The experimental protocols and mechanistic frameworks outlined in this guide provide a clear roadmap for the systematic evaluation of this molecule. Further research, including synthesis, in vitro and in vivo testing, and structure-activity relationship studies, is warranted to fully elucidate the therapeutic potential of 5-Nitro-6-(piperidin-1-yl)quinoline and its derivatives. The insights gained from such investigations will be invaluable for the rational design of next-generation drugs targeting a spectrum of human diseases.

References

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Foundational

An In-Depth Technical Guide to the In Vitro Screening of 5-Nitro-6-(piperidin-1-yl)quinoline

This guide provides a comprehensive framework for the initial in vitro evaluation of the novel compound, 5-Nitro-6-(piperidin-1-yl)quinoline. As a member of the quinoline class of heterocyclic aromatic compounds, this mo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the initial in vitro evaluation of the novel compound, 5-Nitro-6-(piperidin-1-yl)quinoline. As a member of the quinoline class of heterocyclic aromatic compounds, this molecule holds potential for a range of biological activities, given that quinoline derivatives have been successfully developed into anticancer, antimalarial, antibacterial, and antiviral agents.[1][2][3] The presence of a nitro group and a piperidinyl moiety suggests the possibility of unique pharmacological properties that warrant a systematic and rigorous screening cascade.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple listing of protocols to explain the scientific rationale behind the proposed experimental workflow, ensuring that the data generated is robust, reproducible, and provides a solid foundation for further investigation.

Foundational Principles: Compound Characterization and Handling

Before commencing any biological screening, it is imperative to establish the identity, purity, and solubility of the test compound, 5-Nitro-6-(piperidin-1-yl)quinoline. This foundational step is crucial for data integrity.

  • Purity and Identity Confirmation: The structure and purity of the synthesized compound should be unequivocally confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis. A purity of >95% is recommended for in vitro screening.

  • Solubility Determination: The solubility of the compound in aqueous and organic solvents (e.g., DMSO) must be determined. For cell-based assays, a stock solution is typically prepared in 100% DMSO. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

A Strategic In Vitro Screening Cascade

The proposed screening cascade is designed to efficiently assess the biological potential of 5-Nitro-6-(piperidin-1-yl)quinoline, starting with broad assessments and moving towards more specific, hypothesis-driven assays.

Screening_Cascade A Phase 1: Initial Cytotoxicity Profiling B Phase 2: Dose-Response Analysis & IC50 Determination A->B Active in initial screen F Antimicrobial Screening A->F Parallel or subsequent screen C Phase 3: Mechanistic Exploration (Hypothesis-Driven) B->C Confirmed cytotoxic activity D Phenotypic Assays (e.g., Cell Cycle, Apoptosis) C->D E Target-Based Assays (e.g., Kinase Panel, DNA Intercalation) C->E

Caption: A strategic workflow for the in vitro screening of 5-Nitro-6-(piperidin-1-yl)quinoline.

Phase 1: Initial Cytotoxicity Profiling

The first step is to determine if 5-Nitro-6-(piperidin-1-yl)quinoline exhibits general cytotoxicity against a panel of human cancer cell lines. This provides a broad overview of its potential as an anticancer agent and helps in selecting sensitive cell lines for further studies.

Recommended Cell Line Panel:

Cell LineCancer TypeRationale
MCF-7 Breast (luminal A)Represents a common and well-characterized cancer type.
MDA-MB-231 Breast (triple-negative)A more aggressive and chemo-resistant breast cancer subtype.
A549 LungLung cancer is a leading cause of cancer-related mortality.
HCT116 ColonRepresents another prevalent cancer.
HEK293 Non-cancerousTo assess selectivity and potential for off-target toxicity.[4]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4][5]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a single high concentration of 5-Nitro-6-(piperidin-1-yl)quinoline (e.g., 50 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Phase 2: Dose-Response Analysis and IC50 Determination

If significant cytotoxicity is observed in the initial screen, the next step is to determine the half-maximal inhibitory concentration (IC50). This quantitative measure of potency is essential for comparing the compound's activity across different cell lines and with other known drugs.[6]

Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

The CellTiter-Glo® assay is a more sensitive, luminescence-based method that measures ATP levels as an indicator of cell viability.[5][7][8]

  • Cell Seeding: As described for the MTT assay.

  • Compound Treatment: Treat cells with a serial dilution of 5-Nitro-6-(piperidin-1-yl)quinoline (e.g., from 100 µM down to 0.01 µM in half-log steps) for 48-72 hours.

  • Assay Reagent Addition: Add CellTiter-Glo® reagent directly to the wells (100 µL per well).

  • Incubation: Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Luminescence Measurement: Measure luminescence using a microplate reader.

Data Analysis:

The IC50 value is calculated by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[6]

Table of Expected Data:

Cell LineIC50 (µM)
MCF-7 Calculated Value
MDA-MB-231 Calculated Value
A549 Calculated Value
HCT116 Calculated Value
HEK293 Calculated Value
Phase 3: Mechanistic Exploration (Hypothesis-Driven)

Based on the structure of 5-Nitro-6-(piperidin-1-yl)quinoline and the results from the cytotoxicity screens, we can formulate hypotheses about its mechanism of action. The quinoline core is a common scaffold in kinase inhibitors, and nitroaromatic compounds can induce cellular stress.[9][10] Therefore, a dual approach of phenotypic and target-based screening is recommended.

Mechanistic_Exploration cluster_phenotypic Phenotypic Screening cluster_target Target-Based Screening A Cell Cycle Analysis B Apoptosis Assay C Reactive Oxygen Species (ROS) Assay D Kinase Inhibition Panel E DNA Intercalation Assay Start Active Compound Start->A Start->B Start->C Start->D Start->E

Caption: Parallel phenotypic and target-based assays for mechanistic elucidation.

Phenotypic Assays:

These assays assess the overall effect of the compound on cellular processes without a preconceived target.[11][12][13]

  • Cell Cycle Analysis by Flow Cytometry: To determine if the compound induces cell cycle arrest at a specific phase (G1, S, or G2/M).

    • Treat cells with the compound at its IC50 concentration for 24 hours.

    • Harvest and fix the cells in 70% ethanol.

    • Stain the cells with a DNA-binding dye (e.g., propidium iodide).

    • Analyze the DNA content by flow cytometry.

  • Apoptosis Assay: To determine if the observed cytotoxicity is due to programmed cell death.

    • Treat cells with the compound at its IC50 concentration for 24-48 hours.

    • Stain cells with Annexin V-FITC and propidium iodide.

    • Analyze the percentage of apoptotic cells by flow cytometry.

Target-Based Assays:

These assays test the hypothesis that the compound interacts with a specific molecular target.

  • Kinase Inhibition Panel: Given that many quinoline derivatives are kinase inhibitors, screening against a panel of cancer-relevant kinases (e.g., EGFR, VEGFR, c-Met) can identify potential targets.[10] This is often performed as a fee-for-service by specialized companies.

  • DNA Intercalation Assay: The planar aromatic quinoline structure suggests potential for DNA intercalation. This can be assessed using a DNA unwinding assay or by measuring the displacement of a fluorescent DNA intercalator like ethidium bromide.

Antimicrobial Screening

Given the broad spectrum of activity of quinoline derivatives, parallel or subsequent screening for antimicrobial activity is warranted.[14]

Experimental Protocol: Broth Microdilution Assay

This assay determines the minimum inhibitory concentration (MIC) of the compound against various bacterial and fungal strains.

  • Prepare Inoculum: Prepare a standardized suspension of the microbial strain.

  • Serial Dilution: Serially dilute the compound in a 96-well plate containing growth medium.

  • Inoculation: Add the microbial suspension to each well.

  • Incubation: Incubate the plate under appropriate conditions for the specific microbe.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Recommended Microbial Panel:

StrainTypeRelevance
Staphylococcus aureusGram-positive bacteriaCommon cause of skin and soft tissue infections.
Escherichia coliGram-negative bacteriaA model gram-negative organism.
Candida albicansFungusAn opportunistic human fungal pathogen.

Conclusion and Future Directions

The in vitro screening cascade outlined in this guide provides a robust and logical pathway for the initial characterization of 5-Nitro-6-(piperidin-1-yl)quinoline. The data generated will establish its cytotoxic potential, provide insights into its mechanism of action, and guide further preclinical development, including in vivo efficacy studies in relevant animal models.[15]

References

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Exploratory

An In-Depth Technical Guide to the Preliminary Cytotoxicity Assessment of 5-Nitro-6-(piperidin-1-yl)quinoline

Abstract The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant anticancer activity. Strategic substitutions on the quinoline ring, such as the ad...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant anticancer activity. Strategic substitutions on the quinoline ring, such as the addition of nitro and piperidinyl groups, have been shown to modulate and enhance cytotoxic potential. This guide presents a comprehensive framework for conducting a preliminary in vitro cytotoxicity evaluation of the novel compound 5-Nitro-6-(piperidin-1-yl)quinoline. In the absence of direct published data for this specific molecule, this document leverages established principles and data from structurally analogous compounds to propose a robust, multi-phase experimental plan. We provide detailed, field-proven protocols for initial cell viability screening, determination of half-maximal inhibitory concentrations (IC50), and subsequent mechanistic assays to elucidate the mode of action, including the assessment of apoptosis and cell cycle disruption. This whitepaper is intended to serve as a foundational resource for researchers, scientists, and drug development professionals initiating the preclinical assessment of this and other novel quinoline derivatives.

Introduction: The Rationale for Investigating 5-Nitro-6-(piperidin-1-yl)quinoline

The field of oncology drug discovery is in continuous pursuit of novel chemical entities that offer improved efficacy and selectivity against cancer cells. Heterocyclic compounds are a cornerstone of this research, with the quinoline ring system being particularly prominent. Quinoline and its derivatives are known to possess a wide array of pharmacological properties, including significant anticancer activities that are mediated through various mechanisms such as cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis.

The biological activity of a quinoline core can be profoundly influenced by its substituents. This guide focuses on 5-Nitro-6-(piperidin-1-yl)quinoline, a compound featuring two key functional groups known to be important in anticancer drug design:

  • The Nitro Group (-NO₂): Nitroaromatic compounds have a well-documented history in oncology. The electron-withdrawing nature of the nitro group can be crucial for various mechanisms of action. In some contexts, it is associated with the generation of reactive oxygen species (ROS) or can be bioreduced in hypoxic tumor environments to form cytotoxic metabolites that damage DNA.[1] Several studies have demonstrated that the presence of a nitro group on a heterocyclic scaffold is critical for potent cytotoxicity and, in some cases, for activity as a topoisomerase inhibitor.

  • The Piperidinyl Group: The piperidine moiety is a frequently incorporated scaffold in medicinal chemistry, valued for its ability to improve the physicochemical properties of a compound, such as solubility and bioavailability.[2] More importantly, it can serve as a key pharmacophore that interacts with various biological targets. Piperidine-containing compounds have demonstrated significant anticancer effects across a range of cancer types, including breast, colon, and lung cancer, often by influencing critical signaling pathways or inducing apoptosis.[3][4][5][6]

Given the established roles of these individual moieties, the combined structure of 5-Nitro-6-(piperidin-1-yl)quinoline presents a compelling candidate for investigation as a novel cytotoxic agent. This technical guide outlines a logical, sequential workflow for its initial in vitro characterization.

Hypothesized Mechanisms of Cytotoxicity

Based on the known bioactivity of related nitroaromatic and quinoline compounds, we can postulate several plausible mechanisms of action for 5-Nitro-6-(piperidin-1-yl)quinoline. A preliminary investigation should aim to validate or refute these hypotheses.

  • Induction of Apoptosis: A primary mechanism for many chemotherapeutic agents is the induction of programmed cell death, or apoptosis. This is often mediated by the activation of a cascade of cysteine-aspartic proteases known as caspases, with caspase-3 and caspase-7 being the key "executioner" caspases.[7]

  • Cell Cycle Disruption: Many cytotoxic compounds exert their effects by interfering with the normal progression of the cell cycle, causing cells to arrest in a specific phase (e.g., G0/G1, S, or G2/M) and preventing proliferation.

  • DNA Damage & Oxidative Stress: Nitroaromatic compounds can be metabolically reduced to reactive intermediates that cause DNA damage, leading to cell death.[1][8] This process can also generate oxidative stress, further contributing to cytotoxicity.

These potential pathways are not mutually exclusive and may work in concert to produce the compound's overall cytotoxic effect.

Hypothesized_MoA Compound 5-Nitro-6-(piperidin-1-yl)quinoline Cellular_Uptake Cellular Uptake Compound->Cellular_Uptake ROS Reactive Oxygen Species (ROS) Generation (Nitro Group Reduction) Cellular_Uptake->ROS Metabolic Activation Apoptosis_Pathway Apoptosis Pathway Activation Cellular_Uptake->Apoptosis_Pathway Direct/Indirect Signaling DNA_Damage DNA Damage ROS->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest (e.g., G2/M Phase) DNA_Damage->Cell_Cycle_Arrest Checkpoint Activation DNA_Damage->Apoptosis_Pathway p53-dependent/independent Cell_Cycle_Arrest->Apoptosis_Pathway Prolonged Arrest Caspase_Activation Caspase-3/7 Activation Apoptosis_Pathway->Caspase_Activation Cell_Death Apoptotic Cell Death Caspase_Activation->Cell_Death Phase1_Workflow Start Start: Select Cell Panel Seed Seed Cells in 96-Well Plates (24h Incubation) Start->Seed Treat Treat with Serial Dilutions of Compound (48-72h) Seed->Treat MTT Add MTT Reagent (2-4h Incubation) Treat->MTT Solubilize Solubilize Formazan Crystals (e.g., with DMSO) MTT->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Analyze Calculate % Viability & Determine IC50 Values Read->Analyze End End: Potency & Selectivity Profile Analyze->End

Caption: Workflow for Phase I - Initial Cytotoxicity Screening using the MTT Assay.

Phase II: Mechanistic Elucidation

If Phase I reveals potent and selective cytotoxic activity, the next step is to investigate the underlying mechanism of cell death. This phase focuses on distinguishing between apoptosis and necrosis and analyzing the compound's effect on cell cycle progression.

This is a standard flow cytometry-based assay that differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. [9][10]The principle relies on the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane during early apoptosis, which can be detected by fluorescently-labeled Annexin V. [9][11]Propidium Iodide (PI) is a fluorescent nucleic acid dye that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells. [11] Experimental Protocol: Annexin V/PI Flow Cytometry Assay [12][13]

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with the compound at concentrations around its IC50 value (e.g., 0.5x, 1x, and 2x IC50) for a relevant time period (e.g., 24 hours). Include an untreated control and a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Washing: Wash the cells twice with cold PBS. After the final wash, resuspend the cell pellet in 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5-10 µL of PI staining solution to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark. [12]6. Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately using a flow cytometer.

  • Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

To confirm the involvement of the apoptotic pathway, a direct measurement of the activity of executioner caspases (caspase-3 and -7) is essential. [14]Commercially available kits provide a luminogenic or colorimetric substrate (containing the DEVD peptide sequence) that is cleaved by active caspase-3/7, generating a measurable signal proportional to enzyme activity. [7][15] Experimental Protocol: Caspase-3/7 Activity Assay [14][16]

  • Cell Culture and Treatment: Seed cells in a white-walled, 96-well plate suitable for luminescence readings. Treat with the compound at its IC50 concentrations as described for the Annexin V assay.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. [14]3. Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents on a plate shaker for 1-2 minutes, then incubate at room temperature for 1-2 hours, protected from light.

  • Measurement: Measure the luminescence of each sample using a plate-reading luminometer.

  • Analysis: An increase in luminescence in treated cells compared to untreated controls indicates the activation of caspase-3/7.

To determine if cytotoxicity is associated with cell cycle arrest, flow cytometry analysis of DNA content is performed using a fluorescent dye like Propidium Iodide (PI). [17] Experimental Protocol: Cell Cycle Analysis by PI Staining [18][19]

  • Cell Culture and Treatment: Seed cells and treat with the compound as described previously.

  • Cell Harvesting: Harvest all cells and wash with PBS.

  • Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing to prevent clumping. [18]Incubate for at least 30 minutes at 4°C (or store at -20°C for longer periods).

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (to prevent staining of double-stranded RNA). [17][19]5. Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry, collecting the PI fluorescence signal on a linear scale.

  • Interpretation: The DNA content histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular peak in the treated samples compared to the control indicates cell cycle arrest at that phase.

Phase2_Workflow cluster_apoptosis Apoptosis Assessment cluster_cellcycle Cell Cycle Assessment Start Start: Compound shows potent/selective activity in Phase I Treat Treat selected cell line with 0.5x, 1x, 2x IC50 concentrations Start->Treat AnnexinV Annexin V / PI Staining Treat->AnnexinV Caspase Caspase-3/7 Activity Assay Treat->Caspase Fixation Ethanol Fixation Treat->Fixation FlowApoptosis Flow Cytometry Analysis AnnexinV->FlowApoptosis Luminescence Luminescence Reading Caspase->Luminescence ResultApoptosis Quantify Apoptotic Cells FlowApoptosis->ResultApoptosis ResultCaspase Measure Caspase Activation Luminescence->ResultCaspase PI_Stain PI / RNase A Staining Fixation->PI_Stain FlowCycle Flow Cytometry Analysis PI_Stain->FlowCycle ResultCycle Determine % Cells in G0/G1, S, G2/M FlowCycle->ResultCycle

Caption: Workflow for Phase II - Mechanistic Elucidation Studies.

Conclusion and Future Directions

This technical guide provides a validated, logical, and comprehensive workflow for the initial characterization of the cytotoxic properties of 5-Nitro-6-(piperidin-1-yl)quinoline. By following this two-phased approach, researchers can efficiently determine the compound's potency and selectivity (Phase I) and subsequently gain critical insights into its mechanism of action (Phase II).

Positive results from these preliminary studies—specifically, potent IC50 values against cancer cell lines, a favorable selectivity index, and clear evidence of apoptosis induction or cell cycle arrest—would provide a strong rationale for advancing the compound to more detailed preclinical development. Subsequent investigations could include exploring its effects on specific protein targets through Western blotting, assessing its potential to cause DNA damage directly, and ultimately, evaluating its efficacy and safety in in vivo animal models. The framework presented here establishes the essential foundation for these future studies.

References

  • Lopes, M. S., Sena, C. F. D. A., Silva, B. L., de Souza, C. M., Ramos, J. P., Cassali, G. D., ... & Oliveira, R. B. D. (2015). Synthesis of nitroaromatic compounds as potential anticancer agents. Anticancer Agents in Medicinal Chemistry, 15(2), 206-216. [Link]

  • Gautam, A., Dubey, S., & Singh, S. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 10(12), e3657. [Link]

  • Rather, R. A., Bhagat, M., & Kumar, S. (2021). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 12, 772418. [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for Neuroprotective Studies of 5-Nitro-6-(piperidin-1-yl)quinoline

For Researchers, Scientists, and Drug Development Professionals A Senior Application Scientist's Guide to Investigating a Novel Quinolone for Neuroprotection Disclaimer: This document is intended for research purposes on...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

A Senior Application Scientist's Guide to Investigating a Novel Quinolone for Neuroprotection

Disclaimer: This document is intended for research purposes only. 5-Nitro-6-(piperidin-1-yl)quinoline is a novel compound and its safety and efficacy have not been established. All experiments should be conducted in accordance with institutional and national guidelines for laboratory safety and animal welfare.

I. Introduction: The Rationale for Investigating 5-Nitro-6-(piperidin-1-yl)quinoline

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, represent a significant and growing global health challenge. A key pathological feature of these diseases is the progressive loss of neuronal structure and function. The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of many biologically active compounds.[1] Derivatives of quinoline have demonstrated a wide array of pharmacological activities, including antioxidant, anti-inflammatory, and specific neuroprotective actions such as the inhibition of monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE).[1][2]

This document provides a comprehensive guide for the investigation of a novel quinoline derivative, 5-Nitro-6-(piperidin-1-yl)quinoline , as a potential neuroprotective agent. While direct studies on this specific molecule are not yet available in the public domain, its structural similarity to other neuroactive quinolines suggests it is a promising candidate for research. The presence of the nitro group and the piperidine moiety may confer unique physicochemical and biological properties relevant to neuroprotection.

This guide will provide a proposed synthesis protocol, detailed methodologies for in vitro neuroprotection assays, and a framework for elucidating its mechanism of action, with a focus on key signaling pathways implicated in neuronal survival.

II. Physicochemical Properties and Synthesis

A thorough understanding of the physicochemical properties of 5-Nitro-6-(piperidin-1-yl)quinoline is crucial for its development as a potential therapeutic agent. Quinoline itself is a colorless hygroscopic liquid with a strong odor.[3][4] The addition of the nitro and piperidinyl groups will significantly alter its properties, including its solubility, lipophilicity, and ability to cross the blood-brain barrier.

Table 1: Predicted Physicochemical Properties of 5-Nitro-6-(piperidin-1-yl)quinoline
PropertyPredicted ValueSignificance in Neuroprotective Studies
Molecular FormulaC₁₄H₁₅N₃O₂Provides the basis for molecular weight and elemental analysis.
Molecular Weight257.29 g/mol Important for preparing solutions of known molarity.
LogP~2.5 - 3.5Indicates good lipid solubility, suggesting potential for blood-brain barrier penetration.
pKa~4.0 - 5.0 (basic)Influences solubility and ionization state at physiological pH.
H-Bond Donors0Affects solubility and interactions with biological targets.
H-Bond Acceptors5Affects solubility and interactions with biological targets.

Note: These values are predictions and should be experimentally verified.

Proposed Synthesis of 5-Nitro-6-(piperidin-1-yl)quinoline

The synthesis of 5-Nitro-6-(piperidin-1-yl)quinoline can be approached through the nucleophilic aromatic substitution of a suitable halo-nitroquinoline with piperidine. A plausible synthetic route is outlined below, based on established methods for similar quinoline derivatives.[5]

Reaction Scheme:

Step-by-Step Protocol:

  • Starting Materials: 6-Chloro-5-nitroquinoline, piperidine, a suitable base (e.g., K₂CO₃ or triethylamine), and a high-boiling point solvent (e.g., DMF or DMSO).

  • Reaction Setup: In a round-bottom flask, dissolve 6-Chloro-5-nitroquinoline (1 equivalent) in the chosen solvent.

  • Addition of Reagents: Add the base (2-3 equivalents) and piperidine (1.5-2 equivalents) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to 80-120 °C and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water. The product may precipitate and can be collected by filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final compound using techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and Elemental Analysis.

III. In Vitro Neuroprotection and Mechanistic Studies

The initial assessment of a novel compound's neuroprotective potential is typically performed using in vitro cell-based models. The human neuroblastoma cell line, SH-SY5Y, is a widely used and well-characterized model for neurodegenerative disease research.[6][7] These cells can be differentiated into a more mature neuronal phenotype, making them suitable for studying neuroprotective effects.

Experimental Workflow for In Vitro Studies

G cluster_0 Cell Culture & Differentiation cluster_1 Neurotoxicity Induction & Treatment cluster_2 Assessment of Neuroprotection A SH-SY5Y Cell Culture B Differentiation (e.g., with Retinoic Acid) A->B C Pre-treatment with 5-Nitro-6-(piperidin-1-yl)quinoline B->C D Induction of Neurotoxicity (e.g., 6-OHDA, MPP+) C->D E Cell Viability Assays (MTT, LDH) D->E F Apoptosis Assays (Caspase-3, Bcl-2/Bax) D->F G Mechanism of Action (Western Blot for Signaling Pathways) D->G

Caption: Workflow for in vitro neuroprotective studies.

Protocol 1: Assessment of Neuroprotection in an In Vitro Model of Parkinson's Disease

This protocol describes the use of 6-hydroxydopamine (6-OHDA) to induce neurotoxicity in differentiated SH-SY5Y cells, a common in vitro model for Parkinson's disease.[7][8]

1.1. Cell Culture and Differentiation:

  • Culture SH-SY5Y cells in a complete medium (e.g., DMEM/F12 supplemented with 10% FBS and 1% penicillin-streptomycin) in a humidified incubator at 37°C with 5% CO₂.

  • For differentiation, seed the cells at an appropriate density in culture plates and treat with a low concentration of retinoic acid (e.g., 10 µM) for 5-7 days.

1.2. Neurotoxicity Induction and Treatment:

  • Prepare stock solutions of 5-Nitro-6-(piperidin-1-yl)quinoline in a suitable solvent (e.g., DMSO) at various concentrations.

  • Pre-treat the differentiated SH-SY5Y cells with different concentrations of the test compound for 2-4 hours. Include a vehicle control (DMSO).

  • Induce neurotoxicity by adding a freshly prepared solution of 6-OHDA (e.g., 50-100 µM) to the culture medium.

  • Co-incubate the cells with the test compound and 6-OHDA for 24 hours.

1.3. Assessment of Cell Viability (MTT Assay):

  • After the 24-hour incubation, remove the culture medium.

  • Add MTT solution (e.g., 0.5 mg/mL in serum-free medium) to each well and incubate for 3-4 hours at 37°C.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.

Protocol 2: Elucidation of Anti-Apoptotic Effects

Apoptosis, or programmed cell death, is a key mechanism of neuronal loss in neurodegenerative diseases. Assessing the effect of 5-Nitro-6-(piperidin-1-yl)quinoline on apoptotic markers can provide insights into its mechanism of action.

2.1. Caspase-3 Activity Assay:

Caspase-3 is a key executioner caspase in the apoptotic cascade.[9][10]

  • Prepare cell lysates from treated and control cells as described in Protocol 1.

  • Use a commercially available colorimetric or fluorometric caspase-3 assay kit.[11]

  • Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays) to the cell lysates.[10]

  • Incubate at 37°C for 1-2 hours.[9]

  • Measure the absorbance at 405 nm (for colorimetric assays) or fluorescence at the appropriate excitation/emission wavelengths.[9]

  • Calculate the caspase-3 activity relative to the control.

2.2. Western Blot Analysis of Bcl-2 and Bax:

The ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax is a critical determinant of cell fate.[12][13] An increase in the Bcl-2/Bax ratio is indicative of a pro-survival signal.[13]

  • Prepare protein lysates from treated and control cells.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

  • Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Quantify the band intensities using densitometry software and calculate the Bcl-2/Bax ratio.[14]

IV. Investigation of Key Neuroprotective Signaling Pathways

Based on the known activities of other neuroprotective compounds, the PI3K/Akt and Nrf2/HO-1 signaling pathways are prime candidates for modulation by 5-Nitro-6-(piperidin-1-yl)quinoline.[15][16]

Hypothesized Mechanism of Action

G cluster_0 Upstream Events cluster_1 PI3K/Akt Pathway cluster_2 Nrf2/HO-1 Pathway A 5-Nitro-6-(piperidin-1-yl)quinoline B Receptor/Target Engagement A->B C PI3K Activation B->C F Nrf2 Nuclear Translocation B->F D Akt Phosphorylation C->D E Inhibition of Apoptosis (Increased Bcl-2/Bax ratio) D->E I I E->I Neuronal Survival G HO-1 Expression F->G H Antioxidant Response G->H H->I Neuronal Survival

Caption: Hypothesized signaling pathways for neuroprotection.

Protocol 3: Western Blot Analysis of Signaling Pathway Activation

This protocol outlines the use of Western blotting to assess the phosphorylation status of Akt (a marker of PI3K/Akt pathway activation) and the expression of Nrf2 and HO-1.

  • Treat differentiated SH-SY5Y cells with 5-Nitro-6-(piperidin-1-yl)quinoline for various time points (e.g., 0, 15, 30, 60 minutes for phosphorylation events; longer for protein expression).

  • Prepare whole-cell lysates and nuclear/cytoplasmic fractions (for Nrf2 translocation).

  • Perform Western blotting as described in Protocol 2.2.

  • Use primary antibodies specific for:

    • Phospho-Akt (Ser473)

    • Total Akt

    • Nrf2

    • HO-1

    • Lamin B1 (nuclear marker)

    • β-actin or GAPDH (cytoplasmic/loading control)

  • Quantify the changes in protein phosphorylation and expression relative to the total protein and loading controls.

V. In Vivo Validation in a Preclinical Model

Positive results from in vitro studies should be validated in a relevant animal model of neurodegeneration. The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model of Parkinson's disease is a well-established and widely used preclinical model.[17][18][19] MPTP is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, mimicking a key pathological feature of Parkinson's disease.[20]

Experimental Design for In Vivo Studies
  • Animal Model: C57BL/6 mice are commonly used for the MPTP model.

  • Groups:

    • Vehicle control

    • MPTP + Vehicle

    • MPTP + 5-Nitro-6-(piperidin-1-yl)quinoline (at various doses)

  • Drug Administration: The test compound can be administered via various routes (e.g., intraperitoneal injection, oral gavage) before or after MPTP administration.

  • MPTP Induction: Administer MPTP (e.g., 20-30 mg/kg, i.p.) for several consecutive days.

  • Behavioral Assessment: Evaluate motor function using tests such as the rotarod and open field tests.

  • Neurochemical Analysis: Measure dopamine and its metabolites in the striatum using HPLC.

  • Immunohistochemistry: Assess the loss of dopaminergic neurons in the substantia nigra by staining for tyrosine hydroxylase (TH).

  • Biochemical Analysis: Analyze brain tissue for markers of oxidative stress, inflammation, and the signaling pathways identified in vitro.

VI. Data Analysis and Interpretation

Table 2: Summary of Key Experiments and Expected Outcomes
ExperimentKey ParameterExpected Outcome for Neuroprotection
In Vitro
MTT AssayCell Viability (%)Increased cell viability in compound-treated cells compared to toxin alone.
Caspase-3 AssayCaspase-3 ActivityDecreased caspase-3 activity in compound-treated cells.
Bcl-2/Bax Western BlotBcl-2/Bax RatioIncreased Bcl-2/Bax ratio in compound-treated cells.
Signaling Pathway WBp-Akt/Akt Ratio, Nrf2, HO-1Increased p-Akt/Akt ratio, nuclear Nrf2, and HO-1 expression.
In Vivo (MPTP Model)
Behavioral TestsMotor PerformanceImproved motor performance in compound-treated animals.
NeurochemistryStriatal Dopamine LevelsAttenuation of MPTP-induced dopamine depletion.
ImmunohistochemistryTH-positive NeuronsReduced loss of TH-positive neurons in the substantia nigra.

VII. Troubleshooting

  • Poor Solubility of the Compound: If 5-Nitro-6-(piperidin-1-yl)quinoline exhibits poor aqueous solubility, consider using co-solvents (e.g., DMSO, ethanol) or formulating it in a suitable vehicle for in vivo studies (e.g., Tween 80/saline).

  • High Basal Cell Death in Controls: Optimize cell culture conditions, including seeding density and differentiation protocol. Ensure the quality and freshness of all reagents.

  • Variability in Western Blot Results: Ensure consistent protein loading, use appropriate loading controls, and optimize antibody concentrations and incubation times.

VIII. Conclusion and Future Directions

The investigation of novel quinoline derivatives like 5-Nitro-6-(piperidin-1-yl)quinoline holds significant promise for the discovery of new neuroprotective agents. The protocols and experimental framework outlined in this guide provide a systematic approach to evaluating its potential, from initial in vitro screening to preclinical in vivo validation. Future studies could explore the compound's effects on other neurodegenerative disease models, investigate its detailed pharmacokinetic and pharmacodynamic properties, and conduct structure-activity relationship (SAR) studies to optimize its neuroprotective efficacy.

IX. References

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  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.

  • MDPI. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. MDPI.

  • Sigma-Aldrich. (n.d.). Caspase 3 Assay Kit, Colorimetric. Sigma-Aldrich.

  • International Journal of Pharmaceutical Sciences. (n.d.). Green Synthesis of Quinoline and Its Derivatives. International Journal of Pharmaceutical Sciences.

  • Google Patents. (n.d.). EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline. Google Patents.

  • ResearchGate. (n.d.). In vitro modelling of Parkinson's disease using 6-OHDA is associated with increased NQO2 activity. ResearchGate.

  • PMC. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. PMC.

  • MDPI. (2021). Nitropyridines in the Synthesis of Bioactive Molecules. MDPI.

  • Dove Medical Press. (2026). Advances and Therapeutic Potential of Anthraquinone Compounds in Neurodegenerative Diseases: A Comprehensive Review. Dove Medical Press.

  • ResearchGate. (n.d.). Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. ResearchGate.

  • PubMed. (2017). Neuroprotection by Paeoniflorin in the MPTP mouse model of Parkinson's disease. PubMed.

  • PMC. (2021). 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases. PMC.

  • TÜBİTAK Academic Journals. (2021). Advances in polymer based Friedlander quinoline synthesis. TÜBİTAK Academic Journals.

  • PubMed Central. (2021). Evaluation of 6-Hydroxydopamine and Rotenone In Vitro Neurotoxicity on Differentiated SH-SY5Y Cells Using Applied Computational Statistics. PubMed Central.

  • PubMed. (2025). PI3K/AKT signaling and neuroprotection in ischemic stroke: molecular mechanisms and therapeutic perspectives. PubMed.

  • PubMed Central. (2019). Pharmacological Modulation of Nrf2/HO-1 Signaling Pathway as a Therapeutic Target of Parkinson's Disease. PubMed Central.

  • MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. MP Biomedicals.

  • Frontiers. (n.d.). Neuroprotective Role of the PI3 Kinase/Akt Signaling Pathway in Zebrafish. Frontiers.

  • MDPI. (2022). Neuroprotective Effects of Nicotinamide against MPTP-Induced Parkinson's Disease in Mice: Impact on Oxidative Stress, Neuroinflammation, Nrf2/HO-1 and TLR4 Signaling Pathways. MDPI.

  • ResearchGate. (2023). (PDF) Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. ResearchGate.

  • Docta Complutense. (2022). Improving the Efficacy of Quinolylnitrones for Ischemic Stroke Therapy, QN4 and QN15 as New Neuroprotective Agents after Oxygen. Docta Complutense.

  • Preprints.org. (2025). Activation of Nrf2 Neuroprotective Pathways for Treatment of Parkinson's Disease: A State of Art Review. Preprints.org.

  • ResearchGate. (2025). (PDF) Evaluation of 6-Hydroxydopamine and Rotenone In Vitro Neurotoxicity on Differentiated SH-SY5Y Cells Using Applied Computational Statistics. ResearchGate.

  • PubMed Central. (2021). Ultrasound-Assisted Synthesis of Piperidinyl-Quinoline Acylhydrazones as New Anti-Alzheimer's Agents: Assessment of Cholinesterase Inhibitory Profile, Molecular Docking Analysis, and Drug-like Properties. PubMed Central.

  • MDPI. (2019). Catalpol Exerts a Neuroprotective Effect in the MPTP Mouse Model of Parkinson's Disease. MDPI.

  • MDPI. (2022). Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection. MDPI.

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  • ResearchGate. (n.d.). Western blot analysis for determination of Bax:Bcl-2 ratio in T98G... ResearchGate.

  • PubMed Central. (2024). Distinct In Vitro Differentiation Protocols Differentially Affect Cytotoxicity Induced by Heavy Metals in Human Neuroblastoma SH-SY5Y Cells. PubMed Central.

  • Consensus. (n.d.). Role of PI3K/Akt pathway in neuroprotection and oxidative stress. Consensus.

  • PubMed Central. (2021). A Perspective on Nrf2 Signaling Pathway for Neuroinflammation: A Potential Therapeutic Target in Alzheimer's and Parkinson's Diseases. PubMed Central.

  • EdSpace. (n.d.). Protein Isolation and Western Blot Analysis of BCL-2 in Fibroblast Cells Sirah Bah Lab Partners. EdSpace.

  • Creative Biolabs. (n.d.). MPTP Mouse Model of Parkinson's Disease. Creative Biolabs.

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  • ResearchGate. (n.d.). Synthesis, Physicochemical Properties and Biological Evaluation Of Some Novel 5-[2-methyl/ (un) Substituted Phenylethylideneamino] Quinolin-8-ols. ResearchGate.

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Sources

Application

Application Notes and Protocols for the Development of 5-Nitro-6-(piperidin-1-yl)quinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Scientist, Gemini Laboratories Abstract This comprehensive guide details the synthesis, derivatization, and biological evalu...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Laboratories

Abstract

This comprehensive guide details the synthesis, derivatization, and biological evaluation of a promising class of heterocyclic compounds: 5-Nitro-6-(piperidin-1-yl)quinoline derivatives. Quinoline scaffolds are prevalent in a multitude of pharmacologically active agents, demonstrating a wide array of therapeutic properties including anticancer, antibacterial, and antimalarial activities.[1][2][3] The strategic incorporation of a nitro group and a piperidine moiety onto the quinoline core presents a versatile platform for the development of novel drug candidates. This document provides a robust framework for researchers, offering detailed, step-by-step protocols for the synthesis of the parent compound, strategies for its chemical modification to generate a library of derivatives, and established methods for assessing their potential as anticancer and antibacterial agents. The causality behind experimental choices is explained to provide a deeper understanding of the underlying chemical principles.

Introduction: The Rationale for 5-Nitro-6-(piperidin-1-yl)quinoline Derivatives

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[4] Its rigid, planar structure and the presence of a nitrogen atom allow for diverse interactions with biological targets. The introduction of a nitro group at the 5-position serves a dual purpose: it acts as a potent electron-withdrawing group, activating the quinoline ring for nucleophilic aromatic substitution, and it can be a key pharmacophore or a precursor to an amino group for further derivatization.[5][6] The piperidine moiety at the 6-position is a common feature in many centrally active drugs and can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, including its solubility, lipophilicity, and ability to form hydrogen bonds.[1][7]

The combination of these three components—the quinoline core, the 5-nitro group, and the 6-piperidinyl substituent—creates a molecular framework with significant potential for chemical modification and biological activity. This guide will explore the systematic development of derivatives from this core structure, aiming to unlock their therapeutic potential.

Synthesis of the Parent Compound: 5-Nitro-6-(piperidin-1-yl)quinoline

The synthesis of the parent compound is a two-step process, beginning with the regioselective nitration of 6-bromoquinoline to yield the key intermediate, 6-bromo-5-nitroquinoline. This is followed by a nucleophilic aromatic substitution (SNAr) reaction with piperidine.

Step 1: Synthesis of 6-Bromo-5-nitroquinoline

The nitration of 6-bromoquinoline is an electrophilic aromatic substitution reaction. The presence of the bromine atom and the quinoline nitrogen directs the incoming nitro group primarily to the 5-position.[5][8]

Protocol 1: Nitration of 6-Bromoquinoline [8]

ReagentMolar Mass ( g/mol )AmountMolesRole
6-Bromoquinoline208.050.190 g0.932 mmolStarting Material
Sulfuric Acid (conc.)98.085.5 mL-Solvent & Catalyst
Nitric Acid (conc.)63.011.5 mL-Nitrating Agent

Procedure:

  • In a round-bottom flask, dissolve 6-bromoquinoline (0.190 g, 0.932 mmol) in 4 mL of concentrated sulfuric acid. Cool the solution to -5 °C using a salt-ice bath.[8]

  • In a separate vessel, prepare a nitrating mixture by carefully adding 1.5 mL of concentrated nitric acid to 1.5 mL of concentrated sulfuric acid, and cool this mixture to -5 °C.[8]

  • While vigorously stirring the 6-bromoquinoline solution, add the cold nitrating mixture dropwise, ensuring the temperature of the reaction mixture does not exceed 0 °C. The addition should take approximately one hour.[8]

  • After the addition is complete, continue stirring the reaction mixture at 0 °C for one hour.

  • Pour the reaction mixture onto crushed ice (approximately 20 g) in a beaker.

  • Once the ice has melted, extract the product with dichloromethane (3 x 15 mL).

  • Combine the organic layers and neutralize with a 10% aqueous sodium bicarbonate solution.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain 6-bromo-5-nitroquinoline as a yellow solid.

Characterization Data (for 6-Bromo-5-nitroquinoline):

  • Appearance: Yellow needle-like crystals[8]

  • Melting Point: 128-130 °C[8]

  • 1H NMR (500 MHz, CDCl3): δ 9.05 (dd, 1H), 8.15 (d, 1H), 8.05 (d, 1H), 7.92 (d, 1H), 7.61 (dd, 1H)[8]

  • 13C NMR (125 MHz, CDCl3): δ 152.1, 146.6, 133.3, 132.9, 129.8, 123.8, 123.4, 121.4, 112.2[8]

Step 2: Nucleophilic Aromatic Substitution with Piperidine

The electron-withdrawing nitro group at the 5-position activates the 6-position for nucleophilic aromatic substitution, allowing for the displacement of the bromide with piperidine.[9]

Protocol 2: Synthesis of 5-Nitro-6-(piperidin-1-yl)quinoline

ReagentMolar Mass ( g/mol )AmountMolesRole
6-Bromo-5-nitroquinoline253.050.253 g1.0 mmolStarting Material
Piperidine85.150.255 g (0.3 mL)3.0 mmolNucleophile
Triethylamine101.190.101 g (0.14 mL)1.0 mmolBase
N,N-Dimethylformamide (DMF)73.095 mL-Solvent

Procedure:

  • To a microwave vial, add 6-bromo-5-nitroquinoline (0.253 g, 1.0 mmol), piperidine (0.255 g, 3.0 mmol), and triethylamine (0.101 g, 1.0 mmol).[9]

  • Add 5 mL of N,N-dimethylformamide (DMF) to the vial.

  • Seal the vial and heat the reaction mixture in a microwave reactor at 120 °C for 30 minutes.

  • After cooling to room temperature, pour the reaction mixture into 50 mL of ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 5-Nitro-6-(piperidin-1-yl)quinoline.

Synthesis_of_5-Nitro-6-(piperidin-1-yl)quinoline cluster_0 Step 1: Nitration cluster_1 Step 2: SNAr 6-Bromoquinoline 6-Bromoquinoline 6-Bromo-5-nitroquinoline 6-Bromo-5-nitroquinoline 6-Bromoquinoline->6-Bromo-5-nitroquinoline 0 °C Nitrating_Mixture H2SO4/HNO3 Nitrating_Mixture->6-Bromo-5-nitroquinoline 5-Nitro-6-(piperidin-1-yl)quinoline 5-Nitro-6-(piperidin-1-yl)quinoline 6-Bromo-5-nitroquinoline->5-Nitro-6-(piperidin-1-yl)quinoline Microwave, 120 °C Piperidine Piperidine Piperidine->5-Nitro-6-(piperidin-1-yl)quinoline

Synthesis of 5-Nitro-6-(piperidin-1-yl)quinoline.

Strategies for Derivatization

The 5-Nitro-6-(piperidin-1-yl)quinoline scaffold offers several avenues for chemical modification to generate a library of analogues for structure-activity relationship (SAR) studies.

Derivatization via Reduction of the Nitro Group

The reduction of the nitro group to an amine is a key transformation, providing a versatile handle for further functionalization.

Protocol 3: Reduction of 5-Nitro-6-(piperidin-1-yl)quinoline to 5-Amino-6-(piperidin-1-yl)quinoline [8]

ReagentMolar Mass ( g/mol )AmountMolesRole
5-Nitro-6-(piperidin-1-yl)quinoline257.290.257 g1.0 mmolStarting Material
Iron Powder55.840.335 g6.0 mmolReducing Agent
Acetic Acid60.055 mL-Solvent

Procedure:

  • Dissolve 5-Nitro-6-(piperidin-1-yl)quinoline (0.257 g, 1.0 mmol) in 5 mL of acetic acid in a round-bottom flask.[8]

  • Add iron powder (0.335 g, 6.0 mmol) to the solution.[8]

  • Heat the reaction mixture to 75 °C and stir for 2.5 hours.[8]

  • After cooling, filter the mixture through celite to remove the iron residues.

  • Neutralize the filtrate with a 10% aqueous sodium carbonate solution.

  • Extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 5-Amino-6-(piperidin-1-yl)quinoline.

The resulting 5-amino derivative can be further functionalized through various reactions, including:

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

Derivatization of the Piperidine Ring

The piperidine ring itself can be a site for modification, although this often requires more specialized synthetic strategies.[1][7] Late-stage C-H functionalization is an emerging area that could allow for the introduction of substituents directly onto the piperidine ring.[7]

Derivatization_Strategies Parent_Compound 5-Nitro-6-(piperidin-1-yl)quinoline Reduction Reduction of Nitro Group Parent_Compound->Reduction Piperidine_Func Piperidine Functionalization Parent_Compound->Piperidine_Func Amino_Derivative 5-Amino-6-(piperidin-1-yl)quinoline Reduction->Amino_Derivative Acylation Acylation Amino_Derivative->Acylation Sulfonylation Sulfonylation Amino_Derivative->Sulfonylation Final_Derivatives Library of Derivatives Acylation->Final_Derivatives Sulfonylation->Final_Derivatives Piperidine_Func->Final_Derivatives

Strategies for derivatization of the parent compound.

Biological Evaluation: Application Notes and Protocols

Once a library of derivatives has been synthesized, the next crucial step is to evaluate their biological activity. Based on the known pharmacological profiles of quinoline derivatives, initial screening for anticancer and antibacterial activities is a logical starting point.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[10] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.[10]

Protocol 4: MTT Assay for Cytotoxicity Screening [11]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plates for 24 hours at 37 °C in a humidified 5% CO2 atmosphere.

  • Prepare serial dilutions of the test compounds in the culture medium. Add 100 µL of the compound solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for another 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours until a purple precipitate is visible.[11]

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[11]

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 (half-maximal inhibitory concentration) values.

In Vitro Antibacterial Activity: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[12]

Protocol 5: Broth Microdilution Assay for MIC Determination

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Test compounds dissolved in DMSO

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in CAMHB in a 96-well plate.

  • Prepare a bacterial inoculum suspension in sterile saline, adjusted to a turbidity equivalent to a 0.5 McFarland standard.

  • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL in the test wells.

  • Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubate the plates at 37 °C for 16-20 hours.[12]

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Biological_Evaluation_Workflow Derivative_Library Library of 5-Nitro-6-(piperidin-1-yl)quinoline Derivatives Anticancer_Screening Anticancer Screening (MTT Assay) Derivative_Library->Anticancer_Screening Antibacterial_Screening Antibacterial Screening (Broth Microdilution) Derivative_Library->Antibacterial_Screening IC50_Determination IC50 Values Anticancer_Screening->IC50_Determination MIC_Determination MIC Values Antibacterial_Screening->MIC_Determination SAR_Analysis Structure-Activity Relationship (SAR) Analysis IC50_Determination->SAR_Analysis MIC_Determination->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Workflow for the biological evaluation of derivatives.

Data Presentation and Interpretation

The quantitative data generated from the biological assays should be systematically organized to facilitate SAR analysis.

Table 1: Hypothetical Anticancer Activity of 5-Nitro-6-(piperidin-1-yl)quinoline Derivatives

Compound IDR Group (at 5-position)Cell LineIC50 (µM)
Parent -NO2MCF-715.2
D1 -NH2MCF-78.5
D2 -NHCOCH3MCF-75.1
D3 -NHSO2CH3MCF-712.8

Table 2: Hypothetical Antibacterial Activity of 5-Nitro-6-(piperidin-1-yl)quinoline Derivatives

Compound IDR Group (at 5-position)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)
Parent -NO23264
D1 -NH21632
D2 -NHCOCH3816
D3 -NHSO2CH364>128

Conclusion

The 5-Nitro-6-(piperidin-1-yl)quinoline scaffold represents a promising starting point for the development of novel therapeutic agents. This guide provides a detailed and referenced set of protocols for the synthesis of the parent compound and its derivatives, as well as for their preliminary biological evaluation. By systematically exploring the chemical space around this core structure and correlating the chemical modifications with biological activity, researchers can identify lead compounds with enhanced potency and selectivity, paving the way for the development of new and effective drugs.

References

  • Çakmak, O., et al. (2018). Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines. Arkivoc, 2018(3), 362-374. [Link]

  • Organic Syntheses. (1943). 6-methoxy-8-nitroquinoline. Org. Synth., 23, 51; Coll. Vol., 3, 581. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (1974). Catalysis in aromatic nucleophilic substitution. Part 6. Reactions of 2-methoxy-3-nitrothiophen with cyclic secondary amines in methanol and benzene. J. Chem. Soc., Perkin Trans. 2, 1294-1298. [Link]

  • Hamilton, C. S. (1951). The Catalytic Hydrogenation of Quinoline. Georgia Institute of Technology. [Link]

  • World Organisation for Animal Health. (2025). Antimicrobial susceptibility testing (Broth microdilution method). [Link]

  • ResearchGate. (2018). Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolines. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. [Link]

  • Dalton Transactions. (2018). Catalytic hydrogenation of carbonyl and nitro compounds using an [N,O]-chelate half-sandwich ruthenium catalyst. Dalton Trans., 47(2), 395-403. [Link]

  • Wikipedia. (n.d.). Broth microdilution. [Link]

  • Sarpong, R., & Vidal, V. (2019). Enhancing the Medicinal Activity of Piperidine Derivatives by Late-Stage Derivatization. France-Berkeley Fund. [Link]

  • Australian Journal of Chemistry. (1970). Reduction of 8-nitroquinolines. Aust. J. Chem., 23(2), 427-430. [Link]

  • Talib, W. H., & Mahasneh, A. M. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of visualized experiments : JoVE, (81), e50586. [Link]

  • ResearchGate. (2021). Catalytic Hydrogenation of Substituted Quinolines on Co–Graphene Composites. [Link]

  • National Center for Biotechnology Information. (1974). Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria. Antimicrobial Agents and Chemotherapy, 5(4), 405-409. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. [Link]

  • ResearchGate. (2018). Activation of 6-bromoquinoline by nitration and N-oxidation. Synthesis of morpholinyl and piperazinyl quinolines. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed, 36769260. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Nitro-6-(piperidin-1-yl)quinoline

Welcome to the technical support guide for the synthesis of 5-Nitro-6-(piperidin-1-yl)quinoline. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the common ch...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 5-Nitro-6-(piperidin-1-yl)quinoline. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles and field-tested insights to empower you to troubleshoot and optimize your experiments effectively.

The synthesis of 5-Nitro-6-(piperidin-1-yl)quinoline is typically achieved via a two-step process starting from a halogenated quinoline precursor. The general pathway involves an electrophilic nitration followed by a nucleophilic aromatic substitution (SNAr). Each step presents unique challenges that can impact yield, purity, and scalability.

Core Synthesis Pathway

The primary route involves the nitration of a 6-haloquinoline, which activates the C6 position for subsequent substitution with piperidine. The electron-withdrawing nitro group at the C5 position is crucial for facilitating the SNAr reaction.[1]

Synthesis_Pathway cluster_0 Step 1: Electrophilic Nitration cluster_1 Step 2: Nucleophilic Aromatic Substitution (SNAr) 6-Bromoquinoline 6-Bromoquinoline Nitrating_Mixture H₂SO₄ / HNO₃ (0°C) 6-Bromoquinoline->Nitrating_Mixture 6_Bromo_5_nitroquinoline 6-Bromo-5-nitroquinoline Nitrating_Mixture->6_Bromo_5_nitroquinoline Piperidine Piperidine, Et₃N (Microwave, ~75°C) 6_Bromo_5_nitroquinoline->Piperidine Final_Product 5-Nitro-6-(piperidin-1-yl)quinoline Piperidine->Final_Product

Caption: General two-step synthesis of 5-Nitro-6-(piperidin-1-yl)quinoline.

Troubleshooting Guide & FAQs

This section addresses specific experimental issues in a question-and-answer format, covering both major steps of the synthesis.

Part 1: Electrophilic Nitration of 6-Bromoquinoline

This initial step is critical for producing the activated intermediate, 6-bromo-5-nitroquinoline. The main challenges involve controlling the reaction's exothermicity and achieving the correct regioselectivity.

Q1: My nitration of 6-bromoquinoline resulted in a very low yield and a complex mixture of products. What went wrong?

A1: This is a common issue stemming from incorrect reaction conditions. The nitration of quinoline is highly sensitive to temperature and the concentration of the nitrating agent.

  • Causality: The quinoline ring is an activated aromatic system. Without precise temperature control, the strong acid mixture (H₂SO₄/HNO₃) can lead to over-nitration, oxidation, or the formation of multiple isomers (e.g., 8-nitro).[2] The reaction is also highly exothermic.

  • Troubleshooting Steps:

    • Temperature Control is Paramount: The reaction must be maintained at a low temperature. Start by cooling the sulfuric acid solution of 6-bromoquinoline to -5°C to 0°C using an ice-salt bath before the dropwise addition of the cold nitrating mixture.[3]

    • Slow Addition: The H₂SO₄/HNO₃ mixture should be added very slowly (e.g., dropwise over an hour) to ensure the internal temperature does not rise above 0°C.[3] A rapid temperature increase is a primary cause of side product formation.

    • Monitoring: Use Thin-Layer Chromatography (TLC) to monitor the consumption of the starting material. Quench the reaction by pouring it over crushed ice immediately upon completion to prevent over-reaction.[3]

Q2: The nitration reaction became too vigorous and produced a dark, tar-like substance. How can I prevent this?

A2: A violent or runaway reaction is a known hazard of nitration and Skraup-type reactions.[4] This indicates the reaction rate is too high, often due to poor heat dissipation.

  • Causality: The reaction generates a significant amount of heat. If this heat is not removed efficiently, the reaction accelerates, leading to decomposition and polymerization of the aromatic substrate, resulting in tar formation.

  • Preventative Measures:

    • Scale and Glassware: Ensure the reaction flask is not more than half-full to allow for sufficient headspace and efficient stirring. Use a flask size that allows for good surface area contact with the cooling bath.

    • Stirring: Vigorous mechanical stirring is essential to ensure homogenous mixing and efficient heat transfer from the reaction mixture to the cooling bath.

    • Controlled Addition: As mentioned in A1, the slow, controlled addition of the nitrating agent is the most critical factor in moderating the reaction's exothermicity.[3]

Part 2: Nucleophilic Aromatic Substitution (SNAr) with Piperidine

In this step, the bromine at C6 of 6-bromo-5-nitroquinoline is displaced by piperidine. The success of this reaction hinges on factors like solvent, temperature, and base.

Q3: The SNAr reaction between 6-bromo-5-nitroquinoline and piperidine is very slow or does not proceed to completion.

A3: Incomplete conversion is typically due to insufficient activation or non-optimal reaction conditions.

  • Causality: While the nitro group at C5 strongly activates the C6 position for nucleophilic attack, the reaction still requires energy to overcome the activation barrier.[1] The reaction produces HBr as a byproduct, which can protonate the piperidine nucleophile, rendering it inactive.

  • Troubleshooting Steps:

    • Temperature and Heating Method: Conventional heating can be slow. Microwave irradiation is highly effective for this transformation, significantly reducing reaction times (e.g., from hours to minutes) and often improving yields.[3] A target temperature of 70-80°C is a good starting point.[3]

    • Use of a Base: The addition of a non-nucleophilic base, such as triethylamine (Et₃N), is crucial. It acts as a scavenger for the HBr generated during the reaction, preventing the protonation of piperidine and ensuring a constant supply of the active nucleophile.[3]

    • Solvent Choice: While the reaction can be run neat, using a polar aprotic solvent like DMF or DMSO can help to solvate the intermediate Meisenheimer complex and accelerate the reaction.[5] However, for microwave synthesis, running the reaction with excess piperidine and triethylamine without an additional solvent is often efficient.[3]

Q4: After the SNAr reaction, I have difficulty purifying the product. The crude material contains the starting material and other impurities.

A4: Purification challenges often arise from incomplete reactions and the physical properties of the product and starting materials.

  • Causality: Both the starting material (6-bromo-5-nitroquinoline) and the product are relatively non-polar, which can make chromatographic separation tricky if their Rf values are close.

  • Purification Strategy:

    • Reaction Work-up: After the reaction, dissolve the mixture in a solvent like CH₂Cl₂ and wash with an aqueous solution of NaHCO₃. This removes any remaining acid and salt byproducts.[3]

    • Column Chromatography: This is the most effective method. Use a silica gel column. A gradient elution system is recommended. Start with a non-polar eluent (e.g., hexane) and gradually increase the polarity by adding ethyl acetate. For instance, a hexane/EtOAc (1:1) mixture has been reported to be effective for eluting the final product.[3]

    • TLC Optimization: Before running a large column, optimize the solvent system using TLC to achieve good separation between the starting material spot and the product spot.[6]

General FAQs

Q5: What are the critical safety precautions for this synthesis?

A5: Safety is paramount.

  • Nitration: Always handle concentrated nitric and sulfuric acids in a certified chemical fume hood while wearing appropriate PPE (lab coat, safety goggles, acid-resistant gloves). Be prepared for a highly exothermic reaction by using an ice-salt bath and having a quenching station (crushed ice) ready.[3][4]

  • Microwave Synthesis: Use only microwave-safe sealed vessels designed for chemical synthesis. Never exceed the recommended temperature, pressure, or volume limits for the vessel.

  • Reagents: Piperidine is a toxic and corrosive amine. Handle it in a fume hood.

Q6: How can I confirm the identity and purity of my final product, 5-Nitro-6-(piperidin-1-yl)quinoline?

A6: A combination of spectroscopic and analytical methods is required.

  • NMR Spectroscopy (¹H and ¹³C): This is the most definitive method for structural confirmation. You should observe characteristic signals for the quinoline ring protons, the piperidine protons, and the correct number of carbons in the ¹³C spectrum.[3]

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) will provide an accurate mass measurement, confirming the elemental composition of your molecule.[3]

  • Purity Analysis: Purity can be assessed by HPLC and by the absence of impurity signals in the NMR spectrum. A sharp melting point is also a good indicator of purity.

Detailed Experimental Protocols

Protocol 1: Synthesis of 6-Bromo-5-nitroquinoline[3]
ParameterValue
Reagents 6-Bromoquinoline, H₂SO₄ (conc.), HNO₃ (conc.)
Stoichiometry 1 eq. 6-Bromoquinoline
Solvent H₂SO₄
Temperature -5°C to 0°C
Reaction Time ~1-2 hours
Work-up Pour onto ice, neutralize with NaHCO₃, extract

Step-by-Step Methodology:

  • In a three-necked flask equipped with a magnetic stirrer and a thermometer, dissolve 6-bromoquinoline (1.0 eq.) in concentrated sulfuric acid (~5 mL per gram of quinoline) and cool the solution to -5°C in an ice-salt bath.

  • Separately, prepare a nitrating mixture of H₂SO₄ and HNO₃ (1:1 v/v) and cool it to -5°C.

  • Add the cold nitrating mixture dropwise to the stirred quinoline solution over 1 hour, ensuring the internal temperature does not exceed 0°C.

  • After the addition is complete, stir the mixture for an additional hour at 0°C. Monitor the reaction via TLC (e.g., 3:1 Hexane:EtOAc).

  • Carefully pour the reaction mixture onto a large beaker of crushed ice.

  • Neutralize the mixture slowly with a saturated solution of NaHCO₃ until the pH is ~7.

  • Extract the product with dichloromethane (CH₂Cl₂) (3 x volume of aqueous layer).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the yellow crystalline product.

Protocol 2: Synthesis of 5-Nitro-6-(piperidin-1-yl)quinoline[3]
ParameterValue
Reagents 6-Bromo-5-nitroquinoline, Piperidine, Triethylamine (Et₃N)
Stoichiometry 1 eq. Bromo-nitroquinoline, 3 eq. Piperidine, 1 eq. Et₃N
Solvent None (or minimal DMF)
Temperature 70-80°C (Microwave)
Reaction Time 45 minutes (Microwave)
Work-up Dilute with CH₂Cl₂, wash with NaHCO₃, purify via column

Step-by-Step Methodology:

  • In a microwave reaction vessel, combine 6-bromo-5-nitroquinoline (1.0 eq.), piperidine (3.0 eq.), and triethylamine (1.0 eq.).

  • Seal the vessel and place it in the microwave reactor.

  • Set the reaction conditions: 150 W power, ramp to 75°C, and hold for 45 minutes with continuous stirring.

  • After cooling to room temperature, take up the reaction mixture in CH₂Cl₂.

  • Wash the organic layer with 5% aq. NaHCO₃ and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography, eluting with a hexane/ethyl acetate mixture (e.g., starting at 9:1 and grading to 1:1) to afford the desired product.

SNAr Troubleshooting Workflow

This diagram provides a logical path for diagnosing and solving issues during the second reaction step.

Troubleshooting_Workflow Start Start S-N-Ar Reaction (45 min @ 75°C) Check_TLC Analyze Crude Reaction Mixture by TLC Start->Check_TLC Complete Reaction Complete. Proceed to Work-up & Purification. Check_TLC->Complete SM Consumed Incomplete Incomplete Reaction: Starting Material (SM) Remains Check_TLC->Incomplete >10% SM Side_Products Side Products Observed Check_TLC->Side_Products New Spots Action Troubleshooting Actions: 1. Increase reaction time to 60 min. 2. Increase temp to 90°C. 3. Ensure Et3N was added. Incomplete->Action Recheck Re-run Reaction & Re-analyze by TLC Action->Recheck Recheck->Complete Success Action_Side Troubleshooting Actions: 1. Lower reaction temperature. 2. Confirm identity of SM. 3. Analyze side products by MS. Side_Products->Action_Side Action_Side->Recheck

Caption: Decision-making workflow for troubleshooting the SNAr step.

References
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. Available at: [Link]

  • EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline. Google Patents.
  • Advances in polymer based Friedlander quinoline synthesis. TÜBİTAK Academic Journals. Available at: [Link]

  • The Skraup Synthesis of Quinolines. ResearchGate. Available at: [Link]

  • Synthesis, characterization and biological application of 5-quinoline 1,3,5-trisubstituted pyrazole based platinum(ii) complexes. PubMed Central. Available at: [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]

  • (PDF) Synthesis, Characterization and Biological Evaluation of some Newer 5-[6-Chloro/Fluor/Nitro-2-(p-Chloro/Fluoro/Methyl Phenyl)-Quinolin-4-yl]-1,3,4-Oxadiazole-2-Thiols. ResearchGate. Available at: [Link]

  • Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones. ResearchGate. Available at: [Link]

  • (PDF) SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives of Amides and Ureas on the Basis of Isoquinoline. ResearchGate. Available at: [Link]

  • Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • US4398916A - Process for purification of quinoline yellow. Google Patents.
  • nucleophilic aromatic substitutions. YouTube. Available at: [Link]

  • Synthesis of quinolines. Organic Chemistry Portal. Available at: [Link]

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. National Institutes of Health. Available at: [Link]

  • 6-methoxy-8-nitroquinoline. Organic Syntheses Procedure. Available at: [Link]

  • Advances in polymer based Friedlander quinoline synthesis. ResearchGate. Available at: [Link]

  • The 12-l. flask is then connected with the steam-distillation apparatus shown in. Organic Syntheses Procedure. Available at: [Link]

  • Recent advances in the synthesis of quinolines: a review. RSC Publishing. Available at: [Link]

  • 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]

  • Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. Unknown Source.
  • 6-chloro-5-nitroquinoxaline. Chemical Synthesis Database. Available at: [Link]

  • Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Synthesis and in silico studies of certain benzo[f]quinoline-based heterocycles as antitumor agents. PubMed Central. Available at: [Link]

  • Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. ChemRxiv. Available at: [Link]

  • Synthesis of 4-Methyl-5-chloro-6-methoxy-8-nitroquinoline (V). PrepChem.com. Available at: [Link]

  • Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. Impactfactor. Available at: [Link]

  • Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry. Available at: [Link]

Sources

Optimization

QuinoPure Technical Support Center: Troubleshooting Quinoline Compound Purification

Welcome to the QuinoPure Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in the purification of quinoline-based compounds.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the QuinoPure Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in the purification of quinoline-based compounds. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying principles to help you make informed decisions in your lab work. This resource is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to directly address common issues.

Part 1: General Purification Strategy & Initial Analysis

Before attempting any large-scale purification, a robust analytical foundation is critical. Rushing this stage is a common source of error that leads to wasted time and resources. A well-defined analytical approach forms a self-validating system for your purification protocol.

FAQ: My initial reaction workup is complete. What are the absolute first steps I should take before attempting purification?

Answer:

Your first hour post-workup is the most critical for designing a successful purification strategy. The goal is to understand your mixture's composition, including the target compound, remaining starting materials, and any byproducts.

Recommended Initial Analysis Workflow:

  • Thin-Layer Chromatography (TLC): This is your primary scouting tool.

    • Objective: To find a solvent system (eluent) that provides good separation between your target compound and impurities.

    • Protocol:

      • Dissolve a small sample of your crude material in a suitable solvent (e.g., DCM, EtOAc).

      • Spot the crude mixture on a TLC plate alongside spots of your starting materials, if available.

      • Develop the plate in various solvent systems, starting with a non-polar system (e.g., 9:1 Hexanes:EtOAc) and gradually increasing polarity.

      • Visualize the spots using a UV lamp (254 nm and 365 nm) and a chemical stain (e.g., potassium permanganate or ceric ammonium molybdate) if your compounds are not UV-active.

    • Causality: The Retention Factor (Rf) on TLC is inversely proportional to the polarity of the compound and directly related to its affinity for the eluent over the stationary phase (silica or alumina). An ideal Rf for column chromatography is between 0.2 and 0.4, as this provides the best balance for separation on a larger scale.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Objective: To identify the molecular weights of the components in your crude mixture.

    • Protocol:

      • Prepare a dilute solution of your crude material in a mobile phase-compatible solvent (e.g., Methanol or Acetonitrile).

      • Inject the sample onto an analytical HPLC-MS system.

    • Causality: By correlating the peaks on the chromatogram with their mass-to-charge ratios (m/z), you can confirm the presence of your desired product and identify potential byproducts or dimers. This is invaluable for diagnosing unexpected reaction outcomes.

  • Proton NMR (¹H NMR) of the Crude Material:

    • Objective: To get a rough estimate of the purity and to identify the major components.

    • Causality: While the spectrum will be complex, you can often identify the characteristic aromatic signals of the quinoline core of your target compound. Integrating these signals against known starting material peaks or obvious impurity signals can give you a crude purity assessment and guide how much material to load for purification.

General Purification Workflow Diagram

The following diagram outlines a logical workflow for approaching the purification of a novel quinoline compound.

Purification_Workflow Crude Crude Reaction Mixture TLC 1. TLC Scouting (Multiple Solvent Systems) Crude->TLC LCMS 2. Analytical LC-MS (Confirm MW of Product) TLC->LCMS NMR 3. Crude ¹H NMR (Estimate Purity) LCMS->NMR Analysis Initial Analysis Complete NMR->Analysis Decision Is the major spot the desired product? Analysis->Decision Column Flash Column Chromatography Decision->Column Yes, with close impurities Crystallize Crystallization / Trituration Decision->Crystallize Yes, looks >80% pure Extract Acid/Base Extraction Decision->Extract Yes, and pKa is favorable Reassess Re-evaluate Reaction or Workup Decision->Reassess No Pure Pure Compound (>95%) Column->Pure Crystallize->Pure Extract->Pure

Caption: A decision-making workflow for selecting an appropriate purification method.

Part 2: Troubleshooting Flash Chromatography

Flash chromatography is the workhorse for purifying quinoline compounds. However, their unique electronic properties can present challenges.

Question: My basic quinoline compound is streaking badly on the silica gel column. What's happening and how do I fix it?

Answer:

This is a classic problem caused by the interaction of the basic nitrogen atom on the quinoline ring with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, non-specific binding leads to poor peak shape and band broadening (streaking).

Causality: The lone pair of electrons on the quinoline nitrogen acts as a Lewis base, interacting strongly with the acidic protons of the silica gel. This causes a portion of your compound to move very slowly and erratically, while the rest moves with the eluent, resulting in a "streak."

Solutions, from simplest to most effective:

  • Add a Basic Modifier to the Eluent:

    • Protocol: Add 0.5-1% triethylamine (NEt₃) or ammonia (as a 7N solution in methanol) to your mobile phase.

    • Why it works: The amine modifier is a stronger base and will preferentially bind to the acidic sites on the silica. This effectively "masks" the active sites, allowing your quinoline compound to elute based on polarity with minimal unwanted interaction, resulting in sharp, symmetrical peaks.

  • Use a Different Stationary Phase:

    • Alumina (Neutral or Basic): Alumina lacks the strong acidic sites of silica and is an excellent alternative for basic compounds.

    • Reversed-Phase (C18): If your compound has sufficient hydrophobic character, reversed-phase chromatography (using solvent systems like water/acetonitrile or water/methanol) is an ideal solution, as the separation mechanism is based on hydrophobicity, not acid-base interactions.

Data Summary: Choosing a Stationary Phase

Stationary PhasePrimary InteractionIdeal ForCommon EluentsKey Consideration
Silica Gel Polar (Acidic)Neutral to moderately basic quinolinesHexanes, EtOAc, DCM, MeOHRequires basic modifier for basic quinolines to prevent streaking.
Alumina Polar (Basic/Neutral)Basic quinolinesHexanes, EtOAc, DCMCan be less forgiving than silica for very polar compounds.
Reversed-Phase (C18) Non-polarQuinolines soluble in MeCN/H₂O or MeOH/H₂OAcetonitrile/Water, Methanol/WaterSeparation is inverted; polar compounds elute first.
Question: I am struggling to separate two quinoline isomers. Their Rf values on TLC are almost identical. What are my options?

Answer:

Separating isomers is a common and significant challenge. The solution often lies in enhancing the selectivity of your chromatographic system.

Strategies for Isomer Separation:

  • Optimize the Mobile Phase:

    • Switch to a Different Solvent System: If you are using Hexanes/EtOAc, try a system with different selectivity, such as Dichloromethane/Methanol or Toluene/Acetone. The different solvent-solute interactions can often resolve closely eluting spots.

    • Use a Ternary System: Adding a third solvent can fine-tune selectivity. For example, adding a small amount of methanol (1-2%) to a DCM/EtOAc mixture can significantly alter the separation profile.

  • Change the Stationary Phase:

    • Silver Nitrate Impregnated Silica: For isomers where the position of a double bond differs, silica gel impregnated with silver nitrate (AgNO₃) can provide exceptional selectivity. The silver ions form weak π-complexes with the double bonds, and the strength of this interaction can differ enough between isomers to allow for separation.

    • Chiral Chromatography: If the isomers are enantiomers, chiral chromatography is mandatory. This requires a specialized chiral stationary phase (CSP) and is often performed on an HPLC system.

  • Improve Column Efficiency:

    • Use a Higher-Resolution Column: Switch to a column packed with smaller silica particles (e.g., 25-40 µm instead of 40-63 µm).

    • Optimize Flow Rate: A slower flow rate generally increases the number of theoretical plates and improves resolution, at the cost of a longer run time.

Part 3: Troubleshooting Crystallization

Crystallization is a powerful, cost-effective purification technique that can yield material of very high purity. However, it can be more of an art than a science.

Question: My quinoline compound "oils out" of solution instead of forming crystals. What should I do?

Answer:

"Oiling out" occurs when the compound comes out of solution as a liquid phase rather than a solid crystalline lattice. This typically happens when the solution is supersaturated too quickly or at a temperature above the compound's melting point in that solvent system.

Troubleshooting Protocol for Oiling Out:

  • Heat and Re-dissolve: Gently heat the mixture until the oil completely redissolves into the solution.

  • Slow Cooling: This is the most critical step. Do not place the flask directly into an ice bath. Allow it to cool to room temperature very slowly on the benchtop, insulated if necessary. Then, transfer it to a refrigerator (4 °C), and finally to a freezer (-20 °C), allowing several hours at each stage.

  • Reduce Concentration: Your solution may be too concentrated. Add a small amount of the hot solvent to the re-dissolved mixture before beginning the slow cooling process.

  • Introduce a Seed Crystal: If you have a tiny amount of pure solid, add a single speck to the cooled, supersaturated solution to initiate nucleation.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask just below the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Change the Solvent System: If the above steps fail, the solvent is likely unsuitable. Try a solvent system where your compound has slightly lower solubility. A good technique is to dissolve the compound in a "good" solvent (high solubility) and then slowly add a "poor" solvent (low solubility) dropwise at an elevated temperature until the solution becomes faintly cloudy. Then, add a drop or two of the good solvent to clarify and allow the mixture to cool slowly.

Crystallization Solvent Selection Logic

Crystallization_Logic Start Crude Compound SolventScreen Solvent Screen: Test solubility in various solvents (hot vs. cold) Start->SolventScreen Ideal Find an 'Ideal' Solvent: High solubility when hot, low solubility when cold. SolventScreen->Ideal SingleSolvent Single Solvent Crystallization Ideal->SingleSolvent Yes NoIdeal No ideal single solvent found Ideal->NoIdeal No BinarySolvent Binary Solvent System (Good/Poor Solvent Pair) GoodPoor Find a 'Good' solvent (high solubility) and a miscible 'Poor' solvent (low solubility) NoIdeal->GoodPoor GoodPoor->BinarySolvent

Caption: Logic for selecting a suitable solvent system for crystallization.

References

  • Principles of Chromatography. Teledyne ISCO. [Link]

  • The Effects of Adding Basic Modifiers to the Mobile Phase in the Flash Chromatography of a Basic Compound. Teledyne ISCO. [Link]

  • Solvent-Triangle-Based Approach for the Optimization of the Mobile Phase for Separation of a Three-Compound Mixture. Journal of Chemical Education. [Link]

  • Argentation chromatography for the separation of lipids. Nature Protocols. [Link]

Troubleshooting

Technical Support Center: 5-Nitro-6-(piperidin-1-yl)quinoline

This technical support guide is designed for researchers, scientists, and drug development professionals working with 5-Nitro-6-(piperidin-1-yl)quinoline. Given the absence of specific stability data for this compound in...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 5-Nitro-6-(piperidin-1-yl)quinoline. Given the absence of specific stability data for this compound in publicly available literature, this guide synthesizes information from analogous structures, including nitroaromatics, quinolines, and piperidine derivatives, to provide a robust framework for troubleshooting potential stability issues. All recommendations and protocols are grounded in established chemical principles and E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) best practices.

I. Frequently Asked Questions (FAQs)

Here we address common questions regarding the stability of 5-Nitro-6-(piperidin-1-yl)quinoline, drawing parallels from related chemical classes.

Q1: My sample of 5-Nitro-6-(piperidin-1-yl)quinoline is changing color from yellow to a brownish hue over time. What could be the cause?

A1: Color change in nitroaromatic compounds, including quinoline derivatives, is often an indicator of degradation.[1] This can be triggered by several factors:

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions. Nitro groups can be photoreduced, and the quinoline ring itself is susceptible to photo-oxidation.[2]

  • Thermal Decomposition: Elevated temperatures can promote the degradation of nitroaromatic compounds, which can be exothermic and potentially hazardous.[3]

  • Oxidative Degradation: The piperidine moiety can be susceptible to oxidation, and the electron-rich quinoline ring can also react with atmospheric oxygen or other oxidizing agents.

We recommend storing the compound in an amber vial, in a cool, dark, and inert atmosphere (e.g., under argon or nitrogen) to minimize these degradation pathways.

Q2: I am observing poor solubility and precipitation of my compound in an aqueous buffer. Is this a stability issue?

A2: While this could be a solubility issue, it might also be related to pH-dependent stability. Quinoline derivatives are weak bases and their solubility is highly pH-dependent.[4] At a pH below its pKa, the quinoline nitrogen will be protonated, increasing its aqueous solubility. Conversely, at a pH above its pKa, the compound will be in its free base form, which is typically less soluble in water. It is also possible that degradation products with different solubility profiles are forming. We advise determining the pKa of your compound and ensuring your buffer pH is appropriate for maintaining solubility.

Q3: Can the nitro group on the quinoline ring be reduced during my experiments?

A3: Yes, the nitro group is susceptible to reduction under various conditions. This can occur chemically, with reducing agents such as sodium dithionite or catalytically with hydrogen and a metal catalyst. Photochemical reduction is also a possibility. The reduction of the nitro group would lead to the formation of the corresponding 6-amino derivative, which will have significantly different chemical and biological properties.

Q4: What are the likely degradation products I should look for?

A4: Based on related structures, potential degradation products could include:

  • Photodegradation products: Hydroxylated quinolines, and cleavage products of the pyridine or benzene ring.[2]

  • Thermal degradation products: Denitrated or dealkylated derivatives.

  • Oxidative degradation products: N-oxides from the piperidine or quinoline nitrogen, and products of ring-opening.

  • Reductive degradation products: The corresponding 6-amino-5-nitroso, 6-amino-5-hydroxylamino, or 6,5-diaminoquinoline derivatives.

II. Troubleshooting Guides

This section provides systematic approaches to diagnose and mitigate stability issues.

Guide 1: Investigating and Mitigating Photodegradation

If you suspect light-induced degradation (e.g., color change upon exposure to lab lighting), a forced degradation study is recommended.

Protocol 1: Photostability Forced Degradation Study

  • Sample Preparation: Prepare two identical solutions of 5-Nitro-6-(piperidin-1-yl)quinoline in a suitable solvent (e.g., methanol or acetonitrile).

  • Control Sample: Wrap one vial completely in aluminum foil to serve as a dark control.

  • Light Exposure: Place both the exposed and control vials in a photostability chamber. If a chamber is unavailable, expose the samples to a consistent light source (e.g., a UV lamp at 365 nm or a broad-spectrum light source).

  • Time Points: Withdraw aliquots from both vials at regular intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the aliquots by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector. Compare the chromatograms of the exposed sample to the control. The appearance of new peaks or a decrease in the main peak area in the exposed sample indicates photodegradation.

  • Mitigation: If photodegradation is confirmed, all subsequent handling of the compound and its solutions should be performed under amber or red light, and storage should be in amber vials or foil-wrapped containers.

Diagram 1: Workflow for Photostability Assessment

G cluster_prep Sample Preparation cluster_exposure Exposure cluster_analysis Analysis cluster_conclusion Conclusion & Mitigation prep Prepare identical solutions of the compound sample Exposed Sample prep->sample control Dark Control (Foil-wrapped) prep->control expose Place in photostability chamber sample->expose control->expose sampling Withdraw aliquots at time points expose->sampling hplc Analyze by HPLC-UV sampling->hplc compare Compare chromatograms hplc->compare degradation Photodegradation Confirmed compare->degradation New peaks / Area loss no_degradation No Significant Degradation compare->no_degradation No significant change mitigate Implement light-protective measures degradation->mitigate

Caption: Workflow for assessing the photostability of 5-Nitro-6-(piperidin-1-yl)quinoline.

Guide 2: Assessing Thermal Stability

If the compound is exposed to elevated temperatures during experiments (e.g., in a heated reaction or during sample preparation for analysis), its thermal stability should be evaluated.

Protocol 2: Thermal Stress Study

  • Sample Preparation: Prepare multiple aliquots of the solid compound in sealed vials. Prepare a solution of the compound in a high-boiling point solvent (e.g., DMSO or DMF).

  • Temperature Conditions: Place the vials at various elevated temperatures (e.g., 40°C, 60°C, 80°C) and at room temperature (as a control).

  • Time Points: At specified time points (e.g., 1, 3, 7, 14 days for solid; 1, 4, 8, 24 hours for solution), remove a vial from each temperature condition.

  • Analysis: For the solid samples, dissolve them in a suitable solvent. Analyze all samples using an appropriate analytical method (e.g., HPLC, LC-MS) to check for the appearance of degradation products.

  • Data Interpretation: A significant decrease in the parent compound peak with a corresponding increase in degradation peaks at higher temperatures indicates thermal instability.

Diagram 2: Potential Thermal and Oxidative Degradation Pathways

G cluster_thermal Thermal Degradation cluster_oxidative Oxidative Degradation A 5-Nitro-6-(piperidin-1-yl)quinoline B Denitration Product A->B Heat C Piperidine Ring Cleavage A->C High Heat D Quinoline N-oxide A->D [O] E Piperidine N-oxide A->E [O] F Hydroxylated Quinoline A->F [O]

Caption: Postulated thermal and oxidative degradation pathways for 5-Nitro-6-(piperidin-1-yl)quinoline.

Guide 3: Evaluating pH-Dependent Stability

If your experiments involve aqueous solutions at different pH values, it is crucial to understand the compound's stability across that pH range.

Protocol 3: pH Stability Profile

  • Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., pH 2, 4, 7, 9, 12).

  • Sample Incubation: Add a small amount of a stock solution of the compound to each buffer to a final concentration suitable for analysis.

  • Time Course: Incubate the solutions at a constant temperature (e.g., room temperature or 37°C).

  • Analysis: At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot from each buffer, neutralize it if necessary, and analyze by HPLC.

  • Results: Plot the percentage of the remaining parent compound against time for each pH. This will reveal the pH at which the compound is most stable and where it degrades most rapidly.

pHStabilityPotential Reaction
Acidic (pH < 4) Potentially unstableHydrolysis of the piperidine-quinoline bond, reactions involving the nitro group.
Neutral (pH ~7) Likely most stableMinimal hydrolysis.
Basic (pH > 9) Potentially unstableBase-catalyzed degradation pathways.

III. Recommended Storage and Handling

To ensure the integrity of your 5-Nitro-6-(piperidin-1-yl)quinoline, follow these guidelines:

  • Solid Compound:

    • Store at -20°C for long-term storage.

    • Keep in a tightly sealed amber vial.

    • Consider storing under an inert atmosphere (argon or nitrogen).

  • Solutions:

    • Prepare solutions fresh for each experiment.

    • If storage is necessary, store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

    • Protect solutions from light at all times.

IV. References

  • Jing, J., et al. (2012). Photocatalytic degradation of quinoline in aqueous TiO2 suspension. Journal of Hazardous Materials, 237-238, 247-255. [Link]

  • Schwarz, G., et al. (1989). Microbial Metabolism of Quinoline and Related Compounds. II. Degradation of Quinoline by Pseudomonas fluorescens 3, Pseudomonas putida 86 and Rhodococcus spec. B1. Biological Chemistry Hoppe-Seyler, 370(11), 1183-1189.

  • Wikipedia. (n.d.). Quinoline. [Link]

  • Kale, A. A., & Torchilin, V. P. (2007). Design, synthesis, and characterization of pH-sensitive PEG-PE conjugates for stimuli-sensitive pharmaceutical nanocarriers: the effect of substitutes at the hydrazone linkage on the ph stability of PEG-PE conjugates. Bioconjugate chemistry, 18(2), 363–370. [Link]

  • MDPI. (2023). A pH-Sensitive Lignin-Based Material for Sustained Release of 8-Hydroxyquinoline. [Link]

  • PubChem. (n.d.). 5-Nitroquinoline. [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

  • MDPI. (2020). Photocatalytic Degradation of Quinoline Yellow over Ag3PO4. [Link]

  • ResearchGate. (2020). Degradation of quinoline by ozone oxidation using Fe3Ce2/NaY catalyst. [Link]

  • DTIC. (n.d.). Thermal Stability Characteristics of Nitroaromatic Compounds. [Link]

  • ResearchGate. (2019). Synthesis of diversely substituted quinolines via continuous flow nitro... [Link]

  • PH sensitivity: Significance and symbolism. (2026). [Link]

Sources

Optimization

Technical Support Center: Crystallization of 5-Nitro-6-(piperidin-1-yl)quinoline

Welcome to the technical support center for the crystallization of 5-Nitro-6-(piperidin-1-yl)quinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of 5-Nitro-6-(piperidin-1-yl)quinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining high-purity, crystalline material of this compound. As a substituted nitroquinoline, its crystallization behavior is governed by factors such as solvent polarity, cooling rates, and impurity profiles. This document provides in-depth, cause-and-effect troubleshooting advice and foundational knowledge to empower you to develop a robust and reproducible crystallization process.

Troubleshooting Guide: Common Crystallization Issues

This section addresses specific experimental problems in a question-and-answer format, providing both immediate solutions and the underlying scientific rationale.

Q1: My 5-Nitro-6-(piperidin-1-yl)quinoline will not crystallize and remains fully dissolved, even after cooling. What should I do?

A1: This is a classic case of failure to achieve supersaturation, or high kinetic barriers to nucleation. The solution is not concentrated enough for molecules to begin forming a crystal lattice.

Root Causes & Corrective Actions:

  • Excessive Solvent: You have likely used too much solvent. The concentration of the compound is below its solubility limit even at the lower temperature.

    • Solution: Gently heat the solution and evaporate a portion of the solvent under a stream of nitrogen or using a rotary evaporator.[1] Once you observe slight turbidity or the formation of seed crystals, allow the solution to cool slowly again.

  • Inappropriate Solvent Choice: The compound may be too soluble in your chosen solvent across the entire temperature range. An ideal solvent should show high solubility at elevated temperatures and low solubility at room temperature or below.[2]

    • Solution: Proceed to a systematic solvent screening (see Protocol 1). If a single perfect solvent cannot be found, an anti-solvent approach is highly effective. Add a miscible solvent in which your compound is insoluble (the "anti-solvent") dropwise to the solution at room temperature until persistent turbidity is observed. Then, add a few drops of the primary solvent to redissolve the precipitate and allow for slow cooling.

  • High Barrier to Nucleation: Sometimes, even in a supersaturated state, the initial energy barrier to form the first crystal nucleus is too high.

    • Solution 1 (Scratching): Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass provide a high-energy surface that can initiate nucleation.

    • Solution 2 (Seeding): If you have a previous batch of solid material, add a single, tiny crystal (a "seed crystal") to the supersaturated solution. This provides a template for further crystal growth, bypassing the initial nucleation barrier.

Q2: Instead of crystals, my compound has separated as a viscous liquid or "oiled out." How can I resolve this?

A2: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase.[3] This typically happens when the solution becomes supersaturated at a temperature above the melting point of the solute (or a highly impure version of it).[1] Oiled out products are often amorphous and trap impurities, defeating the purpose of crystallization.[1][3]

Root Causes & Corrective Actions:

  • Solution Cooled Too Quickly: Rapid cooling can cause the concentration to exceed the solubility limit while the temperature is still high.

    • Solution: Reheat the solution until the oil redissolves completely. If necessary, add a small amount (5-10% more) of the hot solvent to ensure everything is back in solution.[1] Then, slow the cooling rate dramatically. Insulate the flask by placing it in a large beaker of hot water or a dewar and allowing it to cool to room temperature over several hours.

  • High Impurity Concentration: Significant amounts of impurities can cause a freezing-point depression, lowering the melting point of your compound and making it more prone to oiling out.[1][4]

    • Solution: Consider a preliminary purification step. If the impurities are significantly different in polarity, flash column chromatography may be necessary before attempting crystallization. Alternatively, a different solvent system may be more effective at rejecting the specific impurities.[5]

  • Solvent Boiling Point is Too High: If the solvent's boiling point is significantly higher than the compound's melting point, oiling out is very likely.[6]

    • Solution: Select a solvent with a lower boiling point. For example, if you are using DMF or DMSO, consider switching to ethanol, acetonitrile, or ethyl acetate.

Experimental Protocols

Protocol 1: Systematic Solvent Screening for Crystallization

This protocol helps identify a suitable solvent or solvent system for 5-Nitro-6-(piperidin-1-yl)quinoline.

  • Preparation: Place approximately 10-20 mg of your compound into several small vials.

  • Solvent Addition (Room Temp): To each vial, add a different candidate solvent (see Table 1 for suggestions) dropwise, vortexing after each drop, until the solid dissolves or a total of 1 mL is added. Note the solubility at room temperature. Vials where the compound is sparingly soluble are good candidates.

  • Heating: For vials where the solid did not dissolve at room temperature, heat them gently in a water bath or on a heating block towards the solvent's boiling point. Add more solvent dropwise if needed to achieve full dissolution.

  • Cooling & Observation: Allow the vials that formed a clear solution upon heating to cool slowly to room temperature, then place them in an ice bath (0-4 °C).

  • Evaluation: An ideal solvent is one in which the compound is sparingly soluble at low temperatures but highly soluble at high temperatures, and which produces crystalline solids upon cooling.

SolventBoiling Point (°C)Polarity IndexRationale & Comments
Ethanol785.2Good Starting Point. Often effective for moderately polar compounds like substituted quinolines.[7] Can be used in an aqueous mixture.
Isopropanol (IPA)824.3Similar to ethanol, but slightly less polar. Can offer different solubility profiles.
Acetonitrile826.2A polar aprotic solvent. Can be effective if protic solvents lead to solvate formation.
Ethyl Acetate774.3Medium polarity solvent. Good for compounds that are too soluble in alcohols.
Toluene1112.4A non-polar aromatic solvent. May be useful in a mixed system with a non-polar anti-solvent like heptane or hexane.
Acetone565.4A polar aprotic solvent with a low boiling point, which can help prevent oiling out.[8]
Water1009.0The compound is likely insoluble in water, making it a potential anti-solvent for use with miscible organic solvents like ethanol or acetone.[8]

Table 1: Suggested starting solvents for screening.

Frequently Asked Questions (FAQs)

Q: What is polymorphism and how might it affect my compound? A: Polymorphism is the ability of a solid material to exist in more than one crystal lattice structure.[9] Different polymorphs of the same compound can have significantly different physicochemical properties, including solubility, melting point, stability, and bioavailability. For drug development, controlling polymorphism is critical, as an unintended change from a metastable to a more stable (and often less soluble) form can impact the drug's efficacy.[10][11] If you observe different crystal habits (e.g., needles vs. plates) under different crystallization conditions, you should suspect polymorphism and use analytical techniques like X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) for characterization.

Q: My crystals are very small, like a fine powder. How can I grow larger crystals? A: The formation of very small crystals or powders is typically a result of very rapid nucleation, which is often caused by cooling the solution too quickly or using a solution that is too concentrated.[1] To grow larger crystals, you need to slow down the crystallization process. After dissolving your compound in the minimum amount of hot solvent, add an extra 5-10% of solvent to slightly reduce the supersaturation. Then, ensure very slow cooling by insulating the flask. Slower growth allows molecules to add to the crystal lattice in a more orderly fashion, resulting in larger and often purer crystals.

Q: How do I know if my crystals are pure? What is the role of washing? A: Purity is a critical attribute of any pharmaceutical compound.[5][12] The primary method for assessing purity is typically High-Performance Liquid Chromatography (HPLC). After crystallization, the crystals will be wet with the "mother liquor," which contains a high concentration of dissolved impurities. Washing the collected crystals is essential to remove this residue. Crucially, you must wash the crystals with a small amount of ice-cold crystallization solvent. Using a warm or room-temperature solvent, or too much solvent, will dissolve a significant portion of your purified product.

Troubleshooting Workflow Diagram

This diagram provides a logical decision-making path for addressing common crystallization challenges.

Crystallization_Troubleshooting start Initial Crystallization Attempt outcome Observe Outcome start->outcome no_xtal Problem: No Crystals Form outcome->no_xtal Solution remains clear oiling_out Problem: Compound 'Oils Out' outcome->oiling_out Liquid droplets form impure_xtal Problem: Impure Crystals outcome->impure_xtal Crystals form, but fail analytics success Success: Pure Crystals Formed outcome->success Meets specifications sol_no_xtal_1 1. Reduce Solvent Volume (Evaporation) no_xtal->sol_no_xtal_1 sol_oil_1 1. Re-dissolve & Add 5-10% More Solvent oiling_out->sol_oil_1 sol_impure_1 1. Re-crystallize Product impure_xtal->sol_impure_1 sol_no_xtal_2 2. Add Anti-Solvent sol_no_xtal_1->sol_no_xtal_2 sol_no_xtal_3 3. Induce Nucleation (Scratch / Seed) sol_no_xtal_2->sol_no_xtal_3 sol_oil_2 2. Slow Down Cooling Rate (Insulate Flask) sol_oil_1->sol_oil_2 sol_oil_3 3. Change to a Lower Boiling Point Solvent sol_oil_2->sol_oil_3 If problem persists sol_impure_2 2. Optimize Solvent System for Impurity Rejection sol_impure_1->sol_impure_2 sol_impure_3 3. Pre-Purify Material (e.g., Chromatography) sol_impure_2->sol_impure_3 For high impurity loads

A decision-making workflow for troubleshooting the crystallization of 5-Nitro-6-(piperidin-1-yl)quinoline.

References

  • The crystallization of quinoline - Google Patents. (n.d.). Google Patents.
  • Troubleshooting - Chemistry LibreTexts. (2022). Chemistry LibreTexts.
  • 5-Nitroquinoline | C9H6N2O2. (n.d.). PubChem.
  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development. (n.d.). PMC - NIH.
  • 8-Nitroquinoline. (n.d.). ResearchGate.
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
  • Oiling Out in Crystallization. (n.d.). Mettler Toledo.
  • Impact of Impurities on Crystallization and Product Quality. (n.d.). MDPI.
  • solvent selection for effective recrystallization of nitroaromatic compounds. (n.d.). Benchchem.
  • Recrystallization - Chemistry LibreTexts. (2023). Chemistry LibreTexts.
  • The Polymorphism of Drugs: New Approaches to the Synthesis of Nanostructured Polymorphs. (2020). PMC - NIH.
  • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (2024). BOC Sciences.
  • Crystallization of quinoline derivatives and its preparation method - Google Patents. (n.d.). Google Patents.
  • Method of crystallizing nitro products - Google Patents. (n.d.). Google Patents.
  • Recrystallization of Active Pharmaceutical Ingredients. (n.d.). SciSpace.
  • Recrystallization (help meeeeee) : r/chemistry. (n.d.). Reddit.
  • Influence of Impurities on the Solubility, Nucleation, Crystallization, and Compressibility of Paracetamol. (2019). ACS Publications.
  • Insights into polymorphism and inclusion properties in organic compounds. (2024). ResearchGate.
  • How to avoid the formation of oil droplets during recrystallization? (2014). ResearchGate.

Sources

Troubleshooting

Technical Support Center: Enhancing the Bioavailability of 5-Nitro-6-(piperidin-1-yl)quinoline

This technical support guide is designed for researchers, scientists, and drug development professionals actively working with 5-Nitro-6-(piperidin-1-yl)quinoline. Recognizing the potential challenges in achieving optima...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals actively working with 5-Nitro-6-(piperidin-1-yl)quinoline. Recognizing the potential challenges in achieving optimal bioavailability for this compound, this resource provides a comprehensive collection of frequently asked questions (FAQs) and in-depth troubleshooting guides. The information herein is curated to offer both foundational knowledge and practical solutions to common experimental hurdles, ensuring a more efficient and successful research and development process.

Introduction to the Bioavailability Challenges of 5-Nitro-6-(piperidin-1-yl)quinoline

5-Nitro-6-(piperidin-1-yl)quinoline is a quinoline derivative with a molecular formula of C₁₄H₁₅N₃O₂ and a molecular weight of 257.3 g/mol . While its pharmacological potential is of significant interest, its physicochemical properties, particularly its poor aqueous solubility, present a substantial barrier to achieving adequate oral bioavailability. The presence of the nitro group and the quinoline core contributes to its lipophilicity and low solubility in aqueous media. For instance, the related compound 5-nitroquinoline exhibits a very low aqueous solubility of 16.3 µg/mL. This inherent characteristic is a primary rate-limiting step in its absorption from the gastrointestinal tract.

This guide will systematically address these challenges, offering evidence-based strategies and detailed protocols to enhance the dissolution and permeability of 5-Nitro-6-(piperidin-1-yl)quinoline, thereby improving its overall bioavailability.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick, accessible answers to common questions regarding the handling and formulation of 5-Nitro-6-(piperidin-1-yl)quinoline.

1. Q: What are the main reasons for the expected low bioavailability of 5-Nitro-6-(piperidin-1-yl)quinoline?

A: The primary reason for the anticipated low bioavailability is its poor aqueous solubility. The chemical structure, which includes a nitro group and a quinoline ring, results in a molecule that is not readily dissolved in the aqueous environment of the gastrointestinal tract. This poor solubility leads to a low dissolution rate, which is often the rate-limiting step for the absorption of poorly soluble drugs.

2. Q: How can I perform a preliminary assessment of the compound's solubility?

A: A simple shake-flask method can be used for a preliminary solubility assessment. An excess amount of 5-Nitro-6-(piperidin-1-yl)quinoline is added to various aqueous buffers (e.g., pH 1.2, 4.5, and 6.8 to simulate gastric and intestinal fluids) and agitated for a set period (e.g., 24-48 hours) at a constant temperature. The resulting saturated solution is then filtered and the concentration of the dissolved compound is quantified using a suitable analytical method like HPLC-UV.

3. Q: What are the initial formulation strategies I should consider to improve its bioavailability?

A: For a poorly soluble compound like 5-Nitro-6-(piperidin-1-yl)quinoline, initial strategies should focus on increasing its dissolution rate and/or solubility. Key approaches include:

  • Particle Size Reduction: Micronization or nanosization increases the surface area of the drug, leading to a faster dissolution rate.

  • Amorphous Solid Dispersions: Dispersing the crystalline drug in a polymer matrix to create an amorphous form can significantly enhance its apparent solubility and dissolution.

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can be highly effective for lipophilic drugs by presenting the drug in a solubilized state in the gastrointestinal tract.

4. Q: Are there any potential metabolic concerns with this compound?

A: Quinoline-based compounds can undergo metabolism in the liver, primarily through oxidation reactions leading to hydroxylated derivatives and dihydrodiols. The nitro group can also be subject to reduction under certain physiological conditions. It is advisable to conduct in vitro metabolic stability assays using liver microsomes to understand its metabolic profile, which can also impact its bioavailability.

5. Q: What analytical techniques are suitable for quantifying 5-Nitro-6-(piperidin-1-yl)quinoline in biological samples?

A: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common and robust method for quantification in plasma and other biological matrices. For higher sensitivity and selectivity, especially at low concentrations, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred method. A validated analytical method is crucial for accurate pharmacokinetic studies.

Part 2: Troubleshooting Guides

This section provides in-depth, step-by-step guidance to address specific experimental challenges you may encounter.

Guide 1: Poor and Inconsistent Dissolution Profiles

Problem: You are observing low and highly variable dissolution rates for your initial formulations of 5-Nitro-6-(piperidin-1-yl)quinoline.

Causality: This is a classic issue for poorly soluble crystalline compounds. The high lattice energy of the crystal structure resists dissolution. Variability can stem from inconsistencies in particle size, aggregation, and wetting of the drug powder.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting low permeability.

Detailed Steps:

  • Bidirectional Caco-2 Assay:

    • Measure the transport of the compound from the apical (A) to the basolateral (B) side and from the B to the A side.

    • Calculate the efflux ratio (Papp(B-A) / Papp(A-B)). An efflux ratio greater than 2 suggests active efflux.

  • P-gp Inhibition Study:

    • If the efflux ratio is high, repeat the A to B permeability assay in the presence of a known P-gp inhibitor like verapamil.

    • A significant increase in the Papp(A-B) value in the presence of the inhibitor confirms that 5-Nitro-6-(piperidin-1-yl)quinoline is a substrate for P-gp.

  • Formulation with Permeation Enhancers:

    • If the compound is a P-gp substrate or has intrinsically low permeability, consider incorporating permeation enhancers into the formulation. Certain excipients used in lipid-based formulations can also inhibit P-gp.

  • Structural Modification:

    • If permeability remains low even with enhancers, it may be an intrinsic property of the molecule. In such cases, collaboration with medicinal chemists to modify the structure to improve its permeability characteristics may be necessary.

Part 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments discussed in this guide.

Protocol 1: Preparation of an Amorphous Solid Dispersion by Spray Drying
  • Polymer and Solvent Selection: Choose a polymer with good miscibility with 5-Nitro-6-(piperidin-1-yl)quinoline (e.g., PVP K30). Select a common solvent in which both the drug and the polymer are soluble (e.g., methanol or a mixture of dichloromethane and methanol).

  • Solution Preparation: Prepare a solution containing the drug and the polymer at a specific ratio (e.g., 1:3 drug-to-polymer ratio by weight). Ensure complete dissolution.

  • Spray Drying Parameters:

    • Inlet Temperature: Set to a temperature that allows for rapid solvent evaporation without degrading the compound.

    • Aspirator/Blower Rate: Adjust to control the drying time and particle morphology.

    • Feed Rate: Optimize to ensure a steady spray and droplet formation.

  • Collection: Collect the dried powder from the cyclone.

  • Characterization:

    • XRPD: Analyze the powder to confirm the absence of crystalline peaks, indicating an amorphous state.

    • DSC: Perform DSC to detect the glass transition temperature (Tg) of the amorphous dispersion.

    • Dissolution Testing: Conduct dissolution testing to compare the performance of the ASD with the crystalline drug.

Protocol 2: Caco-2 Cell Permeability Assay
  • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® plates) for 21-25 days to allow for differentiation and formation of a tight monolayer.

  • Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Transport Study:

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

    • Add the test compound solution (in transport buffer) to the donor compartment (apical or basolateral).

    • At predetermined time points, collect samples from the receiver compartment.

    • Replace the volume removed with fresh transport buffer.

  • Sample Analysis: Quantify the concentration of the compound in the collected samples using a validated LC-MS/MS method.

  • Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the filter, and C₀ is the initial concentration in the donor compartment.

Data Summary

Parameter Expected Challenge for 5-Nitro-6-(piperidin-1-yl)quinoline Recommended Action
Aqueous Solubility Very low, likely < 20 µg/mL- Particle size reduction- Amorphous solid dispersions- Lipid-based formulations
Dissolution Rate Slow and potentially variable- Use of wetting agents- Formulation into enabling technologies (ASDs, SEDDS)
Intestinal Permeability Potentially low, possible P-gp substrate- Conduct bidirectional Caco-2 assay- Investigate use of permeation enhancers
Metabolic Stability Potential for Phase I metabolism- In vitro studies with liver microsomes
Bioavailability Expected to be low if not formulated appropriately- Systematic formulation development guided by in vitro data

References

  • PubChem. 5-Nitroquinoline. National Center for Biotechnology Information. [Link]

  • Desrivot, J., et al. (2007). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma.
  • Ganta, S., & Amiji, M. (2009). Co-delivery of paclitaxel and curcumin in nanoemulsion formulations to overcome multidrug resistance in tumor cells. Molecular Pharmaceutics, 6(3), 928-939.
  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers.
  • Kawakami, K. (2007). The role of excipients in the successful development of amorphous solid dispersions. Journal of Pharmaceutical Sciences, 96(8), 1935-1947.
  • Porter, C. J., Pouton, C. W., Cuine, J. F., & Charman, W. N. (2008). Enhancing intestinal drug solubilisation and absorption with lipid-based formulations. Advanced Drug Delivery Reviews, 60(6), 673-691.

Reference Data & Comparative Studies

Validation

The Pivotal Role of the 5-Nitro Group and Piperidine Substitutions in Quinoline-Based Anticancer Agents: A Comparative Guide

For Immediate Release In the landscape of medicinal chemistry, the quinoline scaffold is a recurring motif in the design of novel therapeutic agents, demonstrating a broad spectrum of biological activities.[1] Among its...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the landscape of medicinal chemistry, the quinoline scaffold is a recurring motif in the design of novel therapeutic agents, demonstrating a broad spectrum of biological activities.[1] Among its numerous derivatives, those bearing a nitro group have garnered significant attention for their potential as potent anticancer agents. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 5-Nitro-6-(piperidin-1-yl)quinoline derivatives, offering a comparative perspective on how subtle molecular modifications can profoundly influence their cytotoxic profiles. Drawing upon data from closely related quinoline analogues, we aim to furnish researchers, scientists, and drug development professionals with a robust framework for the rational design of next-generation anticancer therapeutics.

The Quinoline Core: A Privileged Scaffold in Oncology

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a structural cornerstone in a multitude of clinically approved drugs and biologically active compounds.[1] In the realm of oncology, quinoline derivatives have demonstrated efficacy through diverse mechanisms, including the inhibition of topoisomerase, disruption of microtubule polymerization, and modulation of key signaling pathways implicated in cell growth and proliferation.[2] The introduction of a nitro group, particularly at the 5- or 6-position, has been shown to enhance the cytotoxic potential of the quinoline scaffold, a phenomenon often attributed to the electron-withdrawing nature of this functional group.

Decoding the Structure-Activity Relationship: A Comparative Analysis

While a systematic SAR study on the 5-Nitro-6-(piperidin-1-yl)quinoline scaffold remains to be published, valuable insights can be gleaned from the biological evaluation of analogous quinoline-based compounds. By examining how structural modifications on the quinoline and appended heterocyclic rings impact anticancer activity, we can infer critical SAR trends for our target scaffold.

Impact of Substituents on the Quinoline Ring

Research on various quinoline derivatives consistently underscores the significance of the substitution pattern on the quinoline nucleus in dictating their antiproliferative activity. For instance, in a series of quinoline hydrazone analogues evaluated against the National Cancer Institute's 60 human cancer cell line panel (NCI-60), the nature and position of substituents on the quinoline ring were found to be critical determinants of cytotoxicity.[3]

To illustrate this, the following table summarizes the growth inhibition (GI50) values for a selection of quinoline hydrazone analogues, highlighting the influence of different substitution patterns.

Compound IDQuinoline SubstitutionMean GI50 (µM)Most Sensitive Cell Lines
18b 6-Bromo-2-methyl1.85Leukemia, Melanoma
18d 6-Chloro-2-methyl2.10Leukemia, Colon Cancer
18j 6-Bromo-2-methyl, with 4-nitrophenyl on hydrazone0.33Leukemia, Ovarian Cancer
18l 6-Chloro-2-methyl, with 4-nitrophenyl on hydrazone0.45Leukemia, Renal Cancer

Data synthesized from a study on quinoline hydrazone analogues.[3]

These data suggest that halogen substitution at the 6-position of the quinoline ring contributes favorably to anticancer activity. Furthermore, the introduction of an additional electron-withdrawing group, such as a nitro group on the phenylhydrazone moiety, leads to a significant enhancement in potency. This observation strongly supports the hypothesis that the 5-nitro group in the 5-Nitro-6-(piperidin-1-yl)quinoline scaffold is a key pharmacophoric feature for potent cytotoxicity.

The Role of the Piperidine Moiety

The piperidine ring, a ubiquitous saturated heterocycle in medicinal chemistry, is not merely a passive linker but an active contributor to the pharmacological profile of a molecule. Modifications to the piperidine ring can influence a compound's solubility, lipophilicity, and ability to form crucial interactions with biological targets.

While direct SAR data for substitutions on the piperidine ring of our target scaffold is unavailable, studies on other quinoline-piperidine conjugates provide valuable insights. For example, the antiproliferative activity of certain bicyclic basic merbarone analogues, which feature a piperidine-containing side chain, was found to be significantly affected by the nature of this basic side chain.[4][5][6]

SAR_Piperidine Core 5-Nitro-6-(piperidin-1-yl)quinoline Core Unsubstituted Unsubstituted Core->Unsubstituted Substituted Substituted Core->Substituted Baseline Baseline Unsubstituted->Baseline Establishes a baseline of cytotoxic potential Modulated Modulated Substituted->Modulated Substituents can alter: - Lipophilicity - Steric interactions - Target binding affinity

It is hypothesized that substitutions on the piperidine ring of 5-Nitro-6-(piperidin-1-yl)quinoline derivatives, particularly at the 4-position, could modulate their anticancer activity by:

  • Altering Lipophilicity: Introduction of lipophilic or hydrophilic groups can affect the compound's ability to cross cell membranes and reach its intracellular target.

  • Introducing Steric Hindrance or Favorable Interactions: Bulky substituents may sterically hinder binding to the target, while other groups could form additional favorable interactions, such as hydrogen bonds or hydrophobic interactions.

  • Modifying Basic Pka: Changes in the basicity of the piperidine nitrogen can influence its ionization state at physiological pH, which can be critical for target engagement.

Proposed Mechanism of Action: A Multifaceted Approach to Cell Death

The cytotoxic effects of 5-Nitro-6-(piperidin-1-yl)quinoline derivatives are likely to be multifactorial, involving the induction of cell cycle arrest and apoptosis. Studies on structurally related quinoline compounds have provided evidence for these mechanisms.

Mechanism_of_Action Compound 5-Nitro-6-(piperidin-1-yl)quinoline Derivative CellCycle CellCycle Compound->CellCycle Apoptosis Apoptosis Compound->Apoptosis CellDeath Cancer Cell Death CellCycle->CellDeath p53 p53 Apoptosis->p53 Bax Bax Apoptosis->Bax Bcl2 Bcl2 Apoptosis->Bcl2 p53->Bax Caspase Caspase Bax->Caspase Bcl2->Caspase Caspase->CellDeath

For instance, certain quinoline-5-sulfonamide derivatives have been shown to increase the transcriptional activity of the tumor suppressor protein p53 and the cell cycle regulator p21.[7][8] They also altered the expression of the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2, tipping the balance towards programmed cell death.[7][8] It is plausible that 5-Nitro-6-(piperidin-1-yl)quinoline derivatives share a similar mechanistic pathway, exerting their anticancer effects by disrupting the cell cycle and activating the intrinsic apoptotic cascade.

Experimental Protocols for Biological Evaluation

To ensure the reproducibility and validity of research in this area, standardized experimental protocols are essential. The following are detailed methodologies for key assays used to evaluate the anticancer activity of quinoline derivatives.

Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549, HCT-116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 5-Nitro-6-(piperidin-1-yl)quinoline derivatives in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the compound concentration.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry is a powerful technique to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.

Materials:

  • Cancer cells treated with the test compounds

  • PBS, pH 7.4

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) Staining Solution (50 µg/mL PI, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: After treating the cells with the compounds for the desired time, harvest both the floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Fixation: Wash the cell pellet with PBS and resuspend in 500 µL of PBS. Add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the cell pellet with PBS. Resuspend the cell pellet in 500 µL of PI Staining Solution. Incubate in the dark at room temperature for 30 minutes.[9]

  • Flow Cytometry Acquisition: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.[9]

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Future Directions and Conclusion

The 5-Nitro-6-(piperidin-1-yl)quinoline scaffold represents a promising starting point for the development of novel anticancer agents. The insights gathered from related quinoline derivatives strongly suggest that the 5-nitro group is a critical determinant of cytotoxic activity and that substitutions on both the quinoline and piperidine rings can be strategically employed to fine-tune the pharmacological profile.

Future research should focus on the systematic synthesis and biological evaluation of a library of 5-Nitro-6-(piperidin-1-yl)quinoline analogues. This would involve:

  • Varying substituents on the piperidine ring: Introducing a range of functional groups at the 4-position to probe the effects of electronics, sterics, and lipophilicity.

  • Modifying the quinoline core: Exploring the impact of different substituents at the 2- and 4-positions of the quinoline ring.

  • In-depth mechanistic studies: Elucidating the precise molecular targets and signaling pathways modulated by the most potent compounds.

By adopting a rational, data-driven approach to drug design, the full therapeutic potential of this promising class of compounds can be unlocked, paving the way for the development of more effective and selective cancer therapies.

References

[7] Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (2024). Molecules. [Link]

[3] Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking. (2019). Bioorganic Chemistry. [Link]

[4] Bicyclic Basic Merbarone Analogues as Antiproliferative Agents. (2021). Molecules. [Link]

[10] Hybrids of 1,4-Quinone with Quinoline Derivatives: Synthesis, Biological Activity, and Molecular Docking with DT-Diaphorase (NQO1). (2022). Molecules. [Link]

[11] Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. (2020). Chemistry. [Link]

[12] A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. (2018). Anti-Cancer Agents in Medicinal Chemistry. [Link]

[13] Synthesis, reactions, antitumor and antimicrobial activity of new 5,6-dihydropyrrolo[2,1-a]isoquinoline chalcones. (2025). BMC Chemistry. [Link]

[5] Bicyclic Basic Merbarone Analogues as Antiproliferative Agents. (2021). IRIS UniGe. [Link]

[2] Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. (2017). Brieflands. [Link]

[14] New Tripentone Analogs with Antiproliferative Activity. (2019). Molecules. [Link]

[15] Synthesis of New Quinoline Derivatives as Inhibitors of Human Tumor Cells Growth. (2010). Archiv der Pharmazie. [Link]

[16] Cytotoxic Potential of Novel Quinoline Derivative: 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline against Different Cancer Cell Lines via Activation and Deactivation of the Expression of Some Proteins. (2023). MDPI. [Link]

[17] Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. (2025). Bioactivities. [Link]

[18] Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (2024). MDPI. [Link]

[8] Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (2024). MDPI. [Link]

[1] Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. (2023). Anti-Cancer Agents in Medicinal Chemistry. [Link]

[19] Synthesis and biological evaluation of some new triazolo[1,5-a]quinoline derivatives as anticancer and antimicrobial agents. (2025). RSC Advances. [Link]

[20] 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline against Different Cancer Cell Lines via Activation and Deactivation of the Expression of Some Proteins. (2023). International Journal of Molecular Sciences. [Link]

[21] Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. (2023). RSC Advances. [Link]

[22] Discovery of 5-(4-methylpiperazin-1-yl)-2-nitroaniline derivatives as a new class of SIRT6 inhibitors. (2020). Bioorganic & Medicinal Chemistry Letters. [Link]

[6] Bicyclic Basic Merbarone Analogues as Antiproliferative Agents. (2021). National Center for Biotechnology Information. [Link]

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Validation

A Researcher's Guide to Validating the Mechanism of Action of 5-Nitro-6-(piperidin-1-yl)quinoline

Introduction: The Quinoline Quandary The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with a vast range of biological activities, from anti-mala...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Quandary

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with a vast range of biological activities, from anti-malarial to anti-cancer. This structural diversity, however, presents a significant challenge: the mechanism of action for a novel quinoline derivative cannot be readily inferred from its structure alone. 5-Nitro-6-(piperidin-1-yl)quinoline is one such compound. While its chemical structure is defined, its biological target and mechanism of action remain uncharacterized.

This guide provides a comprehensive, multi-phase experimental workflow to systematically investigate, identify, and validate the mechanism of action of 5-Nitro-6-(piperidin-1-yl)quinoline. We will treat this compound as a case study, outlining a logical progression from broad phenotypic observations to specific target identification and downstream pathway analysis. This approach is designed to be a self-validating system, where each experimental phase informs the next, building a robust body of evidence. We will compare its hypothetical profile to known inhibitors, providing a framework for its classification and potential therapeutic application.

Phase 1: Phenotypic Screening and Hypothesis Generation

The initial step is to understand the global cellular response to 5-Nitro-6-(piperidin-1-yl)quinoline. This is achieved through a panel of foundational cell-based assays using a selection of relevant cancer cell lines (e.g., a panel representing different tissue origins like colorectal, breast, and lung cancer).

Assessing Cytotoxicity: The MTT Assay

The first question is whether the compound has any biological effect. A cell viability assay, such as the MTT assay, provides a quantitative measure of cytotoxicity.[1] This assay is based on the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells, allowing for a colorimetric readout of cell viability.

Table 1: Hypothetical IC50 Values for 5-Nitro-6-(piperidin-1-yl)quinoline

Cell Line5-Nitro-6-(piperidin-1-yl)quinoline (µM)Doxorubicin (Positive Control) (µM)DMSO (Vehicle Control)
HCT116 (Colon)1.50.2No effect
MCF-7 (Breast)2.30.5No effect
A549 (Lung)5.81.1No effect

This table presents hypothetical data showing the compound has cytotoxic activity, warranting further investigation.

Investigating Cell Cycle Progression

If the compound is cytotoxic, the next logical step is to determine how it affects cell division. Cell cycle analysis by propidium iodide (PI) staining and flow cytometry can reveal if the compound causes arrest at a specific phase (G1, S, or G2/M).[2][3][4][5]

Experimental Protocol: Cell Cycle Analysis

  • Cell Treatment: Seed cells at an appropriate density and treat with 5-Nitro-6-(piperidin-1-yl)quinoline at its IC50 concentration for 24-48 hours. Include a vehicle control (DMSO) and a known cell cycle inhibitor (e.g., nocodazole for G2/M arrest).

  • Harvest and Fixation: Harvest cells, wash with cold PBS, and fix in ice-cold 70% ethanol while gently vortexing.[3][5]

  • Staining: Pellet the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide and RNase A.[5]

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.

Detecting Apoptosis

To determine if cytotoxicity is mediated by programmed cell death, an Annexin V/PI apoptosis assay is employed.[6] Annexin V binds to phosphatidylserine, which translocates to the outer leaflet of the plasma membrane during early apoptosis, while PI stains late apoptotic and necrotic cells with compromised membrane integrity.

A significant increase in G2/M-phase cells coupled with apoptosis would suggest a mechanism involving mitotic disruption, a known effect of tubulin-targeting agents. Conversely, a G1 arrest might point towards inhibition of signaling pathways crucial for cell cycle entry, such as the PI3K/Akt/mTOR pathway.

Phase 2: Target Identification - Narrowing the Possibilities

The phenotypic data provides clues to the mechanism. Given the known targets of quinoline derivatives, we can now pursue several hypotheses in parallel. High-content screening (HCS) can be a powerful tool at this stage to gain deeper insights into morphological changes and cellular phenotypes.[7][8][9][10][11]

G cluster_phenotype Phase 1: Phenotypic Data cluster_hypotheses Phase 2: Hypothesis Generation PhenoData Cytotoxicity (MTT) Cell Cycle Arrest (G2/M) Apoptosis Induction H1 Hypothesis 1: Tubulin Polymerization Inhibitor PhenoData->H1 Suggests H2 Hypothesis 2: Kinase Inhibitor (e.g., PI3K/Akt/mTOR) PhenoData->H2 Suggests H3 Hypothesis 3: Other Targets (Topoisomerase, etc.) PhenoData->H3 Suggests

Hypothesis 1: Tubulin Polymerization Inhibition

Many anti-cancer drugs function by disrupting microtubule dynamics. This can be tested directly.

In Vitro Tubulin Polymerization Assay This cell-free assay directly measures the effect of the compound on the polymerization of purified tubulin, often using a fluorescent reporter.[12] A positive result here is strong evidence for direct tubulin interaction.

Experimental Protocol: In Vitro Tubulin Polymerization

  • Reaction Setup: Prepare a reaction mixture containing tubulin, GTP, and a fluorescent reporter in a microplate.

  • Compound Addition: Add 5-Nitro-6-(piperidin-1-yl)quinoline across a range of concentrations. Include paclitaxel (stabilizer) and colchicine (destabilizer) as controls.

  • Fluorescence Monitoring: Measure the fluorescence intensity over time at 37°C. An increase in fluorescence indicates polymerization.

  • Data Analysis: Compare the polymerization curves of the treated samples to the controls.

Table 2: Hypothetical In Vitro Tubulin Polymerization Data

CompoundConcentration (µM)Effect on Tubulin PolymerizationComparison to Control
Vehicle (DMSO) -Normal PolymerizationBaseline
Paclitaxel 10Enhanced PolymerizationStabilizer
Colchicine 10Inhibited PolymerizationDestabilizer
5-Nitro-6-(piperidin-1-yl)quinoline 10Inhibited PolymerizationSimilar to Colchicine
Hypothesis 2: Kinase Inhibition

The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival, and is a common target for quinoline-based inhibitors. A broad kinase screen is the most efficient way to test this hypothesis.

Kinase Profiling Screen Services like Eurofins' KINOMEscan® or DiscoverX's KINOMEscan® utilize competition binding assays to screen a compound against hundreds of kinases simultaneously.[13][14] This provides a comprehensive overview of the compound's kinase selectivity and identifies primary targets. A positive "hit" in this screen would be a specific kinase or family of kinases that bind to the compound with high affinity.

Phase 3: Target Validation and Downstream Pathway Analysis

Assuming a primary target has been identified from Phase 2 (e.g., tubulin or a specific kinase), the final phase is to validate this interaction within the cellular context and map its downstream consequences.

Validating Tubulin Inhibition in Cells

Immunofluorescence Microscopy If the in vitro assay suggests tubulin inhibition, we must confirm this effect in cells. Immunofluorescence staining of the microtubule network allows for direct visualization of its structure.[15][16][17][18][19]

Experimental Protocol: Microtubule Staining

  • Cell Culture and Treatment: Grow cells on coverslips and treat with 5-Nitro-6-(piperidin-1-yl)quinoline, paclitaxel (induces microtubule bundling), and nocodazole (induces depolymerization) as controls.

  • Fixation and Permeabilization: Fix the cells with ice-cold methanol or paraformaldehyde, then permeabilize with a detergent like Triton X-100.[15]

  • Immunostaining: Incubate with a primary antibody against α-tubulin, followed by a fluorescently-labeled secondary antibody.

  • Imaging: Visualize the microtubule network using confocal or fluorescence microscopy. Disruption of the fine filamentous network, similar to the nocodazole control, would validate the mechanism.

G cluster_workflow Target Validation Workflow Start Putative Target (from Phase 2) CellAssay Cell-Based Target Engagement Assay Downstream Downstream Pathway Analysis Validate Validated Mechanism of Action

Validating Kinase Inhibition and Pathway Modulation

If the KINOMEscan identified a target, for example, within the PI3K/Akt/mTOR pathway, this must be validated by examining the phosphorylation status of its downstream substrates.

Western Blot Analysis Western blotting is the gold-standard technique for measuring changes in protein expression and post-translational modifications like phosphorylation.[20][21]

Experimental Protocol: Western Blot for PI3K/Akt/mTOR Pathway

  • Cell Lysis: Treat cells with 5-Nitro-6-(piperidin-1-yl)quinoline and a known PI3K/mTOR inhibitor (e.g., BEZ235) for various time points. Lyse the cells to extract total protein.

  • SDS-PAGE and Transfer: Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies specific for phosphorylated forms of key pathway proteins (e.g., p-Akt, p-S6K) and their total protein counterparts.

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection. A reduction in the phosphorylated proteins would confirm the inhibitory effect on the pathway.

Table 3: Hypothetical Western Blot Quantification

Treatmentp-Akt (Ser473) / Total Akt Ratiop-S6K (Thr389) / Total S6K Ratio
Vehicle (DMSO) 1.001.00
BEZ235 (Control Inhibitor) 0.250.15
5-Nitro-6-(piperidin-1-yl)quinoline 0.400.30

This hypothetical data shows the compound inhibits the PI3K/Akt/mTOR pathway, though perhaps with a different profile than the control inhibitor.

Conclusion: Synthesizing the Evidence

By following this multi-phase approach, we can systematically build a comprehensive profile for 5-Nitro-6-(piperidin-1-yl)quinoline. The strength of this strategy lies in its integrated, self-validating nature. The initial broad phenotypic screens generate hypotheses that are then tested with specific, direct biochemical and cell-based assays. Finally, the downstream cellular consequences of the validated target engagement are mapped. This rigorous comparison against well-characterized inhibitors not only elucidates the mechanism of action but also positions the novel compound within the existing landscape of targeted therapies, providing a solid foundation for its future development.

References

  • Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells. PubMed Central.[Link]

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  • KINOMEscan Technology. Eurofins Discovery.[Link]

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  • High-Content Screening: Principles, Techniques, and Applications. ZeClinics.[Link]

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Comparative

A Senior Application Scientist's Guide to Green Synthesis of Quinoline Derivatives

Introduction: The Quinoline Scaffold and the Imperative for Green Chemistry The quinoline nucleus, a nitrogen-containing heterocyclic scaffold, is a cornerstone in medicinal chemistry and drug development.[1][2] Its deri...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold and the Imperative for Green Chemistry

The quinoline nucleus, a nitrogen-containing heterocyclic scaffold, is a cornerstone in medicinal chemistry and drug development.[1][2] Its derivatives are integral to a vast array of pharmaceuticals, exhibiting antimicrobial, anticancer, antimalarial, and anti-inflammatory properties.[1][3] Historically, the synthesis of these vital compounds has relied on classical name reactions like the Skraup, Doebner-von Miller, and Friedländer syntheses.[2][4] However, these traditional routes are often plagued by significant drawbacks, including the use of harsh and corrosive acids, high reaction temperatures, prolonged reaction times, hazardous solvents, and the generation of substantial chemical waste.[1][4]

As the pharmaceutical industry pivots towards sustainability, the principles of green chemistry have become paramount. The development of environmentally benign, efficient, and economically viable synthetic methodologies is not merely an academic exercise but a critical necessity. This guide provides an in-depth comparison of leading green synthesis methods for quinoline derivatives, offering field-proven insights and validated protocols for researchers and drug development professionals. We will explore the causality behind experimental choices, compare performance through quantitative data, and provide the tools to implement these greener strategies in your laboratory.

The Benchmark: Understanding Traditional Synthesis Limitations

To appreciate the advancements of green methodologies, we must first understand the limitations of the classical approaches they aim to replace. The Friedländer synthesis, for instance, involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[2][5] While effective, it traditionally requires strong acid or base catalysts and high temperatures, leading to energy inefficiency and difficult workups.[1] Similarly, the Skraup synthesis utilizes glycerol, a strong acid (sulfuric acid), and an oxidizing agent with an aniline, a reaction notorious for its exothermic nature and the use of hazardous reagents.[2] These methods, while foundational, present challenges in terms of safety, environmental impact, and scalability.

Microwave-Assisted Synthesis: Accelerating Reactions with Focused Energy

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, leveraging microwave radiation to heat reactions directly and efficiently.[6][7] Unlike conventional heating, which relies on slow thermal conduction from an external source, microwaves interact directly with polar molecules in the reaction mixture, causing rapid, uniform heating. This minimizes thermal gradients and often leads to a dramatic reduction in reaction times—from hours to mere minutes—and a significant increase in product yields.[7][8]

Causality Behind the Choice: The primary driver for employing MAOS is efficiency. The rapid heating accelerates reaction rates, often suppressing the formation of unwanted side products that can occur during lengthy conventional heating.[6] This not only improves purity but also simplifies downstream processing. Furthermore, the ability to perform reactions under solvent-free conditions or with green solvents like acetic acid or water enhances the method's environmental credentials.[4][7]

Comparative Data: Microwave-Assisted Friedländer Synthesis
Catalyst/Solvent SystemReactantsTemp (°C)TimeYield (%)Reference
Neat Acetic Acid2-Aminobenzophenone, Cyclohexanone1605 min95%[7]
Trifluoroacetic Acid / ChloroformSubstituted Anilines, Ketones12010-15 min80-92%[4]
Ammonium Acetate / WaterFerrocene Carboxaldehyde, Dimedone10010-15 min75-93%[4]
Catalyst-FreeIsatins, KetonesVaries5-20 minHigh[9][10]
Experimental Protocol: Microwave-Assisted Synthesis in Acetic Acid[7]
  • Reactant Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, combine 2-aminobenzophenone (1.0 mmol), cyclohexanone (1.2 mmol), and glacial acetic acid (3 mL).

  • Microwave Irradiation: Seal the vial and place it in a dedicated scientific microwave reactor. Irradiate the mixture at 160 °C for 5 minutes. The reaction is typically pressure-controlled.

  • Work-up and Isolation: After cooling the vial to room temperature, pour the reaction mixture into ice-cold water (20 mL). Neutralize the solution with a saturated sodium bicarbonate solution until effervescence ceases.

  • Purification: The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried. If necessary, the crude product can be further purified by recrystallization from ethanol to yield the pure quinoline derivative.

Visualization: Microwave-Assisted Synthesis Workflow

Workflow for Microwave-Assisted Quinoline Synthesis cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Isolation & Purification Reactants 2-Aminoaryl Ketone + α-Methylene Ketone Vial Microwave Vial Assembly Reactants->Vial Solvent Green Solvent (e.g., Acetic Acid, Water) Solvent->Vial MW_Reactor Microwave Reactor (Irradiation at 160°C, 5 min) Vial->MW_Reactor Workup Quenching, Neutralization, & Filtration MW_Reactor->Workup Purification Recrystallization Workup->Purification Product Pure Quinoline Derivative Purification->Product

Caption: A streamlined workflow for efficient quinoline synthesis using microwave irradiation.

Ultrasound-Assisted Synthesis (Sonochemistry): Power of Acoustic Cavitation

Ultrasound-assisted synthesis utilizes high-frequency sound waves (typically >20 kHz) to induce chemical reactions. The underlying principle is acoustic cavitation: the formation, growth, and implosive collapse of microscopic bubbles in a liquid.[11] This collapse generates localized hot spots with transient temperatures of ~5000 K, pressures of ~1000 atm, and extreme heating/cooling rates, creating immense physical and chemical effects that accelerate reactions.[11][12]

Causality Behind the Choice: Sonochemistry offers a unique, non-thermal energy source. It enhances mass transfer, disrupts interfacial layers, and generates radical species, thereby increasing reaction rates and yields under milder overall temperature conditions than conventional heating.[13] This method is particularly effective for heterogeneous reactions, as the shockwaves generated by cavitation can de-passivate catalyst surfaces and increase their reactivity. The reduced energy consumption and shorter reaction times are key green advantages.[12]

Comparative Data: Ultrasound-Assisted Quinoline Synthesis
Catalyst/Solvent SystemReactantsTemp (°C)TimeYield (%)Reference
SnCl₂·2H₂O / WaterMethyl 3,3-diethoxypropionate, Anilines, Aldehydes6030-45 min85-95%[14][15]
Basic Ionic Liquid / WaterIsatin, KetonesAmbient15-30 min82-95%[16]
Catalyst-FreeHybrid Quinoline-Imidazole SynthesisAmbient4-6 minExcellent[11][13]
Experimental Protocol: Ultrasound-Assisted Synthesis in Water[15]
  • Reactant Preparation: In a 50 mL round-bottom flask, add substituted aniline (10 mmol), methyl 3,3-diethoxypropionate (12 mmol), a substituted aldehyde (10 mmol), and water (20 mL).

  • Catalyst Addition: Add SnCl₂·2H₂O (10 mol%) to the mixture.

  • Sonication: Place the flask in an ultrasonic cleaning bath, ensuring the liquid level inside the flask is below the water level in the bath. Sonicate the mixture at a frequency of 40 kHz and a temperature of 60 °C for 30-45 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, extract the reaction mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Evaporate the solvent under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to afford the pure 2-substituted quinoline.

Visualization: The Principle of Acoustic Cavitation

Mechanism of Ultrasound-Assisted Reaction Enhancement US_Wave Ultrasound Wave (>20 kHz) Bubble_Formation Bubble Formation (Cavitation Nucleus) US_Wave->Bubble_Formation Bubble_Growth Bubble Growth (Low-Pressure Cycle) Bubble_Formation->Bubble_Growth Bubble_Collapse Violent Collapse (High-Pressure Cycle) Bubble_Growth->Bubble_Collapse Hot_Spot Localized Hot Spot (~5000 K, ~1000 atm) Bubble_Collapse->Hot_Spot Effect Enhanced Reactivity Hot_Spot->Effect

Caption: Acoustic cavitation generates extreme local conditions that accelerate chemical reactions.

Ionic Liquids and Nanocatalysts: The Synergy of Advanced Materials

This section explores two distinct but often complementary approaches: the use of ionic liquids (ILs) as recyclable solvent-catalyst systems and the application of nanocatalysts for superior efficiency and reusability.

A. Ionic Liquids (ILs)

Ionic liquids are salts with melting points below 100 °C, often referred to as "designer solvents."[17] Their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of organic and inorganic compounds make them attractive green alternatives to volatile organic compounds (VOCs).[17] In quinoline synthesis, they can act as both the solvent and the catalyst, promoting reactions like the Friedländer annulation under mild conditions.[5][17]

Causality Behind the Choice: The key advantage of ILs is their reusability.[17][18] After the reaction, the product can often be extracted with a conventional solvent, leaving the IL behind to be used in subsequent runs. This dramatically reduces solvent waste. Certain ILs also possess inherent acidity or basicity that can catalyze the reaction, eliminating the need for an additional catalyst.[18]

B. Nanocatalysis

Nanocatalysts offer a bridge between homogeneous and heterogeneous catalysis. Their extremely high surface-area-to-volume ratio provides a large number of active sites, leading to exceptional catalytic activity.[1][3] This often allows for lower catalyst loading and milder reaction conditions. Furthermore, many nanocatalysts (especially magnetic ones like Fe₃O₄) can be easily recovered from the reaction mixture and reused multiple times with minimal loss of activity, a significant advantage for both cost and environmental impact.[3]

Causality Behind the Choice: Nanocatalysis is chosen for its high efficiency and supreme reusability.[1] The ability to use a catalyst for five or more cycles without significant degradation makes the process highly economical and sustainable.[3] Synthesizing these reactions in green solvents like water or ethanol further enhances their green profile.

Comparative Data: ILs and Nanocatalysts in Quinoline Synthesis
MethodCatalyst/Solvent SystemTemp (°C)TimeYield (%)ReusabilityReference
Ionic Liquid[Hbim]BF₄ (IL as solvent/promoter)1202.5-4 h85-95%Yes (Recyclable)[17]
Ionic Liquid[bpy][InCl₄] (IL as solvent/catalyst)1101-2 h88-95%Yes (Recyclable)[18]
NanocatalystFe₃O₄ NPs / WaterReflux1.5-2 h88-96%Yes (5+ cycles)[3]
NanocatalystCuO NPs / Acetonitrile4010 h80-94%Yes (4+ cycles)[1]
Experimental Protocol: Nanocatalyst-Mediated Synthesis in Water[3]
  • Reactant Preparation: To a mixture of 6-amino-1,3-dimethyl uracil (1 mmol) and various aromatic aldehydes (1 mmol) in water (5 mL), add Fe₃O₄ nanoparticles (0.04 g).

  • Reaction: Reflux the mixture with stirring for the appropriate time (typically 1.5-2 hours), monitoring completion by TLC.

  • Catalyst Recovery: After cooling, separate the magnetic Fe₃O₄ nanoparticle catalyst from the reaction mixture using an external magnet. Wash the catalyst with ethanol, dry it, and store it for reuse.

  • Product Isolation: Evaporate the solvent from the remaining solution. The solid residue is then recrystallized from ethanol to yield the pure pyrimido[4,5-b]quinoline product.

Emerging Green Frontiers: Photocatalysis and Mechanochemistry

A. Photocatalysis

Visible-light photocatalysis uses light as a clean energy source to drive chemical reactions at room temperature.[19] A photocatalyst absorbs light to generate excited states that can initiate reactions through energy or electron transfer. This approach allows for the formation of quinolines under exceptionally mild conditions, often using air as the terminal oxidant, making it a highly sustainable strategy.[20]

B. Mechanochemistry

Mechanochemistry involves conducting reactions in the solid state by grinding or milling, often eliminating the need for any solvent.[19][21] This solvent-free approach is inherently green. The mechanical force induces chemical transformations by breaking bonds and creating highly reactive surfaces. The Friedländer reaction, for example, has been successfully performed via mechanochemical ball milling, offering rapid, scalable, and solvent-free access to quinoline derivatives.[21]

Overall Comparison of Green Synthesis Methods

MethodEnergy SourceTypical SolventKey AdvantagesKey Disadvantages
Traditional Thermal (Conduction)H₂SO₄, Organic SolventsWell-established, versatileHarsh conditions, hazardous waste, high energy use
Microwave Microwave RadiationGreen Solvents / Solvent-FreeExtremely fast, high yields, energy efficientRequires specialized equipment, potential pressure buildup
Ultrasound Acoustic WavesGreen Solvents (esp. Water)Mild conditions, enhances heterogeneous reactionsLower energy density than microwaves, equipment specific
Ionic Liquids ThermalIonic Liquid (as solvent)Recyclable medium, eliminates VOCs, can be catalyticHigh cost of ILs, potential viscosity and purity issues
Nanocatalysis ThermalGreen Solvents (Water, Ethanol)High efficiency, excellent catalyst reusability, mild conditionsCatalyst synthesis required, potential for leaching
Photocatalysis Visible LightOrganic SolventsAmbient temperature, uses light as energy, clean oxidant (air)Requires specific photocatalysts, can be slow
Mechanochemistry Mechanical ForceSolvent-FreeEliminates bulk solvents, high atom economy, rapidScalability can be a challenge, limited reaction scope

Conclusion and Future Outlook

The synthesis of quinoline derivatives has undergone a profound transformation, moving away from the harsh, wasteful methods of the past towards a portfolio of elegant, efficient, and sustainable green strategies. Microwave and ultrasound-assisted syntheses offer dramatic reductions in reaction time and energy consumption, while advanced materials like ionic liquids and nanocatalysts provide unparalleled opportunities for catalyst and solvent recycling.[3][4][11][17] Emerging fields such as photocatalysis and mechanochemistry promise to further reduce the environmental footprint of chemical synthesis by leveraging light and mechanical force, respectively.[20][21]

For the modern researcher, the choice of method will depend on the specific synthetic target, available equipment, and desired scale. However, the data overwhelmingly demonstrates that green chemistry is not about compromise; it is about innovation that leads to safer, faster, and more efficient science. By adopting these methodologies, we can continue to harness the immense therapeutic potential of the quinoline scaffold while safeguarding our environment.

References

  • Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview.ACS Omega.
  • Synthesis of quinolines.Organic Chemistry Portal.
  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Str
  • A review on synthetic investigation for quinoline- recent green approaches.Taylor & Francis.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.IIP Series.
  • Green Synthesis of Quinoline and Its Derivatives.International Journal of Pharmaceutical Sciences.
  • Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview.PMC - NIH.
  • Microwave-assisted Synthesis of Quinolines.Bentham Science Publishers.
  • Synthesis of Quinolines, Quinazolines and Spiro-Quinazolines Using Nanoporous TiO2 Containing an Ionic Liquid Bridge as an Efficient and Reusable C
  • Photocatalytic Synthesis of Quinolines via Povarov Reaction under Oxidant-Free Conditions.
  • Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine.Frontiers.
  • Ultrasound assisted synthesis of hybrid quinoline-imidazole derivatives: a green synthetic approach.RSC Publishing.
  • Ionic Liquid as an Efficient Medium for the Synthesis of Quinoline Derivatives via α-Chymotrypsin-Catalyzed Friedländer Condens
  • Ultrasound-Assisted Synthesis of Piperidinyl-Quinoline Acylhydrazones as New Anti-Alzheimer's Agents.MDPI.
  • Microwave-assisted Synthesis of Quinolines.
  • Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids.
  • Ultrasound Assisted Synthesis of Quinoline Derivatives in the Presence of SnCl2·2H2O as a Precatalyst in Water.
  • Ionic Liquid-Promoted Regiospecific Friedlander Annulation: Novel Synthesis of Quinolines and Fused Polycyclic Quinolines.Organic Chemistry Portal.
  • New Pyridinium-Based Ionic Liquid as an Excellent Solvent–Catalyst System for the One-Pot Three-Component Synthesis of 2,3-Disubstituted Quinolines.
  • Microwave-Assisted Synthesis of Quinoline Deriv
  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies.
  • Shaking Up the Friedländer Reaction: Rapid, Scalable Mechanochemical Synthesis of Polyaryl‐Substituted Quinolines.
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Validation

A Researcher's Guide to Navigating the Toxicological Landscape of Substituted Quinolines

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. However, the biological activity that makes this heterocyclic system so valuable can als...

Author: BenchChem Technical Support Team. Date: February 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. However, the biological activity that makes this heterocyclic system so valuable can also be a double-edged sword, presenting significant toxicological challenges. For researchers in drug development, a nuanced understanding of how substitutions on the quinoline ring modulate its toxicity is not just beneficial—it is critical for guiding synthesis efforts, minimizing late-stage failures, and ultimately, developing safer medicines.

This guide provides an in-depth comparison of the toxicity profiles of various substituted quinolines. We will move beyond a simple cataloging of data to explore the underlying structure-toxicity relationships and provide detailed, field-proven experimental protocols for assessing the toxicological risks associated with these compounds.

The Influence of Substitution on Quinoline Toxicity: A Structure-Toxicity Relationship (STR) Analysis

The toxicity of a quinoline derivative is not an intrinsic property of the core structure alone; it is profoundly influenced by the nature, position, and number of its substituents. Understanding these relationships is key to designing safer molecules.

The Parent Scaffold: Quinoline's Intrinsic Hazards

Unsubstituted quinoline is classified as a hazardous chemical. It exhibits acute toxicity, with oral median lethal dose (LD50) values in rats ranging from 262 to 460 mg/kg body weight.[1] Signs of acute toxicity include lethargy, respiratory distress, and coma.[1] Furthermore, quinoline itself is a known mutagen and carcinogen, particularly targeting the liver.[2] This genotoxic potential, however, is not direct. Quinoline requires metabolic activation by cytochrome P450 enzymes to form reactive intermediates, such as epoxides, which can then covalently bind to DNA, forming adducts and initiating the carcinogenic process.[2][3]

Hydroxylation: A Pathway to Detoxification?

The introduction of a hydroxyl group can significantly alter the toxicological profile of quinoline. Studies have shown that the hydroxylation of quinoline can lead to a detoxification of its genotoxic potential.[3][4] While parent quinoline is genotoxic with metabolic activation, many hydroxylated derivatives show reduced or no mutagenicity in assays like the Ames test.[3] However, it's important to note that while genotoxicity may decrease, other toxic effects might persist or emerge. For instance, in the Daphnia magna immobilization assay, most hydroxylated quinoline derivatives still demonstrated toxicity.[3][4]

Amino Substituents: Balancing Efficacy and Side Effects

Aminoquinolines, particularly 4-aminoquinolines, are a vital class of antimalarial drugs.[5][6] While effective, they are associated with a range of side effects, from common issues like headaches, dizziness, and nausea to more severe adverse events.[6]

Table 1: Common Side Effects Associated with Aminoquinoline Antimalarials

Side Effect Category Examples
Common Headache, Nausea, Vomiting, Dizziness, Sleeplessness.[6]
Cardiovascular Hypotension (low blood pressure), Ventricular arrhythmias.[6]
Hepatic Hepatitis, Increased liver enzymes, Jaundice.[6]
Ocular Blurred vision, Retinopathy, Changes in color vision.
Neurological/Psychiatric Tremors, Confusion, Mood disorders, Seizures.[6][7]

| Dermatological | Hair loss, Photophobia, Severe skin reactions (e.g., Stevens-Johnson syndrome).[6][7] |

The clinical safety of these drugs is highly dependent on dosage. For example, recommended safe dosages are around 3.5-4.0 mg/kg/day for chloroquine and 6.0-6.5 mg/kg/day for hydroxychloroquine to minimize the risk of toxicity, particularly retinal damage.[8]

Halogenation and Other Substitutions

The effect of other substituents can be complex:

  • Halogenation: The position of halogenation is critical. Quinoline that is halogenated at the 5- or 6-position remains mutagenic, indicating that these substitutions do not interfere with the metabolic activation pathway leading to genotoxicity.[2]

  • Methylation: A simple methyl group can alter acute toxicity. For example, 2-methylquinoline has a dermal LD50 of 1978 mg/kg bw in rabbits, which can be compared to the parent quinoline's dermal LD50 of 1400-1500 mg/kg bw in the same species.[1]

Quantitative Toxicity Comparison

Summarizing quantitative data allows for a direct comparison of the relative toxicity of different quinoline derivatives. The following table provides a snapshot of available acute toxicity data.

Table 2: Comparative Acute Toxicity Data for Quinoline Derivatives

Compound Test Species Route LD50 Value (mg/kg bw) Reference
Quinoline LD50 Rat Oral 262 - 460 [1]
Quinoline LD50 Rabbit Dermal 1400 - 1500 [1]
2-Methylquinoline LD50 Rat Oral 1230 [1]

| 2-Methylquinoline | LD50 | Rabbit | Dermal | 1978 |[1] |

Note: IC50 (half maximal inhibitory concentration) values from in vitro cytotoxicity studies provide further comparative data but are highly dependent on the specific cell line and assay conditions used.[9]

Core Experimental Protocols for Toxicity Assessment

A robust toxicological evaluation relies on a battery of validated assays. The choice of assay should be driven by the suspected mechanism of toxicity. For quinolines, assessing genotoxicity and cytotoxicity are primary concerns.

General Experimental Workflow

The following diagram illustrates a logical workflow for the toxicological assessment of a novel substituted quinoline.

G cluster_0 Initial Screening cluster_1 Genotoxicity Assessment cluster_2 Further Investigation TestCompound Test Quinoline Derivative Cytotoxicity Cytotoxicity Assays (MTT, LDH) TestCompound->Cytotoxicity Determine IC50 Ames Ames Test (Mutagenicity) Cytotoxicity->Ames If cytotoxic, test at non-lethal concentrations DNA_Adduct DNA Adduct Analysis (32P-Postlabeling) Ames->DNA_Adduct If mutagenic, confirm mechanism InVivo In Vivo Studies (Rodent Model) DNA_Adduct->InVivo Confirm in vivo relevance Endpoint Toxicological Endpoints (Histopathology, etc.) InVivo->Endpoint

Caption: A logical workflow for assessing the toxicity of substituted quinolines.

Protocol: Ames Test for Mutagenicity

The Ames test is a widely used method to assess the mutagenic potential of a chemical compound by observing if it can induce reverse mutations in a bacterial model.[10][11]

  • Causality: This test is foundational for genotoxicity screening. It utilizes special strains of Salmonella typhimurium that are auxotrophic for histidine (His-), meaning they cannot synthesize this essential amino acid and will die on a histidine-free medium.[12] A positive result (i.e., the formation of bacterial colonies on the plate) indicates that the test compound has caused a mutation that reverts the bacteria to a prototrophic state (His+), allowing them to produce their own histidine and grow.[10] The inclusion of a liver extract (S9 fraction) is crucial, as many compounds like quinoline are not mutagenic themselves but are converted to mutagens by metabolic enzymes.[3]

  • Step-by-Step Methodology:

    • Strain Preparation: Culture a histidine-requiring strain of Salmonella typhimurium (e.g., TA98 or TA100) overnight in a nutrient-rich broth.

    • Test Mixture Preparation: In separate tubes, prepare the following mixtures:

      • Test Compound: 100 µL of the cultured bacteria, 500 µL of S9 mix (for metabolic activation) or phosphate buffer (as a control), and various concentrations of the test quinoline derivative.

      • Positive Control: Use a known mutagen (e.g., 2-aminofluorene).

      • Negative Control: Use the solvent vehicle (e.g., DMSO).

    • Top Agar Addition: Add 2 mL of molten top agar containing a trace amount of histidine and biotin to each tube. The trace histidine allows all bacteria to undergo a few cell divisions, which is necessary for the mutation to be expressed.

    • Plating: Vortex each tube briefly and pour the contents onto a minimal glucose agar plate (which lacks histidine).[13] Distribute evenly.

    • Incubation: Incubate the plates at 37°C for 48-72 hours.[10][13]

    • Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of colonies on the test plates compared to the negative control plate indicates a mutagenic effect.

Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

  • Causality: This protocol's validity rests on the principle that only metabolically active, living cells can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product via mitochondrial dehydrogenase enzymes.[14] The amount of formazan produced is directly proportional to the number of viable cells, allowing for quantitative measurement of a compound's effect on cell survival.

  • Step-by-Step Methodology:

    • Cell Seeding: Seed cells (e.g., a relevant cancer cell line or normal cell line like HaCaT) into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.[14]

    • Compound Treatment: Treat the cells with a range of concentrations of the substituted quinoline for a specified period (e.g., 24, 48, or 72 hours).[15]

    • MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 20-30 µL of MTT solution (typically 2-5 mg/mL in PBS) to each well.[14]

    • Incubation: Incubate the plate for 1.5 to 4 hours at 37°C, allowing the formazan crystals to form.[14][16]

    • Solubilization: Carefully remove the MTT solution. Add 100-150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.[14]

    • Absorbance Reading: Shake the plate for 15 minutes to ensure complete dissolution.[14] Measure the absorbance of the purple solution using a microplate reader, typically at a wavelength of 490-570 nm.[14]

    • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the viability against the compound concentration to determine the IC50 value.

Protocol: LDH Release Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) assay is another common method for quantifying cytotoxicity.

  • Causality: This assay is based on the measurement of LDH, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane (a hallmark of necrosis or late-stage apoptosis).[17] The released LDH activity is measured through a coupled enzymatic reaction where LDH oxidizes lactate to pyruvate, reducing NAD+ to NADH. Diaphorase then uses NADH to reduce a tetrazolium salt to a red formazan product, which can be measured colorimetrically.[17] The amount of color formed is proportional to the number of damaged cells. This method is considered a reliable surrogate marker for cellular damage.

  • Step-by-Step Methodology:

    • Cell Seeding and Treatment: Follow the same procedure as Step 1 and 2 of the MTT assay.

    • Culture Supernatant Collection: After treatment, carefully collect a portion of the cell culture medium (supernatant) from each well without disturbing the cell layer.

    • Assay Reaction: In a separate 96-well plate, add the collected supernatant to the LDH assay reaction mixture provided in a commercial kit. This mixture typically contains the substrate (lactate), cofactor (NAD+), and the tetrazolium salt/diaphorase solution.

    • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

    • Absorbance Reading: Measure the absorbance at the recommended wavelength (e.g., 490 nm).[17]

    • Data Analysis: Determine cytotoxicity by comparing the LDH activity in the medium of treated cells to that of control cells (spontaneous LDH release) and a positive control (maximum LDH release, achieved by lysing all cells).

Protocol: ³²P-Postlabeling Assay for DNA Adducts

For compounds that show mutagenic potential, the ³²P-postlabeling assay provides an ultra-sensitive method to detect and quantify the formation of DNA adducts.[18]

  • Causality: This method directly visualizes the covalent bonds formed between a chemical (or its metabolite) and DNA. Its extreme sensitivity allows for the detection of as few as one adduct in 10⁹-10¹⁰ nucleotides.[19] The protocol's self-validation comes from the multi-step enzymatic and chromatographic process that isolates and identifies these specific modified nucleotides.

  • Step-by-Step Methodology:

    • DNA Isolation and Digestion: Isolate DNA from cells or tissues previously exposed to the quinoline derivative. Digest the DNA to normal and adducted nucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.[18][19]

    • Adduct Enrichment (Optional but Recommended): Enrich the adducts by removing the normal nucleotides, for instance, by nuclease P1 digestion or butanol extraction.[20]

    • Radiolabeling: Label the 5'-hydroxyl group of the adducted nucleotides by transferring a ³²P-phosphate from [γ-³²P]ATP. This reaction is catalyzed by T4 polynucleotide kinase.[18][19]

    • Chromatographic Separation: Separate the ³²P-labeled adducts from the remaining normal nucleotides and excess [γ-³²P]ATP using multi-dimensional thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[19]

    • Detection and Quantification: Detect the adducts by autoradiography and quantify the amount of radioactivity in the adduct spots to determine the level of DNA damage.[19]

Conclusion and Future Perspectives

The toxicological profile of a substituted quinoline is a complex interplay of its structural features. While general trends exist—such as the detoxifying effect of some hydroxylations and the well-documented side effects of aminoquinolines—each new derivative requires a thorough and systematic evaluation. The workflow and protocols detailed in this guide provide a robust framework for researchers to assess cytotoxicity and genotoxicity, enabling a data-driven approach to designing safer, more effective quinoline-based therapeutics. As our understanding of metabolic pathways and off-target interactions grows, integrating predictive in silico modeling with these established in vitro assays will further empower scientists to navigate the toxicological challenges inherent in drug discovery.

References

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  • Hodyna, D., et al. (2025). Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. Pandawa Institute Journals. Available at: [Link]

  • Gensch, C., et al. (2000). Ecotoxicity of quinoline and hydroxylated derivatives and their occurrence in groundwater of a tar-contaminated field site. PubMed. Available at: [Link]

  • U.S. Environmental Protection Agency. (2000). Toxicological Review of Quinoline. U.S. EPA. Available at: [Link]

  • Clyde, D.F. (1981). Toxicology of the 8-aminoquinolines and genetic factors associated with their toxicity in man. PubMed. Available at: [Link]

  • Sławińska-Szałabak, M., et al. (2022). Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. PMC - NIH. Available at: [Link]

  • Farmer, P.B. (1999). The 32P-postlabeling assay for DNA adducts. PubMed. Available at: [Link]

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  • Boudreau, A., et al. (2013). Quinoline 3-sulfonamides inhibit lactate dehydrogenase A and reverse aerobic glycolysis in cancer cells. PMC - PubMed Central. Available at: [Link]

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Safety & Regulatory Compliance

Safety

Definitive Guide to Personal Protective Equipment for Handling 5-Nitro-6-(piperidin-1-yl)quinoline

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 5-Nitro-6-(piperidin-1-yl)quinoline. The following protocols are designed to establ...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 5-Nitro-6-(piperidin-1-yl)quinoline. The following protocols are designed to establish a self-validating system of safety, grounded in authoritative sources, to ensure the well-being of laboratory personnel and the integrity of research.

Hazard Assessment: A Synthesis of Structural Dangers

  • Quinoline Moiety : Quinoline and its derivatives are recognized as potentially hazardous. Quinoline itself is classified as harmful if swallowed or in contact with skin, causing significant skin and eye irritation.[1] More critically, it is suspected of causing genetic defects and is considered a potential carcinogen.[1][2] Chronic exposure may lead to liver damage.[2][3]

  • Aromatic Nitro Group : The presence of a nitro group on an aromatic ring introduces significant toxicological and physical hazards. Aromatic nitro compounds are known to be toxic and can cause methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced, leading to symptoms like headaches, dizziness, and cyanosis.[4] Furthermore, nitro compounds can be highly reactive and may pose fire and explosion risks, especially in the presence of strong oxidizing agents, bases, or upon heating.[5][6]

  • Piperidine Substituent : Piperidine is a flammable liquid that is corrosive and toxic upon skin contact or inhalation.[7] It is capable of causing severe skin burns and eye damage.[7]

Inherent Reactivity : The combination of a nitro group and a heterocyclic amine structure suggests a potential for thermal instability. Reactions involving nitro compounds can be exothermic and may lead to thermal runaway if not properly controlled.[6] The hydrolysis of nitro-halo derivatives with alkaline reactants is known to be hazardous, and while not directly applicable, it highlights the general instability of the nitro group under certain conditions.[8]

Personal Protective Equipment (PPE) Protocol

Based on the composite hazard profile, a multi-layered PPE approach is mandatory. The following table outlines the recommended PPE for various laboratory operations involving 5-Nitro-6-(piperidin-1-yl)quinoline.

Operation Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions (in a fume hood) Safety glasses with side shields and a face shield.[9][10]Double-gloving: an inner nitrile glove and an outer butyl rubber glove.[11]A flame-resistant lab coat.Not generally required if handled in a certified chemical fume hood.
Performing reactions and work-up procedures Chemical splash goggles and a face shield.[9][10]Double-gloving with butyl rubber outer gloves.[11]A chemical-resistant apron over a flame-resistant lab coat.Use in a chemical fume hood is mandatory.[1]
Handling large quantities (>10g) Vented chemical splash goggles and a full-face shield.Heavy-duty butyl rubber gloves.A full-body chemical-resistant suit (e.g., Tychem®).A full-face respirator with organic vapor/acid gas cartridges may be necessary depending on the scale and potential for aerosolization.
Cleaning spills Chemical splash goggles and a face shield.Heavy-duty butyl rubber gloves.A disposable chemical-resistant suit.A full-face respirator with appropriate cartridges.

Step-by-Step Guide to Donning and Doffing PPE

Proper procedure in donning and doffing PPE is critical to prevent contamination.

Donning Procedure
  • Hand Hygiene : Wash hands thoroughly with soap and water.

  • Inner Gloves : Don the first pair of nitrile gloves.

  • Body Protection : Put on the lab coat and apron, ensuring full coverage.

  • Respiratory Protection : If required, perform a fit check and don the respirator.

  • Eye and Face Protection : Put on safety glasses/goggles and then the face shield.

  • Outer Gloves : Don the second pair of butyl rubber gloves, ensuring they overlap the cuffs of the lab coat.

Doffing Procedure (to be performed in a designated area)
  • Outer Gloves : Remove the outer gloves, peeling them off without touching the exterior with bare skin.

  • Face and Eye Protection : Remove the face shield and then the safety glasses/goggles from the back.

  • Body Protection : Unfasten the lab coat and apron, rolling it outwards and away from the body.

  • Respiratory Protection : If used, remove the respirator from the back.

  • Inner Gloves : Remove the inner gloves using the same technique as the outer gloves.

  • Hand Hygiene : Wash hands thoroughly with soap and water.

Decontamination and Disposal Plan

Decontamination:

  • All non-disposable equipment should be decontaminated with a suitable solvent (e.g., ethanol) followed by soap and water.

  • Work surfaces must be wiped down with a decontaminating solution after each use.

Disposal:

  • All disposable PPE (gloves, lab coats, etc.) contaminated with 5-Nitro-6-(piperidin-1-yl)quinoline should be collected in a designated, labeled hazardous waste container.[4]

  • Unused or waste 5-Nitro-6-(piperidin-1-yl)quinoline must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not discharge into the environment.[4]

Emergency Procedures

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[2][7]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][9]

  • Inhalation : Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[2][7]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]

Visual Workflow for PPE Selection

PPE_Selection_Workflow PPE Selection Workflow for 5-Nitro-6-(piperidin-1-yl)quinoline cluster_assessment Hazard Assessment cluster_procedure Procedure Evaluation cluster_ppe PPE Selection cluster_final Final Check A Identify Chemical: 5-Nitro-6-(piperidin-1-yl)quinoline B Analyze Structural Components: - Quinoline (Toxic, Carcinogen) - Nitro Group (Toxic, Reactive) - Piperidine (Corrosive, Toxic) A->B C Evaluate Task: - Weighing - Reaction - Large Scale - Spill Cleanup B->C Inform D Eye/Face Protection: - Safety Glasses - Goggles - Face Shield C->D E Hand Protection: - Double Gloves (Nitrile + Butyl Rubber) C->E F Body Protection: - Lab Coat (FR) - Chemical Apron - Full Suit C->F G Respiratory Protection: - Fume Hood - Respirator C->G H Donning & Doffing Protocol D->H E->H F->H G->H I Emergency Plan Reviewed H->I J Disposal Route Confirmed I->J

Caption: PPE selection workflow based on hazard assessment and procedural evaluation.

References

  • Chemos GmbH & Co. KG. (2019).
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Quinoline.
  • Angene Chemical. (2024). Safety Data Sheet: 3-(Piperidin-4-yl)quinolin-2(1H)-one hydrochloride.
  • Fisher Scientific. (2025).
  • OSHA. (n.d.). OSHA Glove Selection Chart. EHS.
  • IChemE. (n.d.). Runaway reaction hazards in processing organic nitrocompounds.
  • Pandawa Institute Journals. (2025).
  • U.S. Department of Health and Human Services. (2011).
  • Carl ROTH. (2025).
  • Minnesota Department of Health. (2023). Quinoline Toxicological Summary.
  • DuPont. (2022). SafeSPEC™ Tutorial: Practical PPE Selection for Nitric Acid & Flame Hazard. YouTube.
  • National Institutes of Health. (n.d.).
  • ResearchGate. (2025).
  • U.S. Environmental Protection Agency. (n.d.). Toxicological Review of Quinoline (CAS No. 91-22-5).
  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.
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  • Nitration reaction safety. (2024, June 6). YouTube.

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